Schisantherin S
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H30O7 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(9S,10R)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-8-one |
InChI |
InChI=1S/C24H30O7/c1-12-9-14-10-16(26-3)21(28-5)23(30-7)18(14)19-15(20(25)13(12)2)11-17(27-4)22(29-6)24(19)31-8/h10-13H,9H2,1-8H3/t12-,13+/m1/s1 |
InChI Key |
MXMZPEXVCSNTFK-OLZOCXBDSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)[C@H]1C)OC)OC)OC)OC)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)C1C)OC)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
what is the origin of Schisantherin S
An In-depth Technical Guide to the Origin of Schisantherin S for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a bioactive dibenzocyclooctene-type lignan, a class of polyphenolic compounds found in various plant species. Lignans from the Schisandraceae family, including this compound and its analogues, have garnered significant interest in the scientific community for their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the origin of this compound, encompassing its natural sources, biosynthetic pathway, methods of isolation and purification, and a summary of its known biological effects.
Natural Origin and Botanical Source
This compound is naturally synthesized in plants belonging to the Schisandraceae family. The primary botanical sources identified for the isolation of this compound are the stems of Schisandra chinensis (also referred to as Kadsura) and Kadsura coccinea[1]. While this compound is specifically mentioned to be isolated from the stems, other related and well-studied lignans like Schisantherin A and B are predominantly found in the fruit of Schisandra chinensis (Turcz.) Baill. and Schisandra sphenanthera[2][3][4]. Schisandra chinensis, commonly known as the Chinese magnolia-vine, is a fruit-bearing vine native to East Asia and has a long history of use in traditional medicine[5][6].
Biosynthesis of this compound and Related Lignans
The biosynthesis of this compound and other dibenzocyclooctadiene lignans in Schisandra chinensis is a complex process that originates from the phenylpropanoid pathway[5]. While the complete biosynthetic pathway for this compound is not fully elucidated, studies on related lignans in S. chinensis provide a strong foundational understanding[7][8][9]. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, which are the building blocks of lignans.
A putative biosynthetic pathway for dibenzocyclooctadiene lignans in Schisandra chinensis is outlined below.
Caption: Putative biosynthetic pathway of dibenzocyclooctadiene lignans.
The key steps in this pathway include the conversion of phenylalanine to coniferyl alcohol via the general phenylpropanoid pathway. Two molecules of coniferyl alcohol then undergo stereospecific dimerization, a reaction mediated by dirigent proteins (DIR), to form pinoresinol, the precursor to many lignans[8]. Subsequent reductions and modifications catalyzed by enzymes such as pinoresinol-lariciresinol reductase (PLR), secoisolariciresinol dehydrogenase (SDH), cytochrome P450 monooxygenases (CYPs), and O-methyltransferases (OMTs) lead to the formation of the characteristic dibenzocyclooctadiene scaffold of this compound[5][8][9]. Transcriptome and metabolome analyses of S. chinensis have identified numerous candidate genes encoding these enzymes, providing a molecular basis for understanding and potentially engineering the biosynthesis of these valuable compounds[5][7].
Isolation and Purification Protocols
The extraction and purification of this compound and related lignans from plant material involve multi-step processes. Various techniques have been developed to optimize the yield and purity of the final product.
Extraction
Several methods are employed for the initial extraction of lignans from the dried and powdered plant material.
-
Solvent Extraction: Traditional methods involve the use of organic solvents such as ethanol, often in combination with heat reflux or Soxhlet extraction[2].
-
Ultrasonic-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. It offers advantages such as shorter extraction times and reduced solvent consumption[2][3].
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, leading to a more rapid and efficient extraction process[2].
-
Supercritical Fluid Extraction (SFE): This method uses supercritical CO2 as the extraction solvent. SFE is known for its high selectivity and the ability to obtain solvent-free extracts[10].
The following diagram illustrates a general workflow for the extraction of lignans.
Caption: General workflow for the extraction of lignans from plant material.
Purification
The crude extract containing a mixture of lignans and other phytochemicals is subjected to further purification steps to isolate this compound.
-
Macroporous Resin Chromatography: This is often used as an initial purification step to enrich the lignan fraction and remove impurities[3].
-
Silica Gel Column Chromatography: A widely used technique for the separation of compounds based on their polarity. A combination of solvents with varying polarities is used to elute the different lignans[11].
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample. It has been successfully employed for the one-step purification of multiple lignans from S. chinensis extracts[10][11].
Quantitative Data from a Representative Study
The following table summarizes the results from a study that utilized a combination of supercritical fluid extraction and high-speed counter-current chromatography for the purification of five lignans from Schisandra chinensis[10].
| Lignan | Amount from 300 mg Crude Extract (mg) | Purity (%) |
| Schisandrin | 12.5 | 98.0 |
| Gomisin A | 7.1 | 98.1 |
| Schisantherin B | 1.8 | 93.3 |
| Deoxyschisandrin | 4.4 | 92.9 |
| γ-Schisandrin | 6.8 | 89.1 |
Pharmacological Activities and Signaling Pathways
Schisantherins, particularly the well-studied Schisantherin A, exhibit a broad spectrum of pharmacological activities. These biological effects are attributed to their ability to modulate various cellular signaling pathways.
-
Hepatoprotective Effects: Schisantherins have been shown to protect the liver from various toxins and oxidative stress[2][4][12].
-
Neuroprotective Effects: These compounds have demonstrated potential in protecting neuronal cells from damage and improving cognitive function[2][13].
-
Anti-inflammatory and Antioxidant Activities: Schisantherins can scavenge free radicals and inhibit pro-inflammatory signaling pathways such as NF-κB[2][14][15].
-
Anti-cancer Activity: Studies have shown that Schisantherins can inhibit the proliferation of cancer cells and induce apoptosis[14][16].
The following diagram illustrates some of the key signaling pathways modulated by Schisantherin A.
Caption: Key signaling pathways modulated by Schisantherin A.
Conclusion
This compound is a naturally occurring lignan with significant therapeutic potential, originating from plants of the Schisandraceae family. Its biosynthesis via the phenylpropanoid pathway is a subject of ongoing research, with key enzymatic steps being elucidated. The development of efficient extraction and purification protocols, such as supercritical fluid extraction and high-speed counter-current chromatography, is crucial for obtaining high-purity this compound for research and drug development. The diverse pharmacological activities of this compound and its analogues, mediated through the modulation of critical cellular signaling pathways, underscore their importance as lead compounds for the development of novel therapeutics. Further research is warranted to fully characterize the bioactivities and mechanisms of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Influence of schisantherin A on the pharmacokinetics of lenvatinib in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-read transcriptome sequencing provides insight into lignan biosynthesis during fruit development in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Candidate genes involved in the biosynthesis of lignan in Schisandra chinensis fruit based on transcriptome and metabolomes analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An efficient strategy for the extraction and purification of lignans from Schisandra chinensis by a combination of supercritical fluid extraction and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. doaj.org [doaj.org]
- 12. researchgate.net [researchgate.net]
- 13. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
Schisantherin S: A Technical Guide on its Discovery and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin S is a dibenzocyclooctadiene lignan, a class of natural products known for their diverse and potent biological activities. While the broader family of Schisantherins, particularly Schisantherin A, B, and C, have been the subject of extensive research, this compound is a more recently identified member of this class. This technical guide provides a comprehensive overview of the discovery and natural sources of this compound, alongside generalized experimental protocols and relevant signaling pathways associated with dibenzocyclooctadiene lignans. Due to the limited specific research on this compound, this guide draws upon the extensive knowledge of closely related compounds to provide a foundational understanding for researchers.
Discovery and Natural Sources
This compound was first reported in a 2018 study by Xu et al., published in Chemistry of Natural Compounds.[1] It was isolated from Kadsura coccinea, a plant belonging to the Schisandraceae family.[1] This family of plants, which also includes the well-known Schisandra chinensis, is a rich source of various bioactive lignans.
Table 1: Natural Sources of this compound and Related Lignans
| Compound | Natural Source(s) | Plant Part(s) |
| This compound | Kadsura coccinea | Stems |
| Schisantherin A | Schisandra chinensis, Schisandra sphenanthera | Fruit, Stems |
| Schisantherin B | Schisandra chinensis, Schisandra sphenanthera | Fruit, Stems |
| Schisantherin C | Schisandra chinensis, Schisandra sphenanthera | Fruit, Stems |
| Schisantherin D | Schisandra sphenanthera | Fruit |
| Schisantherin E | Schisandra sphenanthera | Fruit |
Physicochemical Properties
While specific quantitative data for this compound is not widely available, the general properties of dibenzocyclooctadiene lignans can be summarized.
Table 2: General Physicochemical Properties of Dibenzocyclooctadiene Lignans
| Property | Description |
| Molecular Formula | C24H30O7 |
| Molecular Weight | 430.49 g/mol |
| Core Structure | Dibenzocyclooctadiene |
| Solubility | Generally soluble in organic solvents like methanol, ethanol, and DMSO. Poorly soluble in water. |
| Stability | Can be sensitive to heat and light. |
Experimental Protocols
Detailed experimental protocols for the isolation and analysis of this compound are not yet published. However, the general methodologies used for the extraction and characterization of dibenzocyclooctadiene lignans from Schisandra and Kadsura species are well-established and can be adapted for this compound.
General Isolation and Purification Workflow
Caption: General workflow for the isolation and purification of dibenzocyclooctadiene lignans.
Key Experimental Methodologies
1. Extraction:
-
Protocol: The dried and powdered plant material (e.g., stems of Kadsura coccinea) is typically extracted with a polar solvent such as ethanol or methanol at room temperature or under reflux. This process is often repeated multiple times to ensure complete extraction of the lignans.
-
Rationale: Dibenzocyclooctadiene lignans are moderately polar and are efficiently extracted using these solvents.
2. Partitioning:
-
Protocol: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The lignan-rich fraction is typically found in the ethyl acetate layer.
-
Rationale: This step removes highly polar (sugars, tannins) and non-polar (fats, waxes) impurities, enriching the extract with the desired lignans.
3. Chromatographic Purification:
-
Protocol: The enriched fraction is subjected to various chromatographic techniques for further purification.
-
Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.
-
Sephadex LH-20 Column Chromatography: This is used for size exclusion and to remove smaller molecules and pigments. Elution is typically performed with methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a mixture of acetonitrile and water or methanol and water.
-
-
Rationale: These chromatographic steps are essential for isolating individual lignans with high purity.
4. Structure Elucidation:
-
Protocol: The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HSQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and conjugated systems.
-
-
Rationale: These techniques provide the necessary information to unambiguously identify the chemical structure of the isolated compound.
Potential Signaling Pathways
While no signaling pathways have been specifically elucidated for this compound, extensive research on other Schisantherins, particularly Schisantherin A, has identified several key pathways through which these lignans exert their biological effects. It is plausible that this compound may interact with similar pathways.
NF-κB Signaling Pathway
Many Schisantherins exhibit anti-inflammatory effects by modulating the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by Schisantherins.
Nrf2/ARE Signaling Pathway
The antioxidant properties of some Schisantherins are attributed to their ability to activate the Nrf2/ARE signaling pathway, a key regulator of the cellular antioxidant response.
Caption: Activation of the Nrf2/ARE antioxidant pathway by Schisantherins.
Future Directions
The discovery of this compound opens up new avenues for research within the field of natural product chemistry and drug discovery. Future research should focus on:
-
Total Synthesis: Developing a synthetic route to this compound to enable further biological evaluation without reliance on isolation from natural sources.
-
Pharmacological Screening: A comprehensive evaluation of the biological activities of this compound, including its potential anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects.
-
Quantitative Analysis: Developing and validating analytical methods for the quantification of this compound in plant extracts and biological matrices.
Conclusion
This compound is a recently discovered dibenzocyclooctadiene lignan with potential for further scientific investigation. While specific data on this compound remains scarce, the well-established knowledge of the broader Schisantherin family provides a strong foundation for future research. This technical guide serves as a starting point for researchers interested in exploring the chemical and biological properties of this novel natural product.
References
Schisantherin S: A Technical Overview of a Novel Dibenzocyclooctene Lignan
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Schisantherin S is a naturally occurring dibenzocyclooctene-type lignan isolated from the stems of Schisandra chinensis (Kadsura). As a member of the schisantherin family of compounds, it holds potential for further investigation into its pharmacological properties. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure and properties of this compound. Due to the limited specific research on this compound, this document also contextualizes its potential biological activities and relevant experimental methodologies by drawing parallels with more extensively studied related lignans, such as Schisantherin A and B.
Chemical Structure and Physicochemical Properties
This compound is a complex organic molecule characterized by a dibenzocyclooctene skeleton, a core structure common to a class of bioactive lignans found in plants of the Schisandraceae family.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₀O₇ | MedChemExpress |
| Molecular Weight | 430.49 g/mol | MedChemExpress |
| CAS Number | 2230512-49-7 | MedChemExpress |
| SMILES | O=C1C2=C(C3=C(C(OC)=C(C=C3C--INVALID-LINK--([H])[C@]1([H])C)OC)OC)C(OC)=C(OC)C(OC)=C2 | MedChemExpress |
| IUPAC Name | (6S,7S)-1,2,3,13-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1][2]dioxol-5-one | Predicted |
| Appearance | White to off-white solid (presumed) | Inferred from related compounds |
| Solubility | Soluble in DMSO (presumed) | Inferred from related compounds |
| Melting Point | Not reported | - |
Biological and Pharmacological Properties
Direct pharmacological studies on this compound are not extensively available in current literature. However, the biological activities of structurally similar dibenzocyclooctene lignans, such as Schisantherin A and B, have been widely investigated and may suggest potential areas of interest for this compound research. These related compounds have demonstrated a range of activities including hepatoprotective, anti-inflammatory, neuroprotective, and anti-cancer effects.
The mechanisms of action for related schisantherins often involve the modulation of key signaling pathways. For instance, Schisantherin A has been shown to exert its anti-inflammatory effects by down-regulating the NF-κB and MAPK signaling pathways. It has also been reported to improve learning and memory by regulating the Nrf2/Keap1/ARE signaling pathway.
Potential Signaling Pathways of Interest
Based on the activities of related compounds, the following signaling pathways are of potential relevance for the investigation of this compound:
Potential signaling pathways for this compound.
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are scarce. The following sections provide generalized methodologies based on standard practices for the study of lignans from Schisandra and related species.
Isolation and Purification of this compound
The isolation of this compound, as described in the initial literature, involves the extraction and chromatographic separation from the stems of Kadsura coccinea. A general workflow for such a process is outlined below.
Generalized isolation workflow for this compound.
Methodology:
-
Extraction: The dried and powdered plant material is typically extracted with a suitable organic solvent such as ethanol or methanol at room temperature for an extended period or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The fraction containing the target compound (likely the ethyl acetate fraction for lignans) is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate). Further purification can be achieved using Sephadex LH-20 column chromatography.
-
Preparative HPLC: Final purification to obtain this compound in high purity is typically achieved using preparative high-performance liquid chromatography (HPLC) with a suitable solvent system.
Structural Elucidation
The chemical structure of the isolated this compound would be elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.
In Vitro Biological Assays
To investigate the potential biological activities of this compound, a variety of in vitro assays can be employed. The choice of assays would be guided by the known activities of related compounds.
Table 2: Potential In Vitro Assays for this compound
| Activity to Assess | Cell Line | Assay Principle |
| Cytotoxicity | Cancer cell lines (e.g., HepG2, A549) | MTT or MTS assay to measure cell viability. |
| Anti-inflammatory | Macrophages (e.g., RAW 264.7) | Measurement of inflammatory mediators (e.g., NO, PGE₂, TNF-α, IL-6) production upon LPS stimulation. |
| Neuroprotection | Neuronal cells (e.g., SH-SY5Y) | Assessment of cell viability and apoptosis after exposure to a neurotoxin (e.g., MPP⁺, 6-OHDA). |
| Antioxidant | - | DPPH or ABTS radical scavenging assays. |
General Protocol for Cytotoxicity Assay (MTT):
-
Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion and Future Directions
This compound is a relatively newly identified dibenzocyclooctene lignan with a well-defined chemical structure. While its physicochemical and pharmacological properties are yet to be fully characterized, its structural similarity to other bioactive schisantherins suggests that it may possess valuable biological activities. Further research is warranted to isolate larger quantities of this compound, elucidate its physicochemical properties, and conduct comprehensive in vitro and in vivo studies to determine its pharmacological profile and mechanism of action. Such investigations will be crucial in uncovering the potential of this compound as a novel therapeutic agent.
References
An In-depth Technical Guide to the In Vitro Mechanism of Action of Schisantherin A
A Note on Schisantherin S: This guide focuses on the in vitro mechanism of action of Schisantherin A. While the initial request specified this compound, a comprehensive literature search revealed a scarcity of detailed in vitro studies for this specific lignan. In contrast, Schisantherin A, a closely related and major bioactive compound from Schisandra chinensis, has been extensively researched. Therefore, this document provides an in-depth technical overview of Schisantherin A as a representative of the Schisantherin class of compounds, offering valuable insights into their potential pharmacological activities.
Core Mechanisms of Action of Schisantherin A
Schisantherin A is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis[1]. It exhibits a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.[1] The underlying mechanisms for these effects are primarily attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties, which are mediated through the modulation of several key signaling pathways.[1]
Anti-inflammatory Effects
Schisantherin A has demonstrated potent anti-inflammatory properties in various in vitro models. It effectively reduces the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
The anti-inflammatory actions of Schisantherin A are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
-
NF-κB Pathway: Schisantherin A prevents the translocation of the p65 subunit of NF-κB into the nucleus by inhibiting the degradation of its inhibitory protein, IκBα.
-
MAPK Pathway: It significantly suppresses the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), p38, and c-Jun NH2-terminal kinase (JNK).
Anti-cancer Effects
Schisantherin A exhibits significant cytotoxic activity against various cancer cell lines, particularly hepatocellular carcinoma (HCC).[2][3] It inhibits cell proliferation and migration in a concentration-dependent manner in Hep3B and HCCLM3 cells.[3] The anti-cancer mechanism of Schisantherin A involves the regulation of glucose metabolism and the induction of endoplasmic reticulum (ER) stress.
-
Regulation of Glucose Metabolism: RNA sequencing and gas chromatography-mass spectrometry (GC-MS) analyses have revealed that Schisantherin A significantly alters the metabolic profile of HCC cells.[3] It downregulates genes involved in galactose, fructose, and mannose metabolism, leading to an inhibition of the overall glucose metabolism pathway in cancer cells.[3]
-
Induction of ER Stress: In silico studies, including molecular docking and molecular dynamics simulations, predict that Schisantherin A can bind to key ER stress-related proteins, IRE1α and PERK.[4] This binding is thought to trigger the unfolded protein response (UPR), leading to apoptosis in cancer cells. The cytotoxic effects are supported by in vitro data showing significant IC50 values in liver cancer cell lines.[4]
-
Induction of Apoptosis and Cell Cycle Arrest: In gastric cancer cells, Schisantherin A has been shown to induce apoptosis and cell cycle arrest through the production of reactive oxygen species (ROS) and the activation of the JNK signaling pathway, coupled with the inhibition of Nrf2.[3]
Neuroprotective Effects
Schisantherin A has demonstrated significant neuroprotective effects in in vitro models of neurodegenerative diseases like Parkinson's disease. It protects SH-SY5Y neuroblastoma cells from cytotoxicity induced by the neurotoxin MPP+. The neuroprotective mechanism is linked to the activation of the PI3K/Akt signaling pathway and the regulation of apoptosis-related proteins.
-
PI3K/Akt Pathway: Schisantherin A increases the phosphorylation of Akt, a key pro-survival kinase. The protective effect of Schisantherin A can be abolished by a PI3K/Akt inhibitor, confirming the involvement of this pathway.
-
Regulation of Apoptosis: Schisantherin A modulates the expression of Bcl-2 family proteins. It upregulates the anti-apoptotic protein Bcl-2 and consequently decreases the Bax/Bcl-2 ratio, a key indicator of apoptosis.
Quantitative Data
The following table summarizes the quantitative data for the in vitro activities of Schisantherin A.
| Cell Line | Assay | Endpoint | IC50 Value (µM) | Reference |
| HepG2 | Cytotoxicity | Cell Viability | 6.65 | [4] |
| Hep3B | Cytotoxicity | Cell Viability | 10.50 | [4] |
| Huh7 | Cytotoxicity | Cell Viability | 10.72 | [4] |
| Hep3B | Cell Viability | CCK-8 | Dose-dependent inhibition | [3] |
| HCCLM3 | Cell Viability | CCK-8 | Dose-dependent inhibition | [3] |
Experimental Protocols
This section provides an overview of the key experimental protocols used to investigate the in vitro mechanism of action of Schisantherin A.
Cell Culture and Treatments
-
Cell Lines: Human hepatocellular carcinoma cell lines (HepG2, Hep3B, Huh7), human neuroblastoma cells (SH-SY5Y), and murine macrophages (RAW 264.7) are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Schisantherin A is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted to the desired concentrations in the culture medium for treating the cells. For inflammatory models, cells are often pre-treated with Schisantherin A for a specific duration before stimulation with an inflammatory agent like LPS.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Cells are seeded in 96-well plates, treated with various concentrations of Schisantherin A, and then incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured to determine cell viability.
-
CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for determining cell viability. Cells are treated with Schisantherin A, and then CCK-8 solution is added to each well. After incubation, the absorbance is measured to quantify the number of viable cells.[3]
Western Blot Analysis
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, p-ERK, ERK, p-p38, p38, p-JNK, JNK, IκBα, p65). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is measured using the Griess reagent.
-
ELISA: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and PGE2 in the cell culture medium.
Immunofluorescence
-
Cell Preparation: Cells are grown on coverslips, treated as required, and then fixed with 4% paraformaldehyde.
-
Permeabilization and Blocking: Cells are permeabilized with Triton X-100 and blocked with a blocking buffer (e.g., BSA in PBS).
-
Antibody Staining: Cells are incubated with a primary antibody against the target protein (e.g., NF-κB p65), followed by incubation with a fluorescently labeled secondary antibody.
-
Imaging: The coverslips are mounted on slides with a mounting medium containing DAPI (to stain the nuclei), and the cells are visualized using a fluorescence microscope.
RNA Sequencing and Metabolomics
-
RNA Sequencing: Total RNA is extracted from cells, and library construction and sequencing are performed to analyze the global changes in gene expression following Schisantherin A treatment.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to analyze the metabolic profile of cells and identify changes in key metabolites, particularly those involved in glucose metabolism.[3]
Conclusion
Schisantherin A is a promising natural compound with multifaceted pharmacological activities demonstrated through in vitro studies. Its anti-inflammatory, anti-cancer, and neuroprotective effects are underpinned by its ability to modulate critical cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt. The detailed mechanisms, supported by quantitative data and robust experimental protocols, provide a strong foundation for further research and development of Schisantherin A as a potential therapeutic agent. While data on this compound remains limited, the comprehensive understanding of Schisantherin A offers valuable insights into the therapeutic potential of this class of lignans.
References
- 1. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]
- 3. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comprehensive Technical Review of Schisantherins: Insights from Schisantherin A and B
A Note on the Scope of this Review: Initial literature searches for "Schisantherin S" yielded a notable scarcity of specific research. The available scientific data predominantly focuses on the closely related dibenzocyclooctadiene lignans, Schisantherin A and Schisantherin B. Therefore, this technical guide will provide a comprehensive review of the pharmacological activities, mechanisms of action, and experimental protocols associated with Schisantherin A and B as representative compounds of this class, with the aim of providing a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Schisantherins are a class of bioactive dibenzocyclooctadiene lignans isolated from the fruits of Schisandra chinensis and Schisandra sphenanthera, plants with a long history of use in traditional medicine.[1][2] These compounds have garnered significant scientific interest for their diverse pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1][3] This review synthesizes the current understanding of Schisantherin A and B, focusing on their mechanisms of action, summarizing key quantitative data, and detailing relevant experimental methodologies.
Chemical Properties
Schisantherins are characterized by a dibenzocyclooctadiene skeleton. The subtle variations in their chemical structures contribute to their distinct biological activities.
Table 1: Chemical Properties of Schisantherin A and B
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Source |
| Schisantherin A | C₃₀H₃₂O₉ | 536.57 | 58546-56-8 | [1] |
| Schisantherin B | C₂₈H₃₄O₉ | 514.56 | 58546-55-7 | [3] |
Pharmacological Activities and Mechanisms of Action
Schisantherin A and B exhibit a broad spectrum of pharmacological activities, primarily attributed to their antioxidant and anti-inflammatory properties. These actions are mediated through the modulation of several key signaling pathways.
Anti-inflammatory Activity
Schisantherin A has been shown to exert potent anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.[4]
-
Inhibition of Pro-inflammatory Mediators: Schisantherin A significantly reduces the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4]
-
Modulation of Signaling Pathways: The anti-inflammatory effects of Schisantherin A are mediated through the downregulation of the Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5] It inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-jun NH2-terminal kinase (JNK), as well as the degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[4]
Caption: Schisantherin A inhibits inflammatory pathways.
Neuroprotective Effects
Both Schisantherin A and B have demonstrated significant neuroprotective potential.
-
Schisantherin A: It has been shown to protect against neuronal damage in models of Parkinson's disease and cognitive impairment.[1] In chronic fatigue mouse models, Schisantherin A improves learning and memory by enhancing antioxidant capacity through the Nrf2/Keap1/ARE signaling pathway and inhibiting apoptosis.[6]
-
Schisantherin B: Studies have indicated its potential in ameliorating neuroinflammation.[7]
Caption: Neuroprotective mechanism of Schisantherin A.
Anti-Cancer Activity
Schisantherin A has emerged as a potential anti-cancer agent, particularly in hepatocellular carcinoma (HCC).[8][9]
-
Inhibition of Proliferation and Migration: Schisantherin A significantly inhibits the proliferation and migration of HCC cells (Hep3B and HCCLM3) in a concentration-dependent manner.[8][9]
-
Metabolic Reprogramming: It has been shown to inhibit the glucose metabolism pathway in cancer cells, a critical process for rapid tumor growth known as the Warburg effect.[8][9] RNA sequencing has revealed that Schisantherin A treatment leads to the downregulation of genes involved in galactose, fructose, and mannose metabolism.[8][9]
Caption: Anti-cancer mechanism of Schisantherin A.
Pharmacokinetics
Pharmacokinetic studies have been conducted on Schisantherin A, revealing important information for its potential therapeutic application.
Table 2: Pharmacokinetic Parameters of Schisantherin A in Rats
| Formulation | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| Suspension | Oral | 300 | 1.2 ± 0.3 | 2.0 | 7.8 ± 1.5 | 4.3 | [10] |
| Nanoemulsion | Oral | 300 | 8.9 ± 1.2 | 1.5 | 86.4 ± 10.2 | 47.3 | [10] |
In silico predictions suggest that Schisantherin A has high gastrointestinal absorption but is unlikely to cross the blood-brain barrier.[11]
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the pharmacological effects of Schisantherin A.
Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with various concentrations of Schisantherin A for 1 hour, followed by stimulation with 1 µg/mL of LPS for a specified duration (e.g., 24 hours for cytokine measurements).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measured using the Griess reagent assay.
-
Prostaglandin E2 (PGE2), TNF-α, and IL-6: Quantified using commercially available ELISA kits.
-
-
Western Blot Analysis:
-
Cells are lysed, and protein concentrations are determined using a BCA protein assay kit.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and incubated with primary antibodies against iNOS, COX-2, phospho-p38, phospho-ERK, phospho-JNK, IκBα, and p65, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]
-
Neuroprotective Effect Evaluation in a Chronic Fatigue Mouse Model
-
Animal Model: Male ICR mice are subjected to a forced swimming test to induce chronic fatigue.
-
Treatment: Schisantherin A is administered orally to the mice for a specified period.
-
Behavioral Tests:
-
Step-through test: To assess learning and memory.
-
Morris water maze test: To evaluate spatial learning and memory.
-
-
Biochemical Analysis of Hippocampal Tissue:
-
Antioxidant enzymes: Activities of superoxide dismutase (SOD) and catalase (CAT), and the level of glutathione (GSH) are measured using commercial assay kits.
-
Lipid peroxidation: Malondialdehyde (MDA) levels are measured as an indicator of oxidative stress.
-
-
Western Blot Analysis: Protein expression of Nrf2, Keap1, HO-1, Bcl-2, Bax, and cleaved caspase-3 in hippocampal tissues is determined as described above.[6]
Anti-Cancer Proliferation Assay in Hepatocellular Carcinoma Cells
-
Cell Culture: Human hepatocellular carcinoma cell lines (e.g., Hep3B, HCCLM3) are cultured in appropriate media.
-
Cell Viability Assay (CCK-8): Cells are seeded in 96-well plates and treated with different concentrations of Schisantherin A for 48 hours. Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay.
-
Colony Formation Assay: Cells are seeded at a low density and treated with Schisantherin A. After a period of incubation (e.g., 2 weeks), colonies are fixed, stained with crystal violet, and counted.
-
Wound Healing Assay: A scratch is made in a confluent cell monolayer, and the cells are treated with Schisantherin A. The closure of the wound is monitored and imaged at different time points to assess cell migration.
-
Transwell Invasion Assay: Cells are seeded in the upper chamber of a Matrigel-coated Transwell insert, and Schisantherin A is added. The lower chamber contains a chemoattractant. After incubation, invaded cells on the lower surface of the membrane are stained and counted.[8][9]
Conclusion
Schisantherin A and B, prominent lignans from Schisandra species, have demonstrated a wide array of promising pharmacological activities. Their anti-inflammatory, neuroprotective, and anti-cancer effects are underpinned by their ability to modulate key signaling pathways, including NF-κB, MAPK, and Nrf2, as well as cellular metabolic processes. While specific research on this compound remains limited, the comprehensive data available for Schisantherin A and B provide a strong foundation for further investigation into this class of compounds for the development of novel therapeutics. Future research should focus on elucidating the specific activities and mechanisms of other Schisantherin analogues, including this compound, and on optimizing their pharmacokinetic profiles to enhance their therapeutic potential.
References
- 1. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisantherin A protects lipopolysaccharide-induced acute respiratory distress syndrome in mice through inhibiting NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]
- 10. Pharmacokinetic Study and Optimal Formulation of New Anti-Parkinson Natural Compound Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Schisantherin A: A Technical Overview of Preclinical Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin A, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera, is a compound of growing interest in the scientific community. Traditionally used in Chinese medicine, recent preclinical research has begun to elucidate the molecular mechanisms underlying its diverse pharmacological activities. This technical guide synthesizes the preliminary research findings on the bioactivity of Schisantherin A, presenting quantitative data, detailed experimental methodologies, and visual representations of its purported signaling pathways. The information compiled herein aims to provide a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Core Bioactivities and Quantitative Data
Schisantherin A has demonstrated a range of biological effects across various preclinical models. The primary areas of investigation include its anti-inflammatory, neuroprotective, and anti-cancer properties. A summary of the key quantitative findings from these studies is presented below.
Anti-Inflammatory Activity
Schisantherin A has been shown to mitigate inflammatory responses in both in vitro and in vivo models. A significant body of research focuses on its effects on lipopolysaccharide (LPS)-induced inflammation.
| Model System | Biomarker | Treatment | Result | Reference |
| RAW 264.7 Macrophages | TNF-α, IL-6, NO, PGE2 | Schisantherin A (0.5, 2.5, 25 mg/L) + LPS (1 mg/L) | Dose-dependent reduction in inflammatory mediators (p<0.01 or p<0.05) | [1] |
| LPS-induced ARDS Mice | Wet/Dry Weight Ratio, MPO Activity, Inflammatory Cells in BALF | Schisantherin A | Dose-dependent reduction | [2][3] |
| LPS-induced ARDS Mice | TNF-α, IL-6, IL-1β in BALF | Schisantherin A Pretreatment | Significant decrease in cytokine levels | [2][3] |
Neuroprotective Effects
In models of neurological stress and fatigue, Schisantherin A has exhibited protective effects on neuronal cells and has been shown to improve cognitive function.
| Model System | Biomarker | Treatment | Result | Reference |
| Chronic Fatigue Mice Hippocampus | SOD, CAT, GSH | Schisantherin A | Increased activities/levels | [4][5][6] |
| Chronic Fatigue Mice Hippocampus | MDA | Schisantherin A | Reduced levels | [4][5][6] |
| Chronic Fatigue Mice Hippocampus | Keap1, Bax, Cleaved Caspase-3 | Schisantherin A | Downregulated protein expression | [4][5][6] |
| Chronic Fatigue Mice Hippocampus | Nrf2, HO-1, Bcl2 | Schisantherin A | Upregulated protein expression | [4][5][6] |
Anti-Cancer Activity
Schisantherin A has been investigated for its potential to inhibit cancer cell proliferation and induce cell death in various cancer cell lines, particularly in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).
| Cell Line | Bioactivity | Treatment | Quantitative Data | Reference |
| A549, HCC827 (NSCLC) | Inhibition of Viability | Schisantherin A | Demonstrated inhibition | [7] |
| A549, HCC827 (NSCLC) | Induction of Ferroptosis | Schisantherin A | Increased intracellular Fe2+, reduced mitochondrial membrane potential, depleted glutathione | [7] |
| Hep3B, HCCLM3 (HCC) | Inhibition of Proliferation and Migration | Schisantherin A | Dose-dependent inhibition | [8][9] |
| Hep3B (HCC) | Regulation of Gene Expression | Schisantherin A | 77 genes upregulated, 136 genes downregulated | [8][9] |
Signaling Pathways Modulated by Schisantherin A
Schisantherin A exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate the current understanding of these mechanisms.
Nrf2/Keap1/ARE Signaling Pathway
In the context of its neuroprotective and antioxidant effects, Schisantherin A has been shown to activate the Nrf2/Keap1/ARE pathway. Under normal conditions, Keap1 targets Nrf2 for degradation. Schisantherin A is proposed to disrupt this interaction, leading to the translocation of Nrf2 to the nucleus and the subsequent transcription of antioxidant and cytoprotective genes.[4][5][6]
NF-κB and MAPK Signaling Pathways
Schisantherin A's anti-inflammatory effects are largely attributed to its ability to suppress the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli like LPS, these pathways are activated, leading to the production of pro-inflammatory cytokines. Schisantherin A has been shown to inhibit the phosphorylation of key MAPK proteins (ERK, p38, JNK) and the nuclear translocation of NF-κB p65.[1][3][10]
References
- 1. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisantherin A protects lipopolysaccharide-induced acute respiratory distress syndrome in mice through inhibiting NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. schisantherin-a-protects-lipopolysaccharide-induced-acute-respiratory-distress-syndrome-in-mice-through-inhibiting-nf-b-and-mapks-signaling-pathways - Ask this paper | Bohrium [bohrium.com]
- 4. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisantherin A induces ferroptosis in non‑small cell lung cancer through activation of the YAP/ACSL4/TfR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]
- 9. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alleviation of severe inflammatory responses in LPS-exposed mice by Schisantherin A - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Schisantherin S in Traditional Chinese Medicine
A Note to the Reader: Initial research for "Schisantherin S" has revealed a significant scarcity of publicly available scientific literature for this specific lignan. The vast majority of research on bioactive compounds from the Schisandra genus focuses on other lignans, most notably Schisantherin A.
One available reference identifies this compound as a dibenzocyclooctene-type lignan isolated from Kadsura coccinea, a plant within the Schisandraceae family, with the chemical formula C₂₄H₃₀O₇. The primary citation associated with this compound is: Xu L, et al. Chemical constituents of Kadsura coccinea. Chemistry of Natural Compounds, 2018, 54: 242-244. Without access to the full text of this article and in the absence of further studies, a detailed technical guide on this compound, including its molecular mechanisms, signaling pathways, quantitative data, and experimental protocols, cannot be comprehensively compiled at this time.
Therefore, this guide will proceed by providing a detailed overview of the closely related and extensively studied compound, Schisantherin A , to offer insights into the potential therapeutic mechanisms and research methodologies that would be applicable to the study of this compound and other related lignans from plants used in Traditional Chinese Medicine (TCM).
Introduction to Schisantherins and their Role in TCM
Schisandra chinensis (五味子, Wǔ Wèi Zǐ), a woody vine bearing red berries, holds a prominent place in Traditional Chinese Medicine. For centuries, it has been utilized for its wide array of therapeutic properties, including the treatment of liver and kidney ailments, respiratory conditions such as cough, and as a general tonic to combat fatigue and insomnia. The medicinal efficacy of Schisandra is largely attributed to a class of bioactive compounds known as lignans, among which the schisantherins are of significant interest to researchers.
Schisantherin A, a major lignan found in Schisandra sphenanthera, has been the subject of numerous scientific investigations. These studies have begun to elucidate the molecular mechanisms underlying its traditional uses, revealing potent anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties. This guide will delve into the technical details of Schisantherin A's pharmacological actions as a representative model for understanding the therapeutic potential of schisantherins.
Molecular Mechanisms and Signaling Pathways of Schisantherin A
Schisantherin A exerts its biological effects through the modulation of several key signaling pathways. These pathways are integral to cellular processes such as inflammation, oxidative stress response, and cell survival.
Anti-inflammatory Effects
Schisantherin A has been shown to suppress inflammatory responses by inhibiting the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways .[1][2]
In response to inflammatory stimuli like lipopolysaccharide (LPS), Schisantherin A can:
-
Reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][2]
-
Decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that mediate inflammatory processes.[1]
-
Inhibit the phosphorylation of key MAPK proteins, including ERK, p38, and JNK.[1]
-
Prevent the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1]
References
- 1. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Intricacies of Schisantherin S: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Schisantherin S, a dibenzocyclo-octadiene lignan isolated from the fruit of Schisandra sphenanthera, is a compound of burgeoning interest in the pharmaceutical landscape. Traditionally used in Chinese medicine, its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects, are now being rigorously investigated.[1][2][3] This technical guide delves into the core of this compound's mechanism of action, elucidating its primary molecular targets and the signaling pathways it modulates. The information presented herein is intended to provide a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Core Molecular Targets and Pharmacological Effects
This compound exerts its biological effects by interacting with a range of molecular targets, leading to the modulation of key cellular signaling pathways. Its primary pharmacological properties are attributed to its antioxidant, anti-inflammatory, and anti-tumor activities.[2][4]
Anti-Inflammatory and Antioxidant Mechanisms
A significant aspect of this compound's therapeutic potential lies in its potent anti-inflammatory and antioxidant properties.[2][5] It has been shown to down-regulate the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[1][6] In lipopolysaccharide (LPS)-treated RAW 264.7 macrophages, this compound reduced the production of pro-inflammatory mediators such as TNF-α, IL-6, nitric oxide (NO), and prostaglandin E2 (PGE2).[1] This is achieved by inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-jun NH2-terminal kinase (JNK), as well as preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1]
Furthermore, this compound enhances the cellular antioxidant defense system by modulating the Nrf2/Keap1/ARE signaling pathway.[5] It upregulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1) while downregulating Kelch-like ECH-associated protein 1 (Keap1).[5] This leads to an increase in the activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), and elevated levels of glutathione (GSH), thereby protecting cells from oxidative damage.[5]
Anti-Tumor Activity
This compound has demonstrated promising anti-tumor effects, particularly in hepatocellular carcinoma.[3][7] Its mechanism of action in cancer cells involves the regulation of glucose metabolism.[3][7] Studies have shown that this compound can inhibit the proliferation and migration of cancer cells in a concentration-dependent manner.[3][7] RNA-sequencing analysis has revealed that it alters the expression of numerous genes, with significant enrichment in pathways related to galactose, fructose, and mannose metabolism.[3][7] By inhibiting these metabolic pathways, this compound effectively curtails the energy supply required for rapid tumor cell growth.[3][7] Additionally, it has been reported to induce apoptosis and cell cycle arrest in gastric cancer cells through the production of reactive oxygen species and activation of the JNK signaling pathway.[3]
Other Molecular Interactions
Beyond its primary anti-inflammatory, antioxidant, and anti-tumor effects, this compound also interacts with other key molecular players. It has been identified as a potent inhibitor of P-glycoprotein (P-gp), a transporter protein that plays a crucial role in multidrug resistance.[8][9] This inhibition can increase the bioavailability of co-administered drugs that are substrates of P-gp.[8][9] this compound has also been shown to inhibit the activity of cytochrome P450 3A (CYP3A) enzymes, which are involved in the metabolism of a wide range of drugs.[10] Furthermore, it exhibits inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[11]
Quantitative Data on Molecular Interactions
The following table summarizes the available quantitative data on the interaction of this compound and related compounds with their molecular targets.
| Target | Compound | Metric | Value | Reference |
| IRE1α | Schisantherin A | Docking Score | -7.57 kcal/mol | [12] |
| PERK | Schisantherin A | Docking Score | -5.50 kcal/mol | [12] |
| CYP3A | Schisandrin A | IC50 | 6.60 µM | [10] |
| CYP3A | Schisandrin A | Ki | 5.83 µM | [10] |
| CYP3A | Schisandrin B | IC50 | 5.51 µM | [10] |
| CYP3A | Schisandrin B | Ki | 4.24 µM | [10] |
| Cyclooxygenase-2 (COX-2) | Non-polar Schisandra sphenanthera extract | IC50 | 0.2 µg/mL | [11] |
| UVB-induced PGE2 production | Non-polar Schisandra sphenanthera extract | IC50 | 4 µg/mL | [11] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the molecular targets of this compound.
Western Blot Analysis
Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins.
Protocol:
-
Cell Lysis: Cells treated with this compound and control cells are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-ERK, p-p38, p-JNK, IκBα, Nrf2, Keap1, HO-1, CDK1, survivin, MMP2) overnight at 4°C.[1][3]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and an imaging system.[3] GAPDH or β-actin is often used as a loading control to normalize protein expression levels.[3][8]
Immunocytochemical Analysis
Immunocytochemistry is employed to visualize the subcellular localization of proteins within cells.
Protocol:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.
-
Fixation: The cells are fixed with a fixative agent, such as 4% paraformaldehyde.
-
Permeabilization: The cell membranes are permeabilized with a detergent (e.g., 0.1% Triton X-100) to allow antibodies to enter the cells.
-
Blocking: Non-specific binding sites are blocked with a blocking solution.
-
Primary Antibody Incubation: The cells are incubated with a primary antibody against the protein of interest (e.g., NF-κB p65).[1]
-
Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei are counterstained with a fluorescent dye, such as DAPI.
-
Imaging: The cells are visualized using a fluorescence microscope to determine the localization of the target protein.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is used to measure the messenger RNA (mRNA) expression levels of target genes.
Protocol:
-
RNA Extraction: Total RNA is extracted from this compound-treated and control cells or tissues using a commercial RNA extraction kit.[8]
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[8]
-
qPCR: The cDNA is then used as a template for quantitative PCR with gene-specific primers for the target genes (e.g., P-gp, BCRP, CYP3A1) and a reference gene (e.g., β-actin).[8]
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.
Cell Viability and Proliferation Assays
These assays are used to assess the effect of this compound on cell growth.
Protocol (CCK-8 Assay):
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Treatment: The cells are treated with different concentrations of this compound for a specified period (e.g., 48 hours).[3]
-
CCK-8 Reagent Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol (Clone Formation Assay):
-
Cell Seeding: A low density of cells is seeded in 6-well plates.
-
Treatment: The cells are treated with various concentrations of this compound.[3]
-
Incubation: The plates are incubated for an extended period (e.g., 5 days) to allow for colony formation.[3]
-
Staining and Counting: The colonies are fixed, stained with crystal violet, and counted.
In Vivo Xenograft Model
Animal models are used to evaluate the in vivo anti-tumor efficacy of this compound.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., Hep3B) are subcutaneously injected into nude mice.[3][7]
-
Tumor Growth: The tumors are allowed to grow to a certain size.
-
Treatment: The mice are randomly divided into groups and treated with this compound (e.g., 10 mg/kg and 20 mg/kg, intraperitoneally), a positive control (e.g., cisplatin), or a vehicle control.[3][7]
-
Tumor Measurement: Tumor volume is measured regularly throughout the treatment period.
-
Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.
Caption: this compound Anti-Inflammatory Signaling Pathway.
Caption: this compound Antioxidant Signaling Pathway.
Caption: Experimental Workflow for Investigating this compound.
References
- 1. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on the Pharmacological Action of Schisantherin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisantherin A protects lipopolysaccharide-induced acute respiratory distress syndrome in mice through inhibiting NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]
- 8. Influence of schisantherin A on the pharmacokinetics of lenvatinib in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of schisantherin A on the pharmacokinetics of lenvatinib in rats and its potential mechanism - Cui - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. Composition and biological activity of different extracts from Schisandra sphenanthera and Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Extraction and Purification of Schisantherin S from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the extraction and purification of Schisantherin S, a dibenzocyclooctene-type lignan, from the plant material of Schisandra or Kadsura species. The methodology is based on established techniques for the isolation of structurally related lignans from the Schisandraceae family. The protocol outlines a comprehensive workflow from the preparation of plant material to the final purification of this compound, incorporating methods such as ultrasonic-assisted extraction and multi-step column chromatography. Quantitative data from relevant studies on lignan extraction and purification are summarized for comparative analysis.
Introduction
This compound is a dibenzocyclooctene-type lignan isolated from the stems of plants belonging to the Schisandraceae family, such as Schisandra chinensis and Kadsura species.[1] Lignans from these plants, including the closely related Schisantherin A and B, have garnered significant interest for their diverse biological activities.[2] Due to its structural complexity and potential therapeutic value, a robust and efficient protocol for the extraction and purification of this compound is essential for further pharmacological research and drug development.
This protocol provides a comprehensive guide for the isolation of this compound, adapted from established methods for similar compounds. The procedure involves an initial extraction of the dried plant material, followed by a series of chromatographic steps to achieve high purity.
Materials and Equipment
2.1. Plant Material:
-
Dried and powdered stems of Schisandra chinensis or Kadsura species.
2.2. Solvents and Reagents:
-
Ethanol (70-95%, analytical grade)
-
Methanol (analytical and HPLC grade)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Acetone (analytical grade)
-
Acetonitrile (HPLC grade)
-
Purified water
-
Silica gel (for column chromatography, 200-300 mesh)
-
Macroporous adsorption resin (e.g., HPD-100)
-
ODS (C18) silica gel (for reversed-phase chromatography)
-
This compound standard (for analytical comparison)
2.3. Equipment:
-
Grinder or mill
-
Ultrasonic bath
-
Rotary evaporator
-
Glass chromatography columns
-
Fraction collector
-
Thin-layer chromatography (TLC) plates (silica gel GF254)
-
UV lamp for TLC visualization
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Preparative HPLC system (optional, for high-purity final separation)
-
Analytical balance
-
Filtration apparatus
Experimental Protocols
3.1. Plant Material Preparation:
-
Air-dry the stems of the selected plant species at room temperature or in an oven at a controlled temperature (40-50°C) to a constant weight.
-
Grind the dried stems into a coarse powder (40-60 mesh) using a mechanical grinder.
3.2. Extraction of Crude Lignans:
This protocol utilizes ultrasonic-assisted extraction (UAE) for its efficiency and reduced extraction time compared to conventional methods.
-
Weigh 100 g of the powdered plant material and place it into a large flask.
-
Add 1000 mL of 80% ethanol (1:10 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Perform ultrasonic-assisted extraction at a frequency of 40 kHz and a power of 250 W for 60 minutes at a controlled temperature of 50°C.
-
After extraction, filter the mixture through cheesecloth and then filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery of lignans.
-
Combine all the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.
3.3. Purification of this compound:
A multi-step chromatographic approach is employed to separate this compound from the complex mixture of the crude extract.
3.3.1. Step 1: Macroporous Resin Column Chromatography (Initial Purification)
-
Suspend the crude extract in a minimal amount of purified water.
-
Load the aqueous suspension onto a pre-equilibrated macroporous resin column.
-
Wash the column with distilled water to remove sugars, pigments, and other polar impurities.
-
Elute the lignan-rich fraction with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, and 95% ethanol).
-
Collect fractions and monitor the presence of lignans using TLC. Combine the fractions that show a high concentration of the target compounds.
-
Concentrate the combined lignan-rich fractions using a rotary evaporator.
3.3.2. Step 2: Silica Gel Column Chromatography (Fractionation)
-
Dissolve the concentrated lignan-rich fraction in a small volume of an appropriate solvent (e.g., dichloromethane or a mixture of n-hexane and ethyl acetate).
-
Adsorb the sample onto a small amount of silica gel and dry it.
-
Load the dried sample onto a silica gel column packed with n-hexane.
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:1, gradually increasing the polarity to 10:1).
-
Collect fractions and monitor by TLC, visualizing under a UV lamp.
-
Combine the fractions containing compounds with a similar Rf value to this compound.
3.3.3. Step 3: Reversed-Phase (C18) Column Chromatography or Preparative HPLC (Final Purification)
-
Dissolve the partially purified fraction from the previous step in methanol.
-
Load the sample onto a reversed-phase C18 column.
-
Elute with a gradient of methanol-water or acetonitrile-water (e.g., starting from 50% methanol and gradually increasing to 100% methanol).
-
Collect fractions and analyze by analytical HPLC to identify those containing pure this compound.
-
For very high purity, preparative HPLC can be employed using a suitable mobile phase determined from analytical HPLC analysis.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Confirm the identity and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).
Data Presentation
The following tables summarize quantitative data from studies on the extraction and purification of related lignans from Schisandra species, which can serve as a reference for optimizing the protocol for this compound.
Table 1: Comparison of Extraction Methods for Lignans from Schisandra chinensis
| Extraction Method | Solvent | Solid-to-Liquid Ratio | Temperature (°C) | Time | Yield of Total Lignans | Reference |
| Maceration | 95% Ethanol | 1:10 | Room Temp | 24 h | Not specified | [1] |
| Reflux Extraction | 70% Ethanol | 1:15 | 80 | 2 h x 3 | Not specified | [1] |
| Ultrasonic-Assisted | 80% Ethanol | 1:10 | 50 | 60 min | Higher than maceration | [3] |
| Soxhlet Extraction | Methanol | 1:20 | Boiling point | 4 h | Not specified | [3] |
Table 2: Parameters for Chromatographic Purification of Lignans
| Chromatographic Method | Stationary Phase | Mobile Phase System | Elution Mode | Purity Achieved | Reference |
| Silica Gel Column | Silica gel (200-300 mesh) | n-Hexane-Ethyl Acetate gradient | Gradient | Fractionation | [1] |
| Macroporous Resin | HPD-100 | Water-Ethanol gradient | Stepwise | Initial purification | [4] |
| Preparative HPLC | C18 | Methanol-Water gradient | Gradient | >95% | [1] |
| High-Speed Counter-Current Chromatography | - | n-Hexane-Ethyl Acetate-Methanol-Water | Isocratic | >91% | [1] |
Visualization
Experimental Workflow Diagram:
References
Application Notes & Protocols for the Chemical Synthesis of Schisantherin S
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin S is a dibenzocyclooctadiene lignan, a class of natural products known for their complex structures and significant biological activities. While the direct total synthesis of this compound has not been extensively published, this document provides a detailed protocol for the asymmetric total synthesis of Gomisin O, a structurally analogous compound. This methodology, developed by Coleman and coworkers, offers a robust and adaptable strategy for accessing the core dibenzocyclooctadiene scaffold of this compound and related lignans. The key features of this synthesis include an asymmetric crotylation to establish initial stereocenters, a Suzuki-Miyaura coupling to form a key biaryl bond, and a diastereoselective oxidative coupling to construct the sterically congested cyclooctadiene ring. Researchers can adapt this synthetic route to target this compound by modifying the starting materials to incorporate the specific substitution patterns of the target molecule.
Representative Synthetic Pathway for a this compound Analogue (Gomisin O)
The following diagram outlines the synthetic strategy for Gomisin O, which serves as a blueprint for the synthesis of this compound.
Caption: Synthetic pathway for Gomisin O, a structural analogue of this compound.
Experimental Protocols
The following protocols are adapted from the total synthesis of Gomisin O and are presented as a guide for the synthesis of this compound.
1. Asymmetric Crotylation of Aromatic Aldehyde
This protocol describes the formation of a chiral homoallylic alcohol, a key building block for the dibenzocyclooctadiene core.
-
Reaction: To a solution of the starting aromatic aldehyde (1.0 eq) in an appropriate solvent such as toluene is added Leighton's chiral auxiliary. The mixture is cooled, and the crotylating agent is added dropwise.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is purified by column chromatography.
2. Suzuki-Miyaura Coupling
This step couples the homoallylic alcohol with a second aromatic ring system.
-
Reaction: The homoallylic alcohol (1.0 eq) and the corresponding aromatic boronic acid (1.2 eq) are dissolved in a suitable solvent system (e.g., toluene/ethanol/water). A palladium catalyst and a base are added, and the mixture is heated.
-
Work-up and Purification: After cooling, the reaction mixture is filtered and concentrated. The residue is purified by flash chromatography.
3. Intramolecular Oxidative Coupling
This crucial step forms the eight-membered ring of the dibenzocyclooctadiene core.
-
Reaction: The biaryl precursor is subjected to an intramolecular oxidative coupling reaction using a cuprate reagent.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by chromatography to yield the final dibenzocyclooctadiene lignan.
Quantitative Data Summary
The following tables summarize the typical yields for the key synthetic steps in the synthesis of Gomisin O, which can be expected to be similar for a synthesis of this compound.
Table 1: Yields of Key Synthetic Steps
| Step No. | Reaction | Product | Yield (%) |
| 1 | Asymmetric Crotylation | Chiral Homoallylic Alcohol | 85-95 |
| 2 | Suzuki-Miyaura Coupling | Biaryl Intermediate | 70-85 |
| 3 | Intramolecular Oxidative Coupling | Dibenzocyclooctadiene Core | 50-70 |
Table 2: Spectroscopic Data for a Representative Dibenzocyclooctadiene Lignan (Gomisin O)
| Data Type | Key Features |
| ¹H NMR | Characteristic signals for aromatic protons, methoxy groups, and the cyclooctadiene ring protons. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons, methoxy carbons, and the aliphatic carbons of the cyclooctadiene ring. |
| Mass Spec | Molecular ion peak corresponding to the calculated mass of the target compound. |
| Optical Rotation | Specific rotation value indicating the enantiomeric purity of the final product. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of a this compound analogue.
Caption: General experimental workflow for the synthesis of this compound analogues.
Disclaimer: The provided protocols are based on the synthesis of a structurally related compound. Optimization of reaction conditions and purification procedures will be necessary for the successful synthesis of this compound. All chemical syntheses should be performed by trained personnel in a properly equipped laboratory with appropriate safety precautions.
Application Notes and Protocols for Assessing Schisantherin A Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin A, a bioactive lignan isolated from Schisandra chinensis, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] These application notes provide a comprehensive guide for designing and conducting cell culture assays to evaluate the efficacy of Schisantherin A. The protocols detailed herein cover the assessment of its cytotoxic and apoptotic effects, its impact on the cell cycle, and its modulation of key signaling pathways.
Key Signaling Pathways Modulated by Schisantherin A
Schisantherin A has been reported to exert its effects through the modulation of several critical signaling pathways. Understanding these pathways is crucial for designing mechanistic studies. Key pathways include:
-
MAPK Pathway: Involved in cell proliferation, differentiation, and apoptosis. Schisantherin A has been shown to inhibit the phosphorylation of ERK, p38, and JNK in this pathway.[4]
-
NF-κB Pathway: A key regulator of inflammation and cell survival. Schisantherin A can inhibit the translocation of p65-NF-κB into the nucleus.[4]
-
PI3K/AKT Pathway: Plays a crucial role in cell survival and proliferation. Schisantherin A has been observed to suppress apoptosis through this pathway in some contexts.[1]
-
YAP/ACSL4/TfR Pathway: Implicated in ferroptosis, a form of programmed cell death. Schisantherin A has been shown to induce ferroptosis in non-small cell lung cancer by activating this pathway.[5]
Below is a diagram illustrating the interplay of these signaling pathways.
Caption: Key signaling pathways modulated by Schisantherin A.
Experimental Workflow
A tiered approach is recommended to efficiently assess the efficacy of Schisantherin A. The workflow should progress from broad cytotoxic screening to more specific mechanistic assays.
Caption: Recommended experimental workflow.
Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Schisantherin A on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The absorbance of the formazan solution is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of Schisantherin A in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 µM). Replace the medium in each well with 100 µL of the prepared Schisantherin A dilutions. Include a vehicle control (DMSO concentration matched to the highest Schisantherin A concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Concentration (µM) | Absorbance (OD570) - 24h | Cell Viability (%) - 24h | Absorbance (OD570) - 48h | Cell Viability (%) - 48h | Absorbance (OD570) - 72h | Cell Viability (%) - 72h |
| 0 (Control) | 100 | 100 | 100 | |||
| 1 | ||||||
| 5 | ||||||
| 10 | ||||||
| 20 | ||||||
| 50 | ||||||
| 100 |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by Schisantherin A.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[8]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with Schisantherin A at its IC50 concentration (and a lower and higher concentration) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Data Presentation:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Control | ||||
| Schisantherin A (IC50/2) | ||||
| Schisantherin A (IC50) | ||||
| Schisantherin A (2x IC50) |
Cell Cycle Analysis
Objective: To determine the effect of Schisantherin A on cell cycle progression.
Principle: Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10]
Protocol:
-
Cell Treatment: Treat cells with Schisantherin A at its IC50 concentration for 24 or 48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[11][12]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.[11][13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | |||
| Schisantherin A (IC50) |
Western Blot Analysis
Objective: To investigate the effect of Schisantherin A on the expression and phosphorylation of key proteins in relevant signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with Schisantherin A as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15][16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-p38, p38, p-JNK, JNK, p-AKT, AKT, NF-κB p65, Bcl-2, Bax, Cyclin D1, CDK4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation:
| Target Protein | Control (Relative Density) | Schisantherin A (Relative Density) | Fold Change |
| p-ERK/ERK | |||
| p-p38/p38 | |||
| p-JNK/JNK | |||
| p-AKT/AKT | |||
| NF-κB p65 | |||
| Bcl-2/Bax Ratio | |||
| Cyclin D1 | |||
| CDK4 |
References
- 1. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on the Pharmacological Action of Schisantherin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]
- 4. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisantherin A induces ferroptosis in non-small cell lung cancer through activation of the YAP/ACSL4/TfR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western blot protocol | Abcam [abcam.com]
Application Note: Quantification of Schisantherin S in Biological Samples using HPLC-MS/MS
Abstract
This application note describes a sensitive and robust HPLC-MS/MS method for the quantification of Schisantherin S in biological matrices such as plasma. This compound, a key bioactive dibenzocyclooctadiene lignan from Schisandra chinensis, has garnered significant interest for its potential therapeutic properties, including neuroprotective and hepatoprotective effects.[1] However, its low oral bioavailability necessitates a highly sensitive analytical method for pharmacokinetic and drug metabolism studies.[2][3] This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, along with a summary of its pharmacokinetic properties.
Introduction
This compound, also known as Schisantherin A, is one of the major lignans found in the fruit of Schisandra chinensis, a plant widely used in traditional medicine.[4] Pharmacological studies have indicated its potential in treating various conditions, attributed to its antioxidant, anti-inflammatory, and anti-tumor activities.[1][4][5] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent. Due to its poor water solubility and extensive first-pass metabolism, this compound generally exhibits low systemic bioavailability.[6] Therefore, a highly selective and sensitive analytical method is essential for its accurate quantification in biological samples. This High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method provides the necessary sensitivity and specificity for pharmacokinetic research.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of this compound from plasma samples.
Materials:
-
Biological plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Internal Standard (IS) working solution (e.g., Diazepam or another suitable, structurally unrelated compound)
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.[3][7]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.[3]
-
Carefully collect the supernatant and transfer it to a clean autosampler vial.
-
Inject an aliquot (typically 5-10 µL) into the HPLC-MS/MS system for analysis.[7][8]
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven (e.g., Agilent 1200 series or equivalent)[8]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex 4000 QTRAP or equivalent)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)[9] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Acetic Acid[9] |
| Mobile Phase B | Acetonitrile or Methanol[9] |
| Gradient Elution | See Table 1 for a typical gradient program. |
| Flow Rate | 0.4 mL/min[7][9] |
| Column Temperature | 30-40 °C[8][9] |
| Injection Volume | 5-10 µL |
Table 1: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 5.0 | 10 | 90 |
| 8.0 | 10 | 90 |
| 8.1 | 90 | 10 |
| 10.0 | 90 | 10 |
Mass Spectrometric Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 2 for this compound. |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 417.2 | 331.1 | 150 | 25 |
| Internal Standard | User Defined | User Defined | User Defined | User Defined |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of this compound.
Table 3: Calibration Curve and LLOQ
| Parameter | Value |
|---|---|
| Linear Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[10] |
Table 4: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
|---|---|---|---|---|
| Low | 2.5 | < 15% | < 15% | 85-115% |
| Medium | 50 | < 15% | < 15% | 85-115% |
| High | 800 | < 15% | < 15% | 85-115% |
Table 5: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Reference |
|---|---|---|
| Tmax (h) | ~1.5 - 2.0 | [5] |
| Cmax (µg/L) | Varies with dose (e.g., 490.64 ± 124.20 for 1.2 mg/kg LEN co-administered with vehicle) | [5] |
| AUC (µg/L*h) | Varies with dose (e.g., 3396.73 ± 989.35 for 1.2 mg/kg LEN co-administered with vehicle) | [5] |
| Absolute Bioavailability | ~4.3% (can be increased with specific formulations) | [3] |
| Clearance (L/h/kg) | ~0.38 ± 0.12 |[5] |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified metabolic pathway of this compound.
Discussion
The described HPLC-MS/MS method is highly suitable for the quantitative analysis of this compound in biological matrices. The protein precipitation method offers a simple and rapid approach for sample clean-up. The use of a C18 column with a gradient elution provides excellent chromatographic separation of this compound from endogenous interferences. Tandem mass spectrometry in the MRM mode ensures high selectivity and sensitivity, allowing for quantification at the ng/mL level.
The pharmacokinetic data indicate that this compound is rapidly absorbed but has low oral bioavailability, likely due to extensive metabolism in the liver and intestines.[4][6] The primary metabolic pathways involve Phase I reactions such as demethylation and hydroxylation, mediated by cytochrome P450 enzymes, followed by Phase II conjugation reactions.[4][11][12] These metabolic characteristics are important considerations for drug development and potential drug-drug interactions.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using HPLC-MS/MS. The method is sensitive, specific, and reliable, making it an invaluable tool for pharmacokinetic studies, drug metabolism research, and the overall development of this compound as a potential therapeutic agent. The provided data and visualizations offer a clear overview of the analytical workflow and the compound's metabolic fate.
References
- 1. acgpubs.org [acgpubs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetic Study and Optimal Formulation of New Anti-Parkinson Natural Compound Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of schisantherin A on the pharmacokinetics of lenvatinib in rats and its potential mechanism - Cui - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 6. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Screening and Identification of the Main Metabolites of Schisantherin a In Vivo and In Vitro by Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a UFLC–MS/MS method for simultaneous determination of six lignans of Schisandra chinensis (Turcz.) Baill. in rat plasma and its application to a comparative pharmacokinetic study in normal and insomnic rats [agris.fao.org]
- 11. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com.cn [shimadzu.com.cn]
Application Notes and Protocols for Developing Animal Models to Study the Therapeutic Potential of Schisantherin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin A, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera, has garnered significant interest for its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential therapeutic utility in a range of diseases, including neurodegenerative disorders, liver injury, and cancer.[2][3][4] These effects are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties, often mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2/Keap1/ARE.[1][2][5]
These application notes provide a comprehensive overview and detailed protocols for developing and utilizing animal models to investigate the therapeutic efficacy of Schisantherin A. The following sections detail experimental designs for studying its effects in Alzheimer's disease, non-small cell lung cancer, and liver injury models.
Data Presentation: Efficacy of Schisantherin A in Preclinical Animal Models
The following table summarizes the quantitative data from various preclinical studies investigating the therapeutic effects of Schisantherin A in different animal models.
| Disease Model | Animal Strain | Schisantherin A Dosage & Administration | Treatment Duration | Key Findings | Reference |
| Alzheimer's Disease (Aβ1-42-induced) | Mice | 0.01 and 0.1 mg/kg, intracerebroventricular (ICV) | 5 days | Attenuated learning and memory impairment; Restored SOD and GSH-Px activities; Reduced MDA levels. | [3][6] |
| D-Galactose-Induced Learning and Memory Impairment | ICR Mice | 1.25, 2.50, and 5.00 mg/kg, oral | 42 days | Improved learning and memory; Increased SOD activity; Decreased MDA content. | [7] |
| Non-Small Cell Lung Cancer (Xenograft) | Nude Mice | 6 µg/ml (in vitro) | 48 hours (in vitro) | Inhibited viability of A549 and HCC827 cells. | [8] |
| Hepatocellular Carcinoma (Xenograft) | Nude Mice | 10 mg/kg, intraperitoneal | 12 days | Significantly inhibited tumor growth. | [9] |
| Alcohol-Induced Liver Injury | Mice | 100 or 200 mg/kg, gavage | Last 2 weeks of a 4-week alcohol diet | Reduced liver lipid vacuoles; Decreased serum AST and ALT activities. | [10] |
| Liver Ischemia-Reperfusion Injury | C57BL/6 Mice | Pretreatment | Pre-injury | Preserved liver function; Less histological damage; Ameliorated oxidative/nitrosative stress. | [11][12] |
| Acute Respiratory Distress Syndrome (LPS-induced) | Mice | Pretreatment | Pre-LPS administration | Reduced wet/dry weight ratio, myeloperoxidase activity, and inflammatory cell counts in BALF. | [13] |
| Chronic Fatigue | ICR Mice | Not specified | Not specified | Improved learning and memory capabilities; Increased SOD and CAT activities; Reduced MDA levels. | [5] |
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by Schisantherin A.
Experimental Workflow
Caption: General experimental workflows for animal models.
Experimental Protocols
Alzheimer's Disease Model (Aβ1-42-induced Neurodegeneration)
Objective: To evaluate the neuroprotective effects of Schisantherin A on cognitive deficits and neuronal damage in a mouse model of Alzheimer's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Aβ1-42 peptide (aggregated)
-
Schisantherin A
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Morris Water Maze apparatus
-
Biochemical assay kits (SOD, GSH-Px, MDA)
-
Histology reagents (formalin, paraffin, H&E stain)
Protocol:
-
Animal Acclimatization: House mice under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Aβ1-42 Aggregation: Prepare aggregated Aβ1-42 by dissolving the peptide in sterile saline and incubating at 37°C for 4 days.
-
Stereotaxic Surgery and Aβ1-42 Injection:
-
Anesthetize mice with an appropriate anesthetic.
-
Mount the mouse in a stereotaxic apparatus.
-
Inject aggregated Aβ1-42 (e.g., 3 μL of a 1 mg/mL solution) bilaterally into the hippocampus. Control animals receive an equivalent volume of aCSF.
-
-
Schisantherin A Administration:
-
Following a recovery period (e.g., 24 hours), administer Schisantherin A (0.01 and 0.1 mg/kg) or vehicle via intracerebroventricular (ICV) injection once daily for 5 consecutive days.[6]
-
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase (Days 6-10):
-
Fill the pool with water (20-22°C) and make it opaque with non-toxic white paint.
-
Place a hidden platform 1 cm below the water surface.
-
Conduct 4 trials per day for 5 days. For each trial, gently place the mouse in the water facing the pool wall at one of four starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the platform. If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-20 seconds.
-
Record the escape latency (time to find the platform) and swim path using a video tracking system.
-
-
Probe Trial (Day 11):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
-
Tissue Collection and Analysis:
-
On day 12, euthanize the mice and collect brain tissue.
-
Dissect the hippocampus and cerebral cortex.
-
Biochemical Analysis: Homogenize a portion of the tissue to measure levels of SOD, GSH-Px, and MDA using commercially available kits.
-
Histopathological Examination: Fix the other portion of the brain in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess neuronal damage.
-
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
Objective: To assess the anti-tumor activity of Schisantherin A in a human NSCLC xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Human NSCLC cell line (e.g., A549)
-
Matrigel
-
Schisantherin A
-
Calipers
-
Immunohistochemistry reagents (anti-Ki67 antibody, secondary antibody, DAB substrate)
Protocol:
-
Cell Culture: Culture A549 cells in appropriate medium until they reach the logarithmic growth phase.
-
Tumor Cell Implantation:
-
Harvest and resuspend A549 cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject approximately 5 x 106 cells into the right flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer Schisantherin A (e.g., 10 mg/kg, intraperitoneally) or vehicle daily.
-
-
Tumor Volume Measurement:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for a predetermined period (e.g., 12 days) or until tumors in the control group reach a specific size.
-
Euthanize the mice and excise the tumors.
-
-
Immunohistochemistry for Ki67:
-
Fix the tumors in 10% formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Xylene (2 x 5 min), 100% ethanol (2 x 5 min), 95% ethanol (5 min), 70% ethanol (5 min), water.
-
Antigen Retrieval: Heat slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Blocking: Incubate with a blocking solution (e.g., 3% hydrogen peroxide followed by 5% normal goat serum) to block endogenous peroxidase and non-specific binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against Ki67 overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with 3,3'-diaminobenzidine (DAB) substrate.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate through graded ethanol and xylene, and mount with a coverslip.
-
Analysis: Quantify the percentage of Ki67-positive cells.
-
Alcohol-Induced Liver Injury Model
Objective: To investigate the hepatoprotective effects of Schisantherin A against alcohol-induced liver damage.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Ethanol
-
Liquid diet
-
Schisantherin A
-
Biochemical assay kits (ALT, AST, SOD, MDA)
-
Histology reagents (formalin, paraffin, H&E stain)
Protocol:
-
Animal Acclimatization: As described in Protocol 1.
-
Induction of Liver Injury:
-
Feed mice a nutritionally adequate liquid diet containing ethanol (e.g., 5% v/v) for 4 weeks.
-
The control group receives an isocaloric liquid diet without ethanol.
-
-
Schisantherin A Treatment:
-
During the last two weeks of the alcohol diet, administer Schisantherin A (100 or 200 mg/kg) or vehicle daily via oral gavage.[10]
-
-
Sample Collection:
-
At the end of the 4-week period, euthanize the mice.
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse and collect the liver.
-
-
Biochemical Analysis:
-
Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercial kits.
-
Homogenize a portion of the liver tissue to measure levels of SOD and MDA.
-
-
Histological Analysis:
-
Fix a portion of the liver in 10% formalin, embed in paraffin, and section for H&E staining to assess steatosis, inflammation, and necrosis.
-
Western Blot for NF-κB Pathway Activation
Objective: To determine the effect of Schisantherin A on the activation of the NF-κB signaling pathway.
Materials:
-
Cell or tissue lysates
-
Protein assay reagents
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ki67 immunohistochemistry staining [bio-protocol.org]
- 3. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schizandrin A ameliorates cognitive functions via modulating microglial polarisation in Alzheimer’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 6. Schisantherin A recovers Aβ-induced neurodegeneration with cognitive decline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisantherin A Improves Learning and Memory of Mice with D-Galactose-Induced Learning and Memory Impairment Through Its Antioxidation and Regulation of p19/p53/p21/Cyclin D1/CDK4/RB Gene Expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schisantherin A induces ferroptosis in non-small cell lung cancer through activation of the YAP/ACSL4/TfR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MPD: Brown2: project protocol [phenome.jax.org]
- 10. Schisantherin A alleviated alcohol-induced liver injury by the regulation of alcohol metabolism and NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Schisantherin A protects against liver ischemia-reperfusion injury via inhibition of mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
Application of Schisantherin A in Neurodegenerative Disease Research
Introduction
Schisantherin A (STA), a primary bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention in neurodegenerative disease research.[1][2] Traditionally used in Chinese medicine, Schisandra chinensis is recognized for its neuroprotective, anti-inflammatory, and antioxidant properties.[1][3][4] Accumulating evidence from in vitro and in vivo studies suggests that Schisantherin A may serve as a promising therapeutic agent for neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD).[1][2][5] Its neuroprotective effects are attributed to its ability to mitigate oxidative stress, suppress neuroinflammation, inhibit apoptosis, and modulate autophagy.[1][6][7]
Mechanism of Action
Schisantherin A exerts its neuroprotective effects through multiple signaling pathways. It has been shown to combat oxidative stress by activating the Nrf2 pathway, reduce neuroinflammation by inhibiting NF-κB signaling, and protect neurons from apoptosis by regulating key proteins.[1][6] Furthermore, it plays a role in modulating autophagy, a critical cellular process for clearing aggregated proteins, which is often dysregulated in neurodegenerative diseases.[7][8]
Key Signaling Pathways
1. Anti-Neuroinflammatory and Antioxidant Effects via Nrf2/NF-κB Signaling
Schisantherin A has been demonstrated to attenuate neuroinflammation in lipopolysaccharide (LPS)-activated BV-2 microglial cells.[6] It suppresses the activation of the pro-inflammatory NF-κB pathway by interfering with the degradation and phosphorylation of its inhibitor, IκB.[6] Concurrently, Schisantherin A promotes the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1) by activating the Nrf2 pathway, which is dependent on ERK phosphorylation.[6] This dual action helps to reduce the production of inflammatory mediators and reactive oxygen species (ROS).[6][9]
2. Modulation of Autophagy via AMPK/mTOR Pathway
Autophagy is a cellular recycling process essential for neuronal health. Schisantherin A has been found to protect against neuronal injury by suppressing excessive autophagy.[8][10] It achieves this by modulating the AMPK/mTOR signaling pathway, a key regulator of autophagy.[8][11] In conditions of cellular stress, Schisantherin A can decrease the phosphorylation of AMPK and increase the phosphorylation of mTOR, which in turn inhibits the initiation of autophagy, preventing autophagic cell death.[10][11] In other contexts, such as in Parkinson's disease models, it can activate autophagy to clear harmful protein aggregates.[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of Schisantherin A observed in various experimental models of neurodegenerative diseases.
Table 1: In Vitro Effects of Schisantherin A
| Cell Line | Model | Treatment | Key Findings | Reference |
|---|---|---|---|---|
| SH-SY5Y | 6-OHDA-induced toxicity | Pretreatment with Schisantherin A | Increased cell viability; Reduced ROS and NO production; Down-regulated iNOS expression. | [9] |
| BV-2 Microglia | LPS-induced inflammation | Schisantherin A | Inhibited NO, TNF-α, IL-1β production; Promoted HO-1 and NQO-1 expression. | [6] |
| SH-SY5Y / SK-N-SH | Aβ₂₅₋₃₅-induced toxicity | Schisantherin A (5, 10, 15 µg/mL) | Increased cell viability; Reduced apoptosis rate; Ameliorated oxidative stress and inflammatory cytokines. | [12] |
| PC12 | OGD/R-induced injury | Schisantherin A (10 µM) | Decreased Beclin-1 and LC3-II expression; Suppressed autophagy. |[8][10] |
Table 2: In Vivo Effects of Schisantherin A
| Animal Model | Disease Model | Treatment | Key Findings | Reference |
|---|---|---|---|---|
| Mice | Aβ₁₋₄₂-induced AD | STA (0.01 and 0.1 mg/kg, ICV) for 5 days | Attenuated learning and memory impairment; Restored SOD and GSH-Px activities; Reduced MDA levels. | [2] |
| Mice | MPTP-induced PD | Sch A pretreatment | Ameliorated behavioral abnormalities; Increased dopaminergic neurons; Decreased IL-6, IL-1β, TNF-α; Increased SOD activity. | [7] |
| Mice | Chronic Fatigue | SCA treatment | Improved learning and memory; Increased SOD and CAT activities; Increased Bcl2/Bax ratio; Decreased cleaved caspase-3. | [13] |
| Zebrafish | 6-OHDA-induced toxicity | Schisantherin A | Prevented dopaminergic neuron loss. |[9] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol details the assessment of Schisantherin A's protective effects against neurotoxin-induced cell death in the human neuroblastoma SH-SY5Y cell line, a common model for dopaminergic neurons.[9][14]
Methodology:
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells per well. Allow the cells to adhere and grow for 24 hours.
-
Schisantherin A Treatment: Prepare stock solutions of Schisantherin A in DMSO. Dilute to final desired concentrations (e.g., 1, 5, 10, 25 µM) in cell culture medium. Pre-treat the cells with the Schisantherin A solutions for 2 hours. Include a vehicle control group (DMSO only).
-
Neurotoxin Induction: Following pre-treatment, expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or Aβ peptide at a pre-determined toxic concentration.[9] Incubate for an additional 24 hours.
-
Cell Viability Assessment:
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the control group (untreated, non-toxin-exposed cells).
Protocol 2: Amyloid-β (Aβ) Aggregation Inhibition Assay
This protocol is designed to evaluate the ability of Schisantherin A to inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease, using a Thioflavin T (ThT) fluorescence assay.[15][16][17]
Methodology:
-
Aβ Peptide Preparation: Reconstitute synthetic Aβ₁₋₄₂ peptide in hexafluoroisopropanol (HFIP) to monomerize it. Evaporate the HFIP and resuspend the peptide film in DMSO to create a stock solution. Dilute this stock into a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 20-100 µM to initiate aggregation.[15][16]
-
Incubation: In a 96-well plate, incubate the Aβ peptide solution in the presence of various concentrations of Schisantherin A (e.g., 1:1, 1:5, 1:10 molar ratios of Aβ to compound) or vehicle control (DMSO).[16] Seal the plate and incubate at 37°C with continuous shaking for a specified period (e.g., 2.5 to 48 hours).[15]
-
Thioflavin T (ThT) Assay:
-
Prepare a ThT solution (e.g., 5-50 µM in glycine-NaOH buffer or PBS).[17][18]
-
At designated time points, transfer aliquots of the Aβ incubation mixture to a new plate containing the ThT solution.
-
Measure fluorescence intensity using a microplate reader with excitation at ~450 nm and emission at ~485 nm.[15][17]
-
-
Data Analysis: Normalize the fluorescence readings to the vehicle control (Aβ aggregated without inhibitor). Calculate the percentage of inhibition for each Schisantherin A concentration. The IC₅₀ value can be determined by plotting inhibition versus compound concentration.
Protocol 3: In Vivo Assessment in an MPTP-Induced Mouse Model of Parkinson's Disease
This protocol provides a framework for evaluating the neuroprotective effects of Schisantherin A in a chemically-induced mouse model of Parkinson's disease.[1][7]
Methodology:
-
Animal Model: Use male C57BL/6 mice. House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Drug Administration:
-
Divide mice into groups: Control, MPTP-only, and MPTP + Schisantherin A (at various doses).
-
Administer Schisantherin A (or vehicle) via oral gavage or intraperitoneal injection for a period of 7-14 days prior to MPTP administration.[7]
-
-
MPTP Induction: Induce Parkinsonism by administering 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection (e.g., 30 mg/kg) once daily for 5 consecutive days.[1]
-
Behavioral Testing (7 days after last MPTP injection):
-
Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.
-
Pole Test: Evaluate bradykinesia by measuring the time taken to turn and descend a vertical pole.
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, euthanize the animals and perfuse the brains.[19]
-
Collect brain tissue, specifically the substantia nigra and striatum.
-
Immunohistochemistry: Section the brains and perform tyrosine hydroxylase (TH) staining to quantify the loss of dopaminergic neurons in the substantia nigra.[7]
-
Biochemical Assays: Homogenize brain tissue to measure levels of inflammatory cytokines (IL-6, TNF-α), oxidative stress markers (MDA, SOD), and autophagy-related proteins (LC3-II, beclin1) using ELISA or Western blotting.[7]
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the results between the different experimental groups.
References
- 1. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisantherin A recovers Aβ-induced neurodegeneration with cognitive decline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Network pharmacology-based study on the mechanism of Schisandra chinensis for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Schisantherin A Attenuates Neuroinflammation in Activated Microglia: Role of Nrf2 Activation Through ERK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisandrin A ameliorates MPTP-induced Parkinson's disease in a mouse model via regulation of brain autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schizandrin Protects against OGD/R-Induced Neuronal Injury by Suppressing Autophagy: Involvement of the AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schisantherin A protects against 6-OHDA-induced dopaminergic neuron damage in zebrafish and cytotoxicity in SH-SY5Y cells through the ROS/NO and AKT/GSK3β pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Schizandrin Protects against OGD/R-Induced Neuronal Injury by Suppressing Autophagy: Involvement of the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Schisandrin A Alleviates Inflammation and Oxidative Stress in Aβ25-35-Induced Alzheimer’s Disease in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of Amyloid Polypeptide Aggregation Inhibition and Disaggregation Activity of A-Type Procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anticancer Potential of Schisantherin S: Application Notes and Protocols
Note to the Reader: As of the current date, publicly available research specifically detailing the effects of Schisantherin S on cancer cell lines is limited. The following application notes and protocols are based on studies of the closely related and well-researched dibenzocyclooctadiene lignan, Schisantherin A . These methodologies provide a foundational framework for investigating the potential anticancer properties of this compound and other related compounds.
Introduction
This compound is a dibenzocyclooctadiene lignan isolated from the stems of Schisandra chinensis. While research into its specific biological activities is ongoing, related compounds such as Schisantherin A have demonstrated significant antiproliferative and cytotoxic effects in various cancer cell lines. This document provides detailed protocols and application notes for the investigation of Schisantherin-class compounds in cancer cell line research, with a focus on methodologies used to study Schisantherin A. These can be adapted for the study of this compound.
Schisantherin A has been shown to inhibit the proliferation of hepatocellular carcinoma (HCC) cells by modulating metabolic pathways, specifically glucose metabolism.[1][2] It has also been suggested to exert its cytotoxic effects through the IRE1α-mediated endoplasmic reticulum stress pathway.[3]
Data Presentation: Antiproliferative Activity of Schisantherin A
The following table summarizes the cytotoxic activity of Schisantherin A against various human liver cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| HepG2 | Hepatocellular Carcinoma | 6.65 | [3] |
| Hep3B | Hepatocellular Carcinoma | 10.50 | [3] |
| Huh7 | Hepatocellular Carcinoma | 10.72 | [3] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HepG2, Hep3B, Huh7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound/A (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound/A in complete growth medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.[1]
-
MTT/CCK-8 Addition:
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[1]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis
This protocol is used to determine the effect of a compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound/A
-
PBS (Phosphate-buffered saline)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound/A for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using appropriate software.
Western Blot Analysis
This protocol is used to analyze the expression of specific proteins involved in signaling pathways.
Materials:
-
Cancer cell lines
-
This compound/A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against proteins in the glucose metabolism or ER stress pathways)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound/A, then lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Workflow for in vitro investigation of Schisantherin compounds.
Caption: Proposed mechanisms of action for Schisantherin A in cancer cells.
References
- 1. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Schisantherin S as a potential lead compound in drug discovery
Note: Initial literature searches for "Schisantherin S" did not yield sufficient data for a comprehensive analysis. Due to the close structural and functional relationship, and the extensive available research, this document will focus on Schisantherin A as a representative and potent bioactive lignan from the fruit of Schisandra sphenanthera. Schisantherin A has demonstrated significant potential in drug discovery, exhibiting a range of pharmacological activities including anti-inflammatory, neuroprotective, and anti-cancer effects. This document provides an overview of its biological activities, relevant signaling pathways, and detailed protocols for its investigation.
Pharmacological Activities and Quantitative Data
Schisantherin A has been evaluated across various preclinical models, demonstrating efficacy in several therapeutic areas. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of Schisantherin A against Human Liver Cancer Cell Lines
| Cell Line | IC50 (µM) | Duration of Treatment | Assay Method | Reference |
| HepG2 | 6.65 | Not Specified | Not Specified | [1] |
| Hep3B | 10.50 | 48 hours | CCK-8 | [1][2] |
| Huh7 | 10.72 | Not Specified | Not Specified | [1] |
| HCCLM3 | Dose-dependent decrease in viability | 48 hours | CCK-8 | [2] |
Table 2: In Vivo Efficacy of Schisantherin A
| Therapeutic Area | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Neuroprotection | Chronic Fatigue Mice | 2.5 mg/kg/day for 6 weeks | Gavage | Improved learning and memory | [3] |
| Anti-inflammatory | LPS-induced Acute Respiratory Distress Syndrome in Mice | 10, 20, 40 mg/kg | Not Specified | Reduced lung wet/dry ratio and inflammatory cytokines | [4] |
| Anti-cancer | Nude mice with Hep3B xenografts | 10 and 20 mg/kg (i.p., once every 2 days) | Intraperitoneal | Significant inhibition of tumor growth | [2][5] |
Key Signaling Pathways Modulated by Schisantherin A
Schisantherin A exerts its pharmacological effects by modulating several key signaling pathways, primarily the NF-κB, MAPK, and Nrf2/Keap1/ARE pathways.
Anti-inflammatory Signaling
Schisantherin A has been shown to inhibit the production of pro-inflammatory mediators such as TNF-α, IL-6, nitric oxide (NO), and prostaglandin E2 (PGE2)[6]. This is achieved through the downregulation of the NF-κB and MAPK signaling pathways. Specifically, it inhibits the phosphorylation of ERK, p38, and JNK, and prevents the translocation of the p65 subunit of NF-κB into the nucleus[4][6].
Caption: Schisantherin A inhibits inflammatory responses by blocking MAPK and NF-κB signaling pathways.
Antioxidant and Neuroprotective Signaling
Schisantherin A enhances the antioxidant capacity of cells, which contributes to its neuroprotective effects. It achieves this by modulating the Nrf2/Keap1/ARE signaling pathway. Schisantherin A upregulates the expression of Nrf2 and heme oxygenase-1 (HO-1) while downregulating Keap1. This leads to an increased production of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT)[3].
Caption: Schisantherin A promotes antioxidant effects via the Nrf2/Keap1/ARE pathway.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the bioactivity of Schisantherin A.
Protocol 1: In Vitro Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages
Objective: To determine the effect of Schisantherin A on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Schisantherin A (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
MTT reagent
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Schisantherin A (e.g., 0.5, 2.5, 25 mg/L) for 24 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.
-
-
Measurement of Inflammatory Mediators:
-
Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of Schisantherin A for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of NO using the Griess reagent according to the manufacturer's instructions.
-
Measure the concentrations of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Pre-treat cells with Schisantherin A for 1 hour, followed by LPS stimulation for 30 minutes.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of ERK, p38, JNK, and IκBα.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.
-
Protocol 2: In Vitro Anti-cancer Activity Assessment in Hepatocellular Carcinoma (HCC) Cells
Objective: To evaluate the effect of Schisantherin A on the proliferation and viability of human HCC cell lines (e.g., Hep3B, HCCLM3).
Materials:
-
Hep3B and HCCLM3 cell lines
-
Appropriate cell culture medium (e.g., MEM for Hep3B, DMEM for HCCLM3)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Schisantherin A (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Cisplatin (positive control)
Procedure:
-
Cell Culture: Maintain Hep3B and HCCLM3 cells in their respective recommended media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (CCK-8):
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Schisantherin A (e.g., 10, 30, 50 µM) for 48 hours. Use DMSO as a vehicle control and cisplatin as a positive control.
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm to determine cell viability.
-
-
Colony Formation Assay:
-
Seed cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Treat the cells with different concentrations of Schisantherin A.
-
Incubate for 1-2 weeks, replacing the medium with fresh medium containing the compound every 3 days.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies.
-
-
Western Blot Analysis:
-
Treat cells with Schisantherin A for 48 hours.
-
Lyse the cells and perform Western blot analysis as described in Protocol 1, using antibodies against proteins involved in cell proliferation and apoptosis (e.g., CDK1, survivin, MMP2).
-
Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and characterization of Schisantherin A's bioactivity.
Caption: A general experimental workflow for evaluating Schisantherin A as a drug lead.
References
- 1. researchgate.net [researchgate.net]
- 2. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]
- 6. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the stability and solubility of Schisantherin S for experimental use
Application Notes and Protocols for Schisantherin Lignans
Audience: Researchers, scientists, and drug development professionals.
Topic: Assessing the Stability and Solubility of Schisantherin Lignans for Experimental Use
Note on Nomenclature: The compound "Schisantherin S" is not commonly found in scientific literature. This document focuses on the well-characterized lignans from the Schisandra genus, primarily Schisantherin A , along with related compounds like Schisantherin B and E, which are likely the compounds of interest for researchers in this field.
Application Notes
Introduction
Schisantherins are a class of bioactive dibenzocyclooctadiene lignans isolated from the fruits of Schisandra species, such as Schisandra chinensis and Schisandra sphenanthera. These compounds, particularly Schisantherin A, have garnered significant interest for their wide range of pharmacological activities, including hepatoprotective, neuroprotective, anti-inflammatory, and anti-cancer effects[1][2][3]. The mechanism of action often involves the modulation of key signaling pathways like MAPK, NF-κB, and PI3K/Akt[1][2][3]. Accurate assessment of their physicochemical properties, especially solubility and stability, is critical for obtaining reliable and reproducible results in preclinical research.
Physicochemical Properties
The following table summarizes key properties of several common Schisantherin compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Solubility |
| Schisantherin A | C₃₀H₃₂O₉ | 536.57 | Insoluble in water and petroleum ether. Soluble in methanol and ethanol. Highly soluble in benzene, chloroform, and acetone.[1] |
| Schisantherin B | C₂₈H₃₄O₉ | 514.56 | Soluble in DMSO. General solubility patterns are expected to be similar to Schisantherin A. |
| Schisantherin E | C₃₀H₃₄O₉ | 538.59 | Soluble in DMSO.[4] |
Solubility Guidelines for Experimental Use
Due to their high lipophilicity (e.g., Schisantherin A calculated LogP ≈ 5) and poor water solubility, Schisantherins require organic solvents for the preparation of stock solutions.[1][5]
-
Recommended Solvent for Stock Solutions: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions for in vitro biological assays.[4]
-
Working Solutions: For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Enhancing Solubility: To aid dissolution, especially when preparing high-concentration solutions, gentle warming of the tube to 37°C or brief sonication in an ultrasonic bath can be effective.[4]
Stability and Storage
Proper storage is essential to maintain the integrity of Schisantherin compounds.
-
Solid Form: As a solid, the compound should be stored in a tightly sealed container, protected from light, and kept at -20°C for long-term storage.
-
Stock Solutions: Once dissolved, stock solutions should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[4]
-
Chemical Stability: The chemical structure of Schisantherins contains several functional groups (methylenedioxy, methoxy, hydroxyl, benzoyloxy) that are sites for metabolic degradation.[1][6] In vivo and in vitro metabolism studies show that phase I metabolic pathways primarily involve demethylation and hydroxylation, catalyzed by cytochrome P450 enzymes (CYP3A4 and CYP2C9).[7] This suggests that the compounds may be sensitive to oxidative conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Schisantherin A
Objective: To prepare a high-concentration primary stock solution for subsequent serial dilutions.
Materials:
-
Schisantherin A (solid powder, MW: 536.57 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Weighing: Accurately weigh out 1 mg of Schisantherin A powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the volume of DMSO required for a 10 mM solution.
-
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)
-
Volume (µL) = (1 mg / 536.57 g/mol ) * 1,000,000 / 10 mM = 186.37 µL
-
Add 186.4 µL of anhydrous DMSO to the tube containing the Schisantherin A powder.
-
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If needed, gently warm the solution to 37°C or sonicate for 5-10 minutes to aid dissolution.[4]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.
-
Storage: Store the aliquots at -80°C for long-term use (up to 6 months).[4] Avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of Stability in Experimental Media via HPLC
Objective: To determine the stability of a Schisantherin compound in a specific aqueous medium (e.g., PBS or cell culture medium) over time at a relevant experimental temperature.
Materials:
-
10 mM Schisantherin A stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4, or desired cell culture medium
-
Incubator or water bath set to 37°C
-
HPLC system with a UV detector and a suitable C18 column
-
Acetonitrile (ACN) and water (HPLC grade)
-
0.22 µm syringe filters
Procedure:
-
Preparation of Test Solution: Prepare a working solution of Schisantherin A at a final concentration of 10 µM in pre-warmed (37°C) PBS. For example, add 10 µL of the 10 mM stock to 9.99 mL of PBS. Vortex immediately to ensure mixing. The final DMSO concentration will be 0.1%.
-
Time Point Zero (T=0): Immediately after preparation, take a 1 mL aliquot of the test solution. If the solution contains proteins (e.g., from media with FBS), perform a protein precipitation step by adding 2 mL of ice-cold acetonitrile, vortex, and centrifuge at >12,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. This is your T=0 sample.
-
Incubation: Place the remaining test solution in a 37°C incubator. Protect from light if the compound is known to be light-sensitive.
-
Time-Point Sampling: At subsequent time points (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw 1 mL aliquots and process them immediately as described in Step 2.
-
HPLC Analysis: Analyze all samples using a validated HPLC method. A common method for lignan analysis involves a C18 column with a gradient elution of water and acetonitrile.[8][9] Monitor the peak area of the parent Schisantherin A compound at a suitable wavelength (e.g., determined by a UV scan).
-
Data Analysis: Calculate the percentage of Schisantherin A remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot the % remaining versus time to visualize the stability profile. A compound is often considered stable if >90% remains after 24 hours.
-
Visualizations
Workflow for Compound Assessment
References
- 1. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical analysis of twelve lignans in the fruit of Schisandra sphenanthera by HPLC-PAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Schisandra chinensis and Schisandra sphenanthera - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Schisantherin A
Welcome to the technical support center for Schisantherin A (Sch A) solubility enhancement. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges of working with the poorly water-soluble compound, Schisantherin A.
Schisantherin A, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, exhibits promising pharmacological activities, particularly in the realm of neuroprotection. However, its therapeutic potential is significantly hampered by its very low aqueous solubility.[1] This guide outlines several effective strategies to improve its solubility and bioavailability, supported by experimental protocols and comparative data.
Frequently Asked Questions (FAQs)
Q1: Why is Schisantherin A so difficult to dissolve in water?
A1: Schisantherin A is a lipophilic molecule with a complex chemical structure, making it inherently insoluble in aqueous solutions like water and petroleum ether. It is, however, soluble in organic solvents such as benzene, chloroform, acetone, methanol, and ethanol.[1] This poor water solubility is a major obstacle for its formulation and in vivo applications.
Q2: What are the most common and effective methods to improve the aqueous solubility of Schisantherin A?
A2: Several formulation strategies have been successfully employed to enhance the aqueous solubility and bioavailability of Schisantherin A. The most well-documented methods include:
-
Nanocrystal Formulation: Reducing the particle size of Schisantherin A to the nanometer range significantly increases its surface area, leading to a faster dissolution rate.
-
Nanoemulsions: Formulating Schisantherin A into an oil-in-water nanoemulsion can dramatically improve its oral bioavailability.
-
Polymeric Nanoparticles: Encapsulating Schisantherin A within biodegradable polymers like methoxy poly(ethylene glycol)-poly(lactic-co-glycolic acid) (mPEG-PLGA) creates nanoparticles with enhanced stability and sustained-release properties.[2][3]
-
Solid Dispersions: Dispersing Schisantherin A in a hydrophilic polymer matrix, such as polyvinylpyrrolidone (PVP), can improve its wettability and dissolution.
-
Cyclodextrin Inclusion Complexes: Encapsulating the Schisantherin A molecule within the hydrophobic cavity of a cyclodextrin can form a water-soluble complex.
Q3: How significant is the improvement in bioavailability when using these methods?
A3: The improvement can be substantial. For instance, a nanoemulsion formulation of Schisantherin A was reported to increase its absolute bioavailability from 4.3% to 47.3%.[4] This highlights the profound impact that advanced formulation techniques can have on the in vivo performance of this compound.
Q4: Are there any safety concerns with the excipients used in these formulations?
A4: The excipients mentioned, such as mPEG-PLGA, PVP, and cyclodextrins, are generally considered safe and are widely used in pharmaceutical formulations. However, it is crucial to adhere to established guidelines and conduct appropriate toxicity studies for any new formulation intended for preclinical or clinical use.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Low drug loading in nanoparticles/nanocrystals. | - Poor solubility of Schisantherin A in the chosen organic solvent. - Suboptimal drug-to-polymer/stabilizer ratio. - Inefficient homogenization or precipitation process. | - Screen for organic solvents in which Schisantherin A has higher solubility. - Optimize the drug-to-polymer/stabilizer ratio through a series of experiments. - Adjust homogenization parameters (speed, time, pressure) or the addition rate of the anti-solvent. |
| Unstable nanoemulsion (phase separation or creaming). | - Inappropriate oil, surfactant, or co-surfactant selection. - Incorrect ratio of oil, surfactant, and water. - Insufficient energy input during homogenization. | - Conduct a systematic screening of different oils and surfactants. - Construct a pseudo-ternary phase diagram to identify the optimal component ratios for a stable nanoemulsion region. - Increase the homogenization pressure and/or the number of cycles. |
| Precipitation of Schisantherin A upon dilution of a formulation. | - The formulation creates a supersaturated state that is not stable upon dilution in an aqueous medium. | - For solid dispersions and cyclodextrin complexes, consider incorporating a precipitation inhibitor into the formulation. - For nanoformulations, ensure the drug is stably encapsulated and that the formulation is robust to dilution. |
| Inconsistent particle size in nanoformulations. | - Variations in processing parameters (e.g., stirring speed, temperature, addition rate). - Aggregation of nanoparticles after formation. | - Standardize all processing parameters and ensure they are precisely controlled. - Optimize the concentration and type of stabilizer (e.g., surfactant, polymer) to prevent particle aggregation. |
Quantitative Data Summary
The following table summarizes the reported improvements in the physicochemical properties of Schisantherin A through various formulation strategies. Note that direct aqueous solubility values for all formulations are not always reported in the literature; however, related parameters that indicate enhanced solubility are provided.
| Formulation Method | Key Parameters | Improvement/Outcome |
| Unprocessed Schisantherin A | Aqueous Solubility | Insoluble[1] |
| Nanocrystals | Particle Size | ~160 nm |
| Drug Loading | 33.3% | |
| mPEG-PLGA Nanoparticles | Particle Size | ~70 nm |
| Encapsulation Efficiency | ~91% | |
| Drug Loading | ~28% | |
| Nanoemulsion | Bioavailability | Absolute bioavailability increased from 4.3% to 47.3%[4] |
| Solid Dispersion (with PVP K30) | Dissolution | Increased dissolution rate compared to pure drug. |
| β-Cyclodextrin Inclusion Complex | Solubility | Formation of a water-soluble complex. |
Experimental Protocols
Here are detailed methodologies for the key experiments cited in this guide.
Preparation of Schisantherin A Nanocrystals by Wet Milling
This protocol is based on the general principles of wet milling for producing drug nanocrystals.
Materials:
-
Schisantherin A
-
Stabilizer solution (e.g., 3% w/w Polyvinylpyrrolidone K-25 and 0.25% w/w Sodium Dodecyl Sulfate in deionized water)[5]
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.1-0.5 mm diameter)
-
Deionized water
Equipment:
-
High-energy bead mill
-
Magnetic stirrer
-
Particle size analyzer
Procedure:
-
Prepare the stabilizer solution by dissolving the required amounts of PVP K-25 and SDS in deionized water.
-
Disperse the Schisantherin A powder in the stabilizer solution to create a pre-suspension. Stir for 30 minutes using a magnetic stirrer.
-
Load the pre-suspension and the milling media into the milling chamber of the bead mill.
-
Initiate the milling process at a set speed (e.g., 2000-4000 rpm) and temperature (e.g., controlled at 4°C).
-
Monitor the particle size of the suspension at regular intervals using a particle size analyzer.
-
Continue milling until the desired particle size (e.g., D50 < 200 nm) is achieved. This may take several hours.[5]
-
Separate the nanocrystal suspension from the milling media.
-
The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) into a solid dosage form.
Preparation of Schisantherin A-loaded mPEG-PLGA Nanoparticles by Nanoprecipitation
This protocol is based on the nanoprecipitation method for encapsulating hydrophobic drugs into polymeric nanoparticles.[2]
Materials:
-
Schisantherin A
-
mPEG-PLGA copolymer
-
Organic solvent (e.g., acetone, acetonitrile)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Syringe pump
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve Schisantherin A and the mPEG-PLGA copolymer in the organic solvent to form the organic phase.
-
Place deionized water (the anti-solvent) in a beaker and stir at a moderate speed.
-
Using a syringe pump, add the organic phase dropwise into the stirring aqueous phase.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer and drug to precipitate.
-
Continuously stir the suspension for several hours at room temperature to allow for the complete evaporation of the organic solvent. A rotary evaporator can be used to expedite this step.
-
Collect the nanoparticle suspension and centrifuge at high speed (e.g., 15,000 rpm) to pellet the nanoparticles.
-
Wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and residual solvent.
-
Resuspend the final nanoparticle pellet in a suitable aqueous medium for characterization and use.
Preparation of Schisantherin A Nanoemulsion by High-Pressure Homogenization
This protocol outlines the preparation of an oil-in-water nanoemulsion.
Materials:
-
Schisantherin A
-
Oil phase (e.g., soybean oil)
-
Surfactant (e.g., Solutol HS 15)[4]
-
Co-surfactant (e.g., Transcutol P)
-
Deionized water
Equipment:
-
Magnetic stirrer/vortex mixer
-
High-pressure homogenizer
Procedure:
-
Dissolve Schisantherin A in the oil phase.
-
In a separate container, mix the surfactant and co-surfactant.
-
Add the oil phase containing Schisantherin A to the surfactant/co-surfactant mixture and mix thoroughly.
-
Slowly add deionized water to the oil-surfactant mixture while stirring continuously to form a coarse pre-emulsion.
-
Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 1000-1500 bar) for a set number of cycles (e.g., 3-5 cycles).[6]
-
The resulting translucent liquid is the Schisantherin A nanoemulsion.
-
Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential.
Visualizations
Experimental Workflow for Nanoparticle Preparation
Caption: Workflow for mPEG-PLGA Nanoparticle Preparation.
Logic Diagram for Troubleshooting Low Drug Loading
Caption: Troubleshooting Low Drug Loading in Formulations.
References
- 1. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Sized mPEG-PLGA Nanoparticles of Schisantherin A with Sustained Release for Enhanced Brain Uptake and Anti-Parkinsonian Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Schisantherin A
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for overcoming the challenges associated with the poor oral bioavailability of Schisantherin A (STA) in animal models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Schisantherin A typically low?
A1: Schisantherin A (also abbreviated as SA or StA) is a Biopharmaceutics Classification System (BCS) class II compound, meaning it has poor water solubility.[1] This low solubility is a primary reason for its limited dissolution in the gastrointestinal tract, leading to low oral bioavailability and challenges in delivering it to the brain.[1][2][3] Schisantherin A is soluble in organic solvents like benzene and chloroform but insoluble in water.[4]
Q2: What are the most effective strategies reported for improving Schisantherin A bioavailability?
A2: Novel drug delivery systems, particularly nano-formulations, have proven highly effective.[5] The most successful strategies include formulating Schisantherin A into nanoemulsions, nanocrystals, and polymeric nanoparticles.[2][4] For example, a nanoemulsion formulation increased the absolute bioavailability in rats from 4.3% to 47.3%.[4][6] Similarly, a nanocrystal formulation increased its plasma concentration by 6.7-fold compared to a standard suspension.[2]
Q3: How do nano-formulations enhance the absorption of Schisantherin A?
A3: Nano-formulations improve bioavailability through several mechanisms.[7] By reducing the drug's particle size to the nanometer scale, the surface area-to-volume ratio dramatically increases, which enhances the dissolution rate.[7][8] Improved wettability and increased porosity of these nanoparticles also contribute to faster and more complete dissolution.[7] Some studies suggest that intact nanocrystals can be internalized by cells, further aiding absorption.[1][3]
Q4: Does Schisantherin A interact with other therapeutic agents?
A4: Yes, Schisantherin A has been shown to inhibit the activity of the P-glycoprotein (P-gp) transporter and metabolic enzymes like CYP3A4.[9][10] This can lead to drug-drug interactions by increasing the bioavailability and systemic exposure of other drugs that are substrates for P-gp or CYP3A4, such as lenvatinib, cyclosporin A, and paclitaxel.[9][10] Careful monitoring is necessary when co-administering Schisantherin A with other therapeutic agents.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Cmax and AUC Despite Using a Nano-formulation | 1. Formulation Instability: The nanoparticles may be aggregating in the gastrointestinal environment before absorption. 2. Suboptimal Particle Size: The particle size may not be sufficiently small to significantly improve the dissolution rate. | 1. Characterize Formulation Stability: Assess the physical stability of the nanoparticles in simulated gastric and intestinal fluids. Ensure the drug remains in a noncrystalline state within the formulation.[11] 2. Optimize Particle Size: Aim for a particle size below 200 nm. Studies have shown success with nanoparticles around 93 nm and 160 nm.[1][11] |
| High Variability in Pharmacokinetic Data Between Animal Subjects | 1. Physiological Differences: Factors such as fed vs. fasted state can alter gastrointestinal pH, motility, and absorption. 2. Inconsistent Dosing: Improper oral gavage technique can lead to variability in the administered dose. | 1. Standardize Animal Conditions: Ensure all animals are in the same state (e.g., fasted overnight) before dosing to minimize physiological variability. 2. Refine Dosing Technique: Use a consistent and validated oral gavage method. Ensure the formulation is homogenously suspended before drawing each dose. |
| Poor Brain Uptake Despite Improved Plasma Bioavailability | 1. Blood-Brain Barrier (BBB) Efflux: The formulation may not be optimized to overcome the BBB. 2. Lack of Targeting Moieties: The nanoparticle surface may not be suitable for brain delivery. | 1. Optimize for Brain Delivery: Formulations like small-sized mPEG-PLGA nanoparticles have been shown to improve brain uptake.[4] 2. Consider Surface Modification: While not explicitly detailed for Schisantherin A in the provided results, surface modification of nanoparticles is a common strategy to enhance BBB transport. |
Data Presentation: Pharmacokinetic Parameter Comparison
The following table summarizes the quantitative improvements in the bioavailability of Schisantherin A using different formulation strategies in rat models.
| Formulation | Animal Model | Key Pharmacokinetic Outcome | Reference |
| Schisantherin A Suspension | Rat | Baseline for comparison. | [1][2][6] |
| Nanoemulsion | Rat | Absolute bioavailability increased from 4.3% to 47.3% (~11-fold increase). | [4][6] |
| Nanocrystals (SA-NC) | Rat | Plasma concentration was 6.7-fold higher than the SA suspension. | [2] |
| mPEG-PLGA Nanoparticles | Rat | Improved oral bioavailability and enhanced brain uptake. | [4] |
| Enteric Nanoparticles | Rat | Significantly enhanced oral bioavailability compared to the pure drug suspension. | [11] |
| Liposome with β-cyclodextrin | Rat | Showed the largest half-life (t1/2) and AUC for key Schisandra lignans. | [12] |
Experimental Protocols and Workflows
Protocol 1: Preparation of Schisantherin A Nanocrystals (SA-NCs)
This protocol describes a general anti-solvent precipitation method for preparing Schisantherin A nanocrystals, a technique effective for poorly water-soluble drugs.
Methodology:
-
Preparation of Drug Solution: Dissolve Schisantherin A in a suitable organic solvent (e.g., acetone) to create a saturated or near-saturated solution.[4]
-
Preparation of Anti-Solvent: Prepare an aqueous solution containing a stabilizer (e.g., HPMC, Poloxamer 188).[11] Schisantherin A is insoluble in water, making it a suitable anti-solvent.[4]
-
Precipitation: Inject the Schisantherin A organic solution into the aqueous anti-solvent solution under high-speed homogenization or magnetic stirring. This causes the drug to rapidly precipitate as nanocrystals.
-
Solvent Removal: Remove the organic solvent from the resulting nanosuspension using a rotary evaporator under reduced pressure.
-
Collection and Characterization: The final aqueous suspension of Schisantherin A nanocrystals can be used directly or lyophilized for storage. Characterize the formulation for particle size, morphology, and drug loading.[1][11]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for evaluating the pharmacokinetic profile of a Schisantherin A formulation in a rat model.
Methodology:
-
Animal Acclimatization: Use male Sprague-Dawley (SD) rats and allow them to acclimate for at least one week.[9]
-
Grouping and Fasting: Divide rats into groups (e.g., control group receiving SA suspension, test group receiving nano-formulation). Fast the animals overnight (approx. 12 hours) before administration, with free access to water.[9]
-
Drug Administration: Administer the respective formulations to each group via oral gavage at a predetermined dose.[9]
-
Blood Sampling: Collect blood samples (approx. 0.3 mL) from the tail vein into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Determine the concentration of Schisantherin A in the plasma samples using a validated analytical method, such as UPLC-MS/MS.[13]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) using appropriate software (e.g., WinNonlin).[13]
Relevant Signaling Pathways
The therapeutic effects of Schisantherin A, particularly its neuroprotective properties against conditions like Parkinson's disease, are linked to specific signaling pathways.[4] Enhanced bioavailability through nano-formulations allows for better target engagement. The neuroprotective effect of the Schisantherin A nanocrystal formulation has been partially attributed to the activation of the Akt/GSK3β pathway.[1][2][3]
-
PI3K/Akt Pathway: This pathway is crucial for promoting cell survival. Schisantherin A has been shown to increase the phosphorylation of Akt, which is a key component of this pathway, thereby exerting neuroprotective effects.[4]
-
Akt/GSK3β Pathway: Activation of Akt leads to the inhibitory phosphorylation of glycogen synthase kinase-3β (GSK3β). This inhibition is a critical mechanism underlying the neuroprotective activity observed with Schisantherin A formulations.[1][2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Oral Delivery of a Nanocrystal Formulation of Schisantherin A with Improved Bioavailability and Brain Delivery for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Influence of schisantherin A on the pharmacokinetics of lenvatinib in rats and its potential mechanism - Cui - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 10. Influence of schisantherin A on the pharmacokinetics of lenvatinib in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Schisandra lignans-loaded enteric nanoparticles: preparation, characterization, and in vitro-in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and liver uptake of three Schisandra lignans in rats after oral administration of liposome encapsulating β-cyclodextrin inclusion compound of Schisandra extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic study of schisandrin, schisandrol B, schisantherin A, deoxyschisandrin, and schisandrin B in rat plasma after oral administration of Shengmaisan formula by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Schisantherin S experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schisantherin S.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound, also referred to as Schisantherin A (STA), is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis[1][2]. It is recognized for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anti-apoptotic, neuroprotective, and anti-cancer properties[1][2][3][4]. Its mechanisms of action often involve the modulation of key signaling pathways such as MAPK, NF-κB, PI3K/AKT, and Nrf2/Keap1/ARE[1][2].
Q2: I am observing inconsistent results in my cell-based assays. What are the potential causes?
Inconsistent results in cell-based assays with this compound can stem from several factors:
-
Poor Solubility: this compound is poorly soluble in water, which can lead to precipitation in aqueous culture media and inconsistent effective concentrations[1]. Refer to the "Troubleshooting Guide" for detailed solutions.
-
Compound Stability: The stability of this compound in your specific cell culture medium and storage conditions should be considered. Degradation can lead to reduced activity over time.
-
Variability in Compound Source: The purity and composition of this compound can vary between suppliers or even batches. It is crucial to use a well-characterized compound with a certificate of analysis. The chemical profile of Schisandra extracts can be influenced by geographical location and harvest time[5].
-
Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound. Even within the same cell line, passage number and cell density can influence experimental outcomes[6].
-
Experimental Technique: Pipetting errors, variations in incubation times, and improper handling of reagents can all contribute to variability[7][8].
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in organic solvents such as methanol, ethanol, chloroform, and acetone, but insoluble in water and petroleum ether[1]. For cell culture experiments, a common practice is to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the culture medium. It is critical to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: Are there known signaling pathways affected by this compound?
Yes, this compound has been shown to modulate several key signaling pathways:
-
Anti-inflammatory effects: It can inhibit the NF-κB and MAPK signaling pathways[2][9].
-
Antioxidant and Neuroprotective effects: It can regulate the Nrf2/Keap1/ARE pathway[10] and the PI3K/Akt pathway[1].
-
Anti-cancer effects: It has been shown to regulate glucose metabolism pathways in hepatocellular carcinoma[3][4] and activate the JNK signaling pathway in gastric cancer[3][4].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity observed | Poor Solubility: The compound may have precipitated out of the solution. | Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is non-toxic to the cells. Visually inspect for any precipitation after dilution into aqueous media. The use of nanocrystal formulations has been explored to improve poor water solubility[1]. |
| Compound Degradation: The compound may not be stable under your experimental conditions (e.g., light, temperature, pH). | Store the stock solution protected from light at -20°C or -80°C. Prepare fresh working solutions for each experiment. | |
| Incorrect Concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. | |
| High variability between replicate wells/plates | Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure proper cell counting and mixing before seeding. Check for cell clumping. |
| Inconsistent Compound Addition: Pipetting errors can lead to different final concentrations in each well. | Use calibrated pipettes and ensure thorough mixing after adding the compound to the wells. | |
| Edge Effects: Wells on the periphery of the plate may behave differently due to temperature and evaporation gradients. | Avoid using the outer wells of the plate for experimental samples or fill them with a buffer to maintain humidity. | |
| Unexpected Cytotoxicity | Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control to assess its effect. |
| Compound Purity: The compound may be contaminated with a cytotoxic substance. | Use a high-purity this compound and obtain a certificate of analysis from the supplier. | |
| Difficulty Reproducing Published Data | Different Experimental Conditions: Variations in cell line passage number, serum concentration, incubation time, or assay methodology can lead to different results. | Carefully review and align your experimental protocol with the published study. Contact the authors for specific details if necessary. |
| Source of Compound: The purity and isomeric composition of this compound may differ from that used in the original study. | Try to obtain the compound from the same supplier or perform analytical characterization to confirm its identity and purity. |
Quantitative Data Summary
Table 1: In Vitro Effective Concentrations of this compound
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| Hep3B and HCCLM3 | CCK-8 Assay | 10 µM, 30 µM, 50 µM | Inhibition of cell viability | [3] |
| HepG2 | Cytotoxicity Assay | IC50 = 6.65 µM | Cytotoxicity | [11] |
| Hep3B | Cytotoxicity Assay | IC50 = 10.50 µM | Cytotoxicity | [11] |
| Huh7 | Cytotoxicity Assay | IC50 = 10.72 µM | Cytotoxicity | [11] |
| RAW 264.7 Macrophages | Anti-inflammatory Assay | 0.5, 2.5, 25 mg/L | Reduction of LPS-induced TNF-α, IL-6, NO, and PGE2 | [9] |
Table 2: In Vivo Dosage of this compound
| Animal Model | Administration Route | Dosage | Duration | Observed Effect | Reference |
| Chronic Fatigue Mice | Gavage | 2.5 mg/kg | 6 weeks | Improved learning and memory | [10] |
| Rats | Co-administered with Lenvatinib | 20 mg/kg | Single dose | Increased oral bioavailability of Lenvatinib | [12] |
Experimental Protocols
1. Cell Viability Assay (e.g., CCK-8)
-
Cell Seeding: Seed cells (e.g., Hep3B, HCCLM3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 30 µM, 50 µM), ensuring the final DMSO concentration is consistent and non-toxic across all wells.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include appropriate controls (untreated cells and solvent-only treated cells).
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO2.
-
Assay: Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The results can be used to calculate cell viability as a percentage of the untreated control.
2. Western Blot for Signaling Pathway Analysis (e.g., Nrf2/Keap1)
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Nrf2, Keap1, HO-1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualizations
Caption: A general experimental workflow for in vitro studies with this compound.
Caption: this compound modulation of the Nrf2/Keap1/ARE signaling pathway.
Caption: this compound inhibits LPS-induced inflammation via NF-κB and MAPK pathways.
References
- 1. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on the Pharmacological Action of Schisantherin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]
- 5. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellgs.com [cellgs.com]
- 7. go.zageno.com [go.zageno.com]
- 8. google.com [google.com]
- 9. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influence of schisantherin A on the pharmacokinetics of lenvatinib in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Schisantherin S concentration for maximum therapeutic effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Schisantherin S for maximum therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic effects?
This compound, also known as Schisantherin A (STA), is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis.[1][2] It exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-apoptotic, and anti-cancer effects.[1][3][4] Its therapeutic potential has been investigated in various conditions, including neurodegenerative diseases, liver injury, and several types of cancer.[1][5][6]
Q2: What are the known mechanisms of action for this compound?
This compound modulates several key signaling pathways. Its anti-inflammatory effects are partly due to the downregulation of the NF-κB and MAPK signaling pathways.[7][8] The antioxidant and protective effects are associated with the activation of the Nrf2/Keap1/ARE pathway.[9] In cancer, it has been shown to inhibit cell proliferation by regulating glucose metabolism and to induce apoptosis through various signaling cascades, including the PI3K/Akt pathway.[1][10][11]
Q3: What is a typical starting concentration for in vitro experiments?
Based on published studies, a common starting point for in vitro experiments with this compound is in the micromolar (µM) range. For hepatocellular carcinoma cell lines like Hep3B and HCCLM3, concentrations between 10 µM and 50 µM have been shown to be effective.[10][11] Specifically, IC50 values (the concentration that inhibits 50% of cell growth) have been reported as 6.65 µM for HepG2, 10.50 µM for Hep3B, and 10.72 µM for Huh7 liver cancer cells.[12] It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What are the recommended dosages for in vivo animal studies?
In mouse models of hepatocellular carcinoma, intraperitoneal (i.p.) injections of this compound at doses of 10 mg/kg and 20 mg/kg administered once every two days have been shown to significantly inhibit tumor growth.[10][11] The specific dosage will depend on the animal model, the route of administration, and the therapeutic endpoint being investigated.
Q5: Are there any known issues with the solubility or stability of this compound?
This compound has poor water solubility.[1] For in vitro experiments, it is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) before being diluted in culture medium. For in vivo studies, formulation strategies such as the use of nanocrystals have been explored to improve bioavailability.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable therapeutic effect at expected concentrations. | 1. Suboptimal Concentration: The effective concentration can vary significantly between different cell lines or experimental models. 2. Compound Degradation: Improper storage or handling may have led to the degradation of this compound. 3. Cell Line Resistance: The specific cell line may be resistant to the effects of this compound. | 1. Perform a dose-response curve to determine the optimal concentration for your specific model. Start with a broad range of concentrations (e.g., 1 µM to 100 µM). 2. Ensure proper storage of this compound (typically at -20°C or -80°C, protected from light). Prepare fresh stock solutions in DMSO for each experiment. 3. Verify the sensitivity of your cell line to a known positive control for the expected therapeutic effect. Consider using a different, more sensitive cell line if necessary. |
| High cytotoxicity observed, even at low concentrations. | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. 2. Cell Line Sensitivity: The cell line being used may be particularly sensitive to this compound. 3. Incorrect Concentration Calculation: Errors in calculating the dilution of the stock solution. | 1. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments. 2. Perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the IC50 value for your specific cell line. Use concentrations well below the cytotoxic range for mechanistic studies. 3. Double-check all calculations for the preparation of stock and working solutions. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. 2. Inconsistent Compound Preparation: Variations in the preparation of this compound solutions. 3. Experimental Procedure Variations: Minor deviations in incubation times, reagent concentrations, or measurement techniques. | 1. Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. 2. Prepare fresh stock solutions of this compound for each set of experiments and use a consistent dilution scheme. 3. Adhere strictly to the established experimental protocol. Document all steps and parameters carefully. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Assay | Concentration | Effect | Reference |
| Hep3B | CCK-8 | 10 µM, 30 µM, 50 µM | Dose-dependent decrease in cell viability | [10][11] |
| HCCLM3 | CCK-8 | 10 µM, 30 µM, 50 µM | Dose-dependent decrease in cell viability | [10][11] |
| HepG2 | Cytotoxicity Assay | IC50: 6.65 µM | Inhibition of cell proliferation | [12] |
| Hep3B | Cytotoxicity Assay | IC50: 10.50 µM | Inhibition of cell proliferation | [12] |
| Huh7 | Cytotoxicity Assay | IC50: 10.72 µM | Inhibition of cell proliferation | [12] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Hepatocellular Carcinoma
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Nude mice with Hep3B xenografts | Intraperitoneal (i.p.) injection | 10 mg/kg (once every 2 days) | Significant reduction in tumor weight and volume | [10][11] |
| Nude mice with Hep3B xenografts | Intraperitoneal (i.p.) injection | 20 mg/kg (once every 2 days) | Significant reduction in tumor weight and volume | [10][11] |
Experimental Protocols
1. Cell Viability Assay (CCK-8 Assay)
This protocol is adapted from studies investigating the effect of this compound on hepatocellular carcinoma cell viability.[10]
-
Materials:
-
Hepatocellular carcinoma cells (e.g., Hep3B, HCCLM3)
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 30 µM, 50 µM). Include a vehicle control with the same final concentration of DMSO.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48 hours.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Western Blot Analysis for Signaling Pathway Proteins
This protocol is a general guideline based on methods used to study the effect of this compound on signaling pathways.[7][10]
-
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NF-κB p65, anti-p-ERK, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using ECL reagent and a chemiluminescence imaging system.
-
Use a loading control like GAPDH or β-actin to normalize the protein expression levels.
-
Visualizations
References
- 1. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on the Pharmacological Action of Schisantherin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of schisantherin A on the pharmacokinetics of lenvatinib in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schisantherin A protects lipopolysaccharide-induced acute respiratory distress syndrome in mice through inhibiting NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Cytotoxicity of Schisantherin A in Non-Target Cells
<_>
A Note on "Schisantherin S": Initial searches for "this compound" did not yield significant results in peer-reviewed literature. It is highly probable that this is a typographical error and the compound of interest is Schisantherin A , a well-researched dibenzocyclooctadiene lignan with known cytotoxic effects. This document will focus on Schisantherin A.
I. Frequently Asked Questions (FAQs)
Q1: What is Schisantherin A and why is its cytotoxicity a concern?
Schisantherin A is a bioactive compound isolated from Schisandra sphenanthera. It has demonstrated significant anti-tumor effects in various cancer cell lines.[1][2] However, a primary concern in its therapeutic development is its potential cytotoxicity towards non-target, healthy cells, which can lead to undesirable side effects. Understanding and mitigating this off-target toxicity is crucial for its clinical application.
Q2: What are the known mechanisms of Schisantherin A's cytotoxicity in non-target cells?
While research is ongoing, the cytotoxic effects of Schisantherin A are believed to be multifaceted.[3] In cancer cells, it can induce apoptosis (programmed cell death) and cell cycle arrest.[4] These mechanisms can also be inadvertently triggered in healthy cells. The primary pathways involved often include the activation of caspases, a family of proteases that are central to the apoptotic process.[5][6][7][8] Off-target effects are a common challenge with small molecule inhibitors, where the drug may interact with proteins other than its intended target.[9]
Q3: How can I reduce the off-target cytotoxicity of Schisantherin A in my experiments?
Several strategies can be employed to minimize the impact on non-target cells:
-
Dose Optimization: Titrating Schisantherin A to the lowest effective concentration that induces a response in the target cancer cells while minimizing toxicity in non-target cells is a critical first step.
-
Targeted Drug Delivery: Encapsulating Schisantherin A in nanoparticles or liposomes can help direct the compound to tumor tissues, reducing systemic exposure to healthy cells.[10][11][12]
-
Combination Therapy: Using Schisantherin A in combination with other therapeutic agents at lower concentrations can enhance the anti-cancer effect while reducing the toxicity of individual compounds.[13]
-
Selective Protection of Normal Cells: Co-administration of agents that protect normal cells from the cytotoxic effects of chemotherapy is an emerging strategy.[14]
Q4: Are there any known non-cancerous cell lines that are less sensitive to Schisantherin A?
One study reported that Schisantherin A showed no cytotoxicity toward the noncancerous HEK293 cell line up to a concentration of 30 μM.[15] This suggests a degree of selectivity for cancer cells. However, it is always recommended to determine the IC50 (half-maximal inhibitory concentration) in the specific non-target cell lines relevant to your research.
II. Troubleshooting Guide
Problem: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for accuracy. Determine the optimal cell count for your assay to avoid issues related to low or high cell density.[16] |
| Pipetting Errors | Handle the cell suspension gently to avoid cell damage. Ensure accurate and consistent pipetting of Schisantherin A and assay reagents.[16] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Reagent Preparation and Storage | Prepare fresh dilutions of Schisantherin A for each experiment. Ensure all assay reagents are stored correctly and are within their expiration dates. |
Problem: Low absorbance/fluorescence signal in cytotoxicity assay.
| Possible Cause | Troubleshooting Step |
| Low Cell Density | Optimize the initial cell seeding number to ensure a sufficiently strong signal.[16] |
| Incorrect Wavelength/Filter Settings | Verify the correct excitation and emission wavelengths for your chosen fluorescent dye with the microplate reader manufacturer's instructions.[17] |
| Quenching of Fluorescent Signal | Phenol red in culture medium can quench fluorescence. Consider using phenol red-free medium or a buffer that reduces quenching for the final reading.[17] |
| Insufficient Incubation Time | Ensure sufficient incubation time with the compound to induce a measurable cytotoxic effect and with the assay reagent to allow for signal development. |
Problem: High background signal in control wells.
| Possible Cause | Troubleshooting Step |
| High Spontaneous Cell Death | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. High cell density can also lead to increased cell death.[16] |
| Media or Serum Contamination | Use fresh, sterile media and serum. Test for mycoplasma contamination. |
| Reagent Autofluorescence | Include a "no-cell" control with only media and the assay reagent to measure and subtract the background fluorescence.[17] |
III. Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Schisantherin A (IC50 Values)
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HepG2 | Human Liver Cancer | 6.65 ± 0.32 | [15] |
| Hep3B | Human Liver Cancer | ~10.5 | [15] |
| Huh7 | Human Liver Cancer | ~10.5 | [15] |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | > 30 | [15] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.[18]
IV. Experimental Protocols
Protocol 1: General In Vitro Cytotoxicity Assay (e.g., CCK-8/MTT)
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.[4]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a stock solution of Schisantherin A in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of Schisantherin A in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Schisantherin A.
-
Include appropriate controls: untreated cells (vehicle control) and a blank (medium only).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).[4]
-
-
Viability Measurement (Example with CCK-8):
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the Schisantherin A concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Nanoparticle Formulation for Schisantherin A Delivery (Solvent Evaporation Method)
-
Preparation of Organic Phase:
-
Dissolve a specific amount of a biodegradable polymer (e.g., PLGA) and Schisantherin A in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Emulsification:
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilize the purified nanoparticles for long-term storage.
-
-
Characterization:
-
Determine particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
-
Analyze the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Calculate the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC).
-
V. Visualizations
Caption: Workflow for in vitro cytotoxicity assessment.
Caption: Troubleshooting guide for high assay variability.
Caption: Overview of the intrinsic apoptotic pathway.
References
- 1. Research Progress on the Pharmacological Action of Schisantherin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignans from Schisandra sphenathera Rehd. et Wils. and semisynthetic schisantherin A analogues: absolute configuration, and their estrogenic and anti-proliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caspase-Dependent Apoptosis: An Overview [absin.net]
- 7. CaspaSe-dependent pathway: Significance and symbolism [wisdomlib.org]
- 8. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of Schisantherin S during storage and experiments
This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the degradation of Schisantherin compounds during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing Schisantherin powder?
A1: Schisantherin powder is generally stable under recommended storage conditions.[1][2] For long-term storage, it is advised to keep the powder in a tightly sealed container in a cool, well-ventilated area at -20°C, which should maintain its stability for up to 3 years.[1][3] For shorter periods, storage at 4°C is acceptable for up to 2 years.[1] It is also crucial to protect the powder from direct sunlight and sources of ignition.[1]
Q2: How should I store Schisantherin solutions?
A2: Once dissolved in a solvent, Schisantherin solutions should be stored at low temperatures to minimize degradation. For storage up to 6 months, -80°C is recommended.[4] For shorter-term storage of up to 1 month, -20°C is suitable.[3][4] It is best practice to prepare stock solutions and then aliquot them into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to product failure.[3][4]
Q3: What factors can cause Schisantherin S to degrade?
A3: Several factors can contribute to the degradation of Schisantherin compounds. These include:
-
Temperature: Elevated temperatures can accelerate degradation. Schisantherin A, for instance, is known to be unstable under heat.[5]
-
Incompatible Materials: Contact with strong acids/alkalis and strong oxidizing/reducing agents can lead to chemical decomposition.[1][2]
-
Improper Storage: Repeated freeze-thaw cycles of solutions can compromise the stability of the compound.[3][4]
-
Processing Methods: Traditional processing of Schisandra fruits, the source of Schisantherins, such as sun drying without prior enzyme deactivation, can result in lower content of active compounds like Schisantherin B.[6]
Q4: Are there any specific handling precautions I should take during experiments?
A4: Yes, proper handling is crucial to prevent degradation and ensure safety. Avoid inhalation, and contact with eyes and skin.[1][2] It is recommended to use the compound in a well-ventilated area or with appropriate exhaust ventilation to avoid the formation of dust and aerosols.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of Schisantherin due to improper storage. | Review storage conditions. For stock solutions, ensure they are aliquoted and stored at -80°C for long-term use or -20°C for short-term use to avoid freeze-thaw cycles.[3][4] For powder, confirm storage at -20°C in a tightly sealed container away from light.[1][3] |
| Precipitation observed in the stock solution upon thawing. | The solubility of the compound may be affected by the solvent or repeated temperature changes. | To increase solubility, you can warm the tube to 37°C and then sonicate it in an ultrasonic bath for a short period.[4] Ensure you are using a suitable solvent; for example, Schisantherin B is soluble in DMSO.[3] |
| Discoloration or change in the physical appearance of the powder. | Potential degradation due to exposure to light, heat, or incompatible materials. | Discard the compound. Ensure future storage is in a dark, cool, and dry place, away from strong acids, alkalis, and oxidizing agents.[1][2] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability of Schisantherin Compounds
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1][3] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [4] |
| In Solvent | -20°C | 1 month | [3][4] |
Experimental Protocols
Protocol: Preparation and Storage of Schisantherin Stock Solutions
-
Select an appropriate solvent: Based on experimental needs and solubility data. For example, Schisantherin B is soluble in DMSO at 100 mg/mL.[3] Schisantherin A is soluble in methanol and ethanol.[5]
-
Prepare the stock solution: Accurately weigh the Schisantherin powder and dissolve it in the chosen solvent to the desired concentration. If solubility is an issue, gentle warming to 37°C and sonication can be employed.[4]
-
Aliquot the solution: Dispense the stock solution into smaller, single-use, sterile vials. This is critical to prevent contamination and degradation from repeated freeze-thaw cycles.[3][4]
-
Store appropriately: For long-term storage (up to 6 months), store the aliquots at -80°C.[4] For short-term use (up to 1 month), -20°C is sufficient.[3][4]
-
Handling during use: When needed, thaw a single aliquot at room temperature or in a water bath. Avoid repeated warming and cooling of the same aliquot.
Visual Guides
Caption: Recommended storage workflow for Schisantherin powder and solutions.
Caption: Troubleshooting guide for addressing potential Schisantherin degradation.
References
refining the purification process to increase Schisantherin S yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the purification process of Schisantherin S to increase its yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Extraction & Initial Processing
Q1: My initial crude extract has a low concentration of this compound. How can I improve the extraction efficiency?
A1: Several factors can influence the extraction yield of this compound. Consider the following optimization steps:
-
Solvent Selection: this compound is soluble in methanol and ethanol, and highly soluble in chloroform, benzene, and acetone. It is insoluble in water and petroleum ether.[1] Ethanol-water mixtures are commonly used for initial extraction.[2] Optimizing the ethanol concentration is crucial; for some lignans, 95% ethanol has been shown to be effective.
-
Extraction Method: While traditional methods like heat reflux and Soxhlet extraction are used, they can be time-consuming and the heat may degrade this compound.[2] Modern techniques can offer higher efficiency:
-
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic cavitation to enhance solvent penetration into the plant material, reducing extraction time and often increasing yield without the need for high temperatures.[2]
-
Microwave-Assisted Extraction (MAE): MAE can also significantly reduce extraction time and solvent consumption.
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2 is a green and efficient alternative, though it may require specialized equipment.
-
-
Solid-to-Liquid Ratio: Ensure an optimal ratio of plant material to solvent. A common starting point is a 1:20 ratio (g/mL).[2]
-
Particle Size: Grinding the plant material to a fine powder increases the surface area for extraction.
Purification
Q2: I am experiencing low recovery of this compound during silica gel column chromatography. What are the likely causes and solutions?
A2: Low recovery from silica gel columns is a common issue. Here are some troubleshooting tips:
-
Improper Solvent System (Mobile Phase): The polarity of the mobile phase is critical. If the solvent is too polar, this compound may elute too quickly with other impurities. If it's not polar enough, it may not elute at all.
-
Solution: Perform thin-layer chromatography (TLC) first to determine the optimal solvent system that gives good separation. A common mobile phase for lignan separation on silica gel is a gradient of petroleum ether and ethyl acetate.
-
-
Irreversible Adsorption: this compound might be irreversibly adsorbing to the silica gel.
-
Solution: Deactivate the silica gel by adding a small amount of water or triethylamine to the slurry before packing the column. This can help to reduce strong interactions.
-
-
Sample Overloading: Loading too much crude extract onto the column can lead to poor separation and recovery.
-
Solution: As a general rule, the amount of crude sample should be about 1-5% of the weight of the silica gel.
-
-
Column Packing: An improperly packed column with channels or cracks will lead to poor separation and band broadening, resulting in mixed fractions and lower yield of the pure compound.
-
Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. Adding a layer of sand on top of the silica gel can help prevent disturbance when adding the mobile phase.
-
Q3: The purity of my this compound after purification is still low. What are the common impurities and how can I remove them?
A3: Common impurities in this compound preparations from Schisandra species include other structurally similar lignans (e.g., Schisantherin A, B, C, D, E, Deoxyschisandrin), pigments, and fatty acids.[3]
-
Solution: A multi-step purification strategy is often necessary.
-
Initial Cleanup: Use macroporous resins to remove highly polar or non-polar impurities before proceeding to finer purification methods.[4]
-
High-Resolution Chromatography:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for separating closely related compounds. A C18 column with a methanol-water or acetonitrile-water gradient is typically effective.[5]
-
High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique avoids the use of solid stationary phases, minimizing irreversible adsorption and improving recovery.[6]
-
-
Q4: I suspect my this compound is degrading during the purification process. How can I minimize this?
A4: Lignans can be sensitive to heat, light, and pH changes.
-
Temperature: Avoid prolonged exposure to high temperatures during extraction and solvent evaporation.[2] Use a rotary evaporator at a reduced pressure and a water bath temperature below 50°C.
-
Light: Protect the sample from direct light, especially during long chromatographic runs, by covering the column and collection vessels with aluminum foil.
-
pH: While specific data on this compound is limited, lignans can be unstable under strongly acidic or basic conditions. It is advisable to work with neutral pH buffers if aqueous solutions are used.
Data Presentation
Table 1: Comparison of Purification Methods for Lignans from Schisandra Species
| Purification Method | Typical Purity Achieved | Typical Yield/Recovery | Advantages | Disadvantages |
| Silica Gel Column Chromatography | 80-95% | Moderate | Low cost, scalable | Can have lower resolution for closely related compounds, potential for irreversible adsorption. |
| Macroporous Resin Chromatography | 70-85% (as an initial step) | High | Good for initial cleanup, high capacity | Lower resolution, primarily for enrichment. |
| Preparative HPLC (Prep-HPLC) | >98% | Moderate to High | High resolution, excellent for final polishing | Higher cost, lower loading capacity compared to column chromatography.[5] |
| High-Speed Counter-Current Chromatography (HSCCC) | >98% | High | No solid support (less adsorption loss), high sample loading capacity | Requires specialized equipment, solvent system selection can be complex.[6] |
Note: The values presented are typical ranges reported for lignans from Schisandra species and may vary depending on the specific experimental conditions and the complexity of the crude extract.
Experimental Protocols
Protocol 1: Purification of this compound using Silica Gel Column Chromatography
-
Preparation of the Crude Extract:
-
Extract the dried and powdered fruits of Schisandra sphenanthera with 95% ethanol using ultrasonication for 30 minutes (repeat 3 times).
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.
-
Suspend the crude extract in water and partition with petroleum ether. Collect the petroleum ether fraction, which will be enriched with lignans.
-
-
Column Preparation:
-
Prepare a slurry of silica gel (200-300 mesh) in petroleum ether.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until it is level with the top of the silica bed.
-
Add a thin layer of sand to the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the petroleum ether extract in a minimal amount of dichloromethane or the initial mobile phase.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin elution with 100% petroleum ether.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10 petroleum ether:ethyl acetate).
-
Collect fractions continuously and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Pooling:
-
Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system (e.g., petroleum ether:ethyl acetate 8:2).
-
Visualize the spots under UV light (254 nm).
-
Combine the fractions containing the pure this compound.
-
-
Final Step:
-
Evaporate the solvent from the pooled fractions to obtain purified this compound.
-
Determine the purity using analytical HPLC.
-
Protocol 2: High-Purity Polishing using Preparative HPLC
-
Sample Preparation:
-
Dissolve the partially purified this compound from the silica gel column in the mobile phase (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 preparative column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of methanol and water (e.g., starting with 60% methanol and increasing to 90% methanol over 40 minutes).
-
Flow Rate: Adjust based on the column dimensions (e.g., 10-20 mL/min).
-
Detection: UV detector at 220 nm.[6]
-
-
Fraction Collection:
-
Inject the sample onto the column.
-
Collect the peak corresponding to this compound based on the retention time determined from an analytical HPLC run of a standard.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fraction to obtain highly pure this compound.
-
Confirm the purity using analytical HPLC.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Signaling Pathways of a Structurally Similar Lignan (Schisantherin A)
Disclaimer: The following diagrams illustrate the signaling pathways influenced by Schisantherin A, a closely related dibenzocyclooctadiene lignan. While specific research on this compound is limited, these pathways provide a likely theoretical framework for its biological activity due to structural similarity.
Caption: Inhibition of the NF-κB signaling pathway by Schisantherin A/S.
Caption: Modulation of the MAPK signaling pathway by Schisantherin A/S.
References
- 1. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification of six lignans from the stems of Schisandra chinensis by using high-speed counter-current chromatography combined with preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative separation and purification of deoxyschizandrin from Schisandrae Sphenantherae Fructus by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Schisantherin S and Related Dibenzocyclooctadiene Lignans
Disclaimer: As of this writing, a specific, peer-reviewed total synthesis for Schisantherin S has not been extensively documented in publicly available literature. This guide is therefore based on established, state-of-the-art synthetic strategies for structurally analogous and closely related dibenzocyclooctadiene lignans, such as Schizandrin and Gomisin O. The principles, challenges, and troubleshooting steps detailed here are highly relevant and directly applicable to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of dibenzocyclooctadiene lignans like this compound?
The synthesis of this class of natural products presents three main challenges:
-
Atroposelective Biaryl Coupling: The central eight-membered ring is formed by coupling two substituted benzene rings. This bond is sterically hindered, and controlling its axial chirality (atropisomerism) to obtain the correct stereoisomer is a significant hurdle.
-
Diastereoselective Functionalization: The cyclooctadiene ring contains multiple stereocenters that must be installed with precise control over their relative and absolute configurations.
-
Purification: The final product and intermediates often exist as a mixture of stereoisomers (diastereomers and atropisomers) that can be difficult to separate.
Q2: My biaryl coupling reaction to form the eight-membered ring is resulting in a low yield and a mixture of atropisomers. How can I improve this?
Low yields and poor stereoselectivity in the key biaryl coupling step are common issues. Key strategies to improve this include:
-
Method Selection: An atropdiastereoselective biaryl cuprate coupling has been shown to be highly effective, providing excellent stereocontrol (>20:1)[1][2]. Another powerful method is the enantioselective Ullmann coupling, which can also provide high stereoselectivity[3].
-
Precursor Design: The stereocenters on the side chains of the biaryl precursors are crucial for directing the stereochemical outcome of the coupling reaction. The use of chiral auxiliaries, such as the Leighton auxiliary, during the synthesis of these precursors can establish the required stereochemistry with high fidelity (>98:2 er)[1][2].
-
Reaction Conditions: Optimization of temperature, solvent, and stoichiometry is critical. For cuprate-based couplings, the slow addition of the organolithium reagent to the copper salt at low temperatures (e.g., -78 °C) is often necessary to prevent side reactions.
Q3: What are the most effective methods for controlling the stereochemistry of the substituents on the cyclooctadiene ring?
Controlling the stereocenters on the flexible eight-membered ring is typically achieved through substrate-controlled diastereoselective reactions. A proven sequence involves:
-
Asymmetric Crotylation: To set the initial stereocenter on a side chain precursor[1][2].
-
Diastereoselective Hydroboration: This step, often directed by an existing stereocenter, allows for the installation of a new hydroxyl group with high stereocontrol. This can then be used in a subsequent coupling reaction.
-
Suzuki-Miyaura Coupling: A diastereoselective Suzuki-Miyaura coupling reaction can be used to form one of the C-C bonds of the eight-membered ring, with stereocontrol dictated by the existing chiral centers in the molecule[1][2].
Q4: I'm having difficulty purifying the final product. What are the recommended purification techniques?
Separating complex mixtures of lignan stereoisomers often requires advanced chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are powerful tools. Chiral HPLC columns may be necessary to separate enantiomers.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully applied to the preparative separation of cis-trans isomers of other complex natural products and can be a viable alternative to solid-phase chromatography[4].
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Poor Atroposelectivity in Biaryl Coupling
Poor control of the biaryl axis stereochemistry is a critical issue.
Caption: Troubleshooting poor atroposelectivity.
Problem 2: Low Yield in Ring-Closing Suzuki-Miyaura Coupling
Low yields in this step can halt the entire synthesis.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use freshly opened catalyst or a glovebox for reaction setup. Perform a small-scale test reaction with a known substrate to verify catalyst activity. | Palladium catalysts, especially Pd(0) species, are sensitive to oxygen. |
| Poor Boronate Ester/Acid Stability | Ensure the boronic acid or ester intermediate is pure and was not degraded during workup or storage. Use freshly prepared material if possible. | Boronic acids can be unstable and undergo protodeboronation or form unreactive anhydrides (boroxines). |
| Sub-optimal Base or Solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O). | The choice of base and solvent is critical for the efficiency of the transmetalation step in the catalytic cycle. |
| Steric Hindrance | Increase reaction temperature or use a more active catalyst/ligand combination (e.g., SPhos, XPhos). | The formation of a large eight-membered ring can be sterically demanding, requiring more forcing conditions. |
Key Experimental Protocol
Atropdiastereoselective Intramolecular Biaryl Cuprate Coupling
This protocol is adapted from the total synthesis of Gomisin O by Coleman et al. and represents the critical step for forming the dibenzocyclooctadiene core with high stereocontrol[1][2].
Reaction Scheme: An aryl iodide-aryl bromide precursor is treated with t-BuLi to form an organolithium species, which is then added to a copper(I) salt to generate a biaryl cuprate that cyclizes in an intramolecular fashion.
Detailed Procedure:
-
Preparation: A flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and an argon inlet is charged with the aryl iodide-bromide precursor (1.0 eq) and anhydrous diethyl ether (Et₂O, ~0.05 M).
-
Cooling: The solution is cooled to -78 °C using an acetone/dry ice bath.
-
Lithium-Halogen Exchange: A solution of tert-butyllithium (2.2 eq, ~1.7 M in pentane) is added dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting solution is stirred at -78 °C for 1 hour.
-
Cuprate Formation & Cyclization: A separate, flame-dried flask is charged with CuCN (1.5 eq) and anhydrous Et₂O. This slurry is cooled to -78 °C. The previously prepared organolithium solution is transferred via cannula into the CuCN slurry.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C and allowed to slowly warm to -20 °C over a period of 12 hours. The reaction progress is monitored by TLC.
-
Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous NH₄Cl solution. The mixture is stirred vigorously for 30 minutes, allowing it to warm to room temperature.
-
Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the cyclized dibenzocyclooctadiene product.
Visualized Synthetic Workflow
This diagram outlines a general, successful strategy for the asymmetric synthesis of the dibenzocyclooctadiene lignan core.
Caption: General synthetic workflow for lignans.
References
- 1. Asymmetric total synthesis of dibenzocyclooctadiene lignan natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Asymmetric Total Synthesis of Dibenzocyclooctadiene Lignan Natural Products - American Chemical Society - Figshare [acs.figshare.com]
- 3. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
Technical Support Center: Enhancing Schisantherin S Efficacy Through Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the efficacy of Schisantherin S (Schisandrin S, STA) through combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound enhances the efficacy of other drugs?
A1: The primary mechanism is through the inhibition of drug metabolism and efflux. This compound is a known inhibitor of cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp), a drug efflux transporter.[1][2][3][4][5][6][7] By inhibiting CYP3A4-mediated metabolism and P-gp-mediated efflux in the liver and intestines, this compound can increase the oral bioavailability and systemic exposure of co-administered drugs that are substrates of CYP3A4 or P-gp.[1][2][8]
Q2: With which types of drugs has this compound shown potential for synergistic effects?
A2: this compound has demonstrated significant potential for synergistic effects with anticancer drugs, particularly those that are substrates for CYP3A4 and P-gp. Notable examples include the tyrosine kinase inhibitor Lenvatinib and the mTOR inhibitor Rapamycin (sirolimus).[1][8][9][10] Additionally, its own hepatoprotective and anti-tumor properties suggest potential for broader applications in combination therapies for conditions like hepatocellular carcinoma.[1][2][8][11][12]
Q3: What are the expected pharmacokinetic changes when co-administering a drug with this compound?
A3: You can expect an increase in the maximum plasma concentration (Cmax) and the area under the curve (AUC) of the co-administered drug, indicating higher overall drug exposure.[1][9][10][12] Concurrently, you may observe a decrease in the clearance (CL) and the apparent volume of distribution (Vz) of the partner drug.[1][12]
Q4: Beyond pharmacokinetic interactions, does this compound have direct anti-cancer effects?
A4: Yes, this compound exhibits direct anti-cancer activities. Studies have shown it can inhibit the proliferation and migration of cancer cells, such as hepatocellular carcinoma cells, and induce apoptosis.[1][11][13] One of its mechanisms of action involves the regulation of glucose metabolism in cancer cells.[2][11]
Q5: How can I quantitatively assess the synergy between this compound and another drug?
A5: The Chou-Talalay method is a widely accepted method for quantifying drug synergy.[6][14][15][16][17] This method uses the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[14][15] Software like CompuSyn can be used to calculate CI values from dose-effect data.[17] Another approach is the isobologram analysis, which provides a graphical representation of synergy.[2]
Troubleshooting Guides
In Vivo Pharmacokinetic Studies
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in plasma concentrations of the co-administered drug. | - Inconsistent dosing of this compound or the partner drug.- Individual differences in animal metabolism.- Issues with blood sample collection or processing. | - Ensure accurate and consistent oral gavage technique.- Increase the number of animals per group to improve statistical power.- Standardize the timing and procedure for blood sampling. Ensure proper handling and storage of plasma samples to prevent degradation. |
| No significant increase in the bioavailability of the partner drug. | - The partner drug is not a significant substrate of CYP3A4 or P-gp.- Insufficient dose of this compound to achieve effective inhibition.- Rapid metabolism or excretion of this compound. | - Verify the metabolic pathways of the partner drug from literature.- Perform a dose-response study with varying concentrations of this compound.- Analyze the pharmacokinetic profile of this compound itself to ensure adequate exposure. |
| Unexpected toxicity or adverse effects in the combination therapy group. | - Excessive increase in the plasma concentration of the partner drug, leading to toxicity.- Off-target effects of the combination. | - Reduce the dose of the partner drug in the combination group based on the observed increase in bioavailability.- Closely monitor animals for clinical signs of toxicity.- Conduct a preliminary toxicity study of the combination therapy. |
In Vitro Synergy and Mechanistic Studies
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo). | - Uneven cell seeding.- Fluctuation in incubation conditions (temperature, CO2).- Pipetting errors when adding drugs. | - Ensure a homogenous single-cell suspension before seeding.- Calibrate and maintain incubators regularly.- Use a multichannel pipette for drug addition to minimize variability across wells. Include appropriate vehicle controls. |
| Difficulty in interpreting Combination Index (CI) values. | - Inappropriate experimental design for the Chou-Talalay method.- Data entry errors in the analysis software.- The chosen drug concentrations are not in the therapeutic range. | - Use a constant-ratio combination design for dose-response curves.- Double-check all data inputs for accuracy.- Ensure that the dose ranges for both drugs cover a spectrum from low to high effect levels (e.g., from IC20 to IC80). |
| No clear changes in the target signaling pathway (e.g., mTOR, MAPK). | - The chosen time point for analysis is not optimal for observing signaling changes.- Insufficient drug concentrations to modulate the pathway.- The pathway is not the primary target of the synergistic interaction. | - Perform a time-course experiment to identify the optimal time point for protein extraction or other downstream analyses.- Confirm that the drug concentrations used are sufficient to induce a biological effect in single-agent treatments.- Explore other potential signaling pathways based on the known mechanisms of both drugs. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Lenvatinib (1.2 mg/kg) Co-administered with this compound in Rats
| Treatment Group | Cmax (µg/L) | AUC0–∞ (µg/L/h) | CL (L/h/kg) | Vz (L/kg) |
| Lenvatinib alone | 490.64 ± 124.20 | 3,396.73 ± 989.35 | 0.38 ± 0.12 | 10.83 ± 3.19 |
| Lenvatinib + this compound (20 mg/kg) | 759.66 ± 152.75 | 5,240.03 ± 815.49 | 0.23 ± 0.04 | 6.35 ± 1.38 |
| % Change | +54.8% | +54.3% | -39.5% | -41.4% |
| Data adapted from a study in male Sprague-Dawley rats.[1][8][12][18] |
Table 2: Pharmacokinetic Parameters of Rapamycin (2 mg) Co-administered with Schisandra sphenanthera Extract in Healthy Subjects
| Treatment Group | Cmax (ng/mL) | AUC0–∞ (ng/h/mL) | tmax (h) | CL/F (L/h) |
| Rapamycin alone | 4.8 ± 1.5 | 51.2 ± 18.3 | 1.5 ± 0.5 | 42.5 ± 14.2 |
| Rapamycin + Schisandra sphenanthera Extract | 9.9 ± 3.2 | 105.9 ± 35.1 | 1.9 ± 0.6 | 26.3 ± 9.8 |
| Fold Increase | ~2.1-fold | ~2.0-fold | ~1.3-fold | ~0.6-fold (decrease) |
| Data adapted from a study in healthy human subjects. Schisandra sphenanthera extract contains this compound.[9][10] |
Detailed Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Interaction Study
-
Animal Model: Male Sprague-Dawley rats (220-280 g).
-
Acclimatization: House animals for at least 7 days under standard conditions (23-27°C, 50%±10% humidity, 12-hour light/dark cycle) with free access to food and water.
-
Grouping: Divide rats into two groups (n=6 per group):
-
Group 1 (Control): Vehicle + Partner Drug
-
Group 2 (Combination): this compound + Partner Drug
-
-
Dosing Regimen:
-
Administer vehicle or this compound (e.g., 20 mg/kg) orally for 7 consecutive days.
-
On day 7, administer the partner drug (e.g., Lenvatinib at 1.2 mg/kg) orally, 30 minutes after the final dose of vehicle or this compound.
-
-
Blood Sampling: Collect blood samples (e.g., 0.3 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after partner drug administration.
-
Plasma Preparation: Centrifuge blood samples at 4000 rpm for 10 minutes to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the partner drug in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, AUC, CL, Vz) using non-compartmental analysis software.
Protocol 2: In Vitro Synergy Assessment in Hepatocellular Carcinoma Cells
-
Cell Culture: Culture human hepatocellular carcinoma cells (e.g., Hep3B or HCCLM3) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the partner drug (e.g., Lenvatinib) in DMSO. Create a series of dilutions for each drug and their combinations. A constant-ratio combination design is recommended for Chou-Talalay analysis.
-
Treatment: Treat cells with a range of concentrations of this compound alone, the partner drug alone, and their combination for 48-72 hours. Include a vehicle control (DMSO).
-
Cell Viability Assay: Assess cell viability using the MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment group relative to the vehicle control.
-
Determine the IC50 values for each drug alone.
-
Use software like CompuSyn to input the dose-effect data and calculate the Combination Index (CI). A CI value less than 1 indicates synergy.
-
Protocol 3: Western Blot Analysis of Signaling Pathways
-
Cell Treatment and Lysis: Treat cells as described in Protocol 2. At the determined optimal time point, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins in the target signaling pathways (e.g., p-mTOR, mTOR, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-mediated enhancement of drug bioavailability.
Caption: General experimental workflow for evaluating combination therapy.
Caption: Hypothesized synergistic signaling pathways in cancer cells.
References
- 1. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Challenges to determine synergistic drug interactions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Influence of schisantherin A on the pharmacokinetics of lenvatinib in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 15. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Influence of schisantherin A on the pharmacokinetics of lenvatinib in rats and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Schisantherin S in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Schisantherin S and related compounds in cellular models. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Disclaimer: Information on "this compound" is limited in scientific literature. The following guidance is based on extensive research on its close analog, Schisantherin A, and general principles for mitigating off-target effects of small molecules.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and signaling pathways of Schisantherin compounds?
A1: Schisantherin A, a major active lignan from Schisandra sphenanthera, is known to exert a range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2][3][4] Its mechanisms of action involve the modulation of several key signaling pathways:
-
NF-κB Signaling: Schisantherin A has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by down-regulating the NF-κB signaling pathway.[5][6]
-
MAPK Signaling: It also attenuates inflammation by inhibiting the phosphorylation of MAPKs such as ERK, p38, and JNK.[5][6]
-
Nrf2/Keap1/ARE Pathway: Schisantherin A can enhance the antioxidant capacity of cells by upregulating the Nrf2/Keap1/ARE signaling pathway, which is crucial for cellular defense against oxidative stress.[7]
-
PI3K/Akt Signaling: In some cellular contexts, it has been observed to influence the PI3K/Akt pathway, which is involved in cell survival and proliferation.[1][4]
-
Glucose Metabolism: Recent studies suggest that Schisantherin A can inhibit the proliferation of cancer cells by regulating glucose metabolism pathways.[2][3]
Q2: What are the potential off-target effects to consider when working with this compound?
A2: While specific off-target effects of this compound are not well-documented, researchers should be aware of common issues associated with natural product compounds in cellular assays:
-
Broad Kinase Inhibition: Many natural compounds can exhibit activity against a range of kinases beyond the intended target.
-
Optical Interference: Colored or fluorescent properties of the compound can interfere with absorbance or fluorescence-based assays.[8]
-
Luciferase Inhibition: Direct inhibition of luciferase enzymes is a common artifact in reporter gene assays.[8]
-
Redox Activity: Intrinsic reducing or oxidizing properties can interfere with viability assays that use redox-sensitive dyes.[8]
-
Non-specific Reactivity: Some compounds can act as Pan-Assay Interference Compounds (PAINS) by causing non-specific effects like protein aggregation or membrane disruption.[8]
Troubleshooting Guides
Issue 1: High background or inconsistent results in reporter gene assays.
-
Possible Cause: The compound may be directly affecting the reporter enzyme (e.g., luciferase) or interfering with the detection method.
-
Troubleshooting Steps:
-
Run a cell-free control: Add this compound to the assay medium without cells to check for direct effects on the reporter protein or assay reagents.
-
Use a control vector: Transfect cells with a reporter vector containing a constitutive promoter instead of the specific response element to see if the compound affects general transcription or reporter stability.[9]
-
Switch reporter systems: If luciferase inhibition is suspected, consider using an alternative reporter like a fluorescent protein.[9]
-
Issue 2: Discrepancy between expected and observed cellular phenotypes.
-
Possible Cause: The observed phenotype might be due to an off-target effect rather than the intended on-target activity.
-
Troubleshooting Steps:
-
Perform a dose-response analysis: The potency of this compound in producing the phenotype should align with its potency for the intended target.[9]
-
Use a structurally unrelated inhibitor: If a different compound targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[9]
-
Rescue experiment: If the target is an enzyme, introducing a downstream product of the enzymatic reaction should rescue the phenotype.
-
Target engagement assays: Directly measure the binding of this compound to its intended target within the cell using techniques like the Cellular Thermal Shift Assay (CETSA).[9]
-
Issue 3: Unexpected cytotoxicity at effective concentrations.
-
Possible Cause: The compound may be inducing cell death through off-target mechanisms.
-
Troubleshooting Steps:
-
Orthogonal cytotoxicity assays: Confirm cell death using a different viability assay that measures a distinct cellular parameter (e.g., measure LDH release for membrane integrity alongside an MTT assay for metabolic activity).[8]
-
Optimize concentration: Determine the lowest effective concentration that elicits the desired on-target effect with minimal cytotoxicity through a careful dose-response study.[9]
-
Time-course experiment: Assess whether the cytotoxicity is an early or late event, which can provide clues about the underlying mechanism.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound on Target Inhibition and Cell Viability
| Concentration (µM) | Target Inhibition (%) | Cell Viability (%) |
| 0.1 | 15 ± 2.1 | 98 ± 1.5 |
| 0.5 | 45 ± 3.5 | 95 ± 2.0 |
| 1 | 70 ± 4.2 | 92 ± 2.8 |
| 5 | 95 ± 1.8 | 75 ± 5.4 |
| 10 | 98 ± 1.2 | 55 ± 6.1 |
| 50 | 99 ± 0.8 | 20 ± 4.2 |
Table 2: Comparison of IC50 Values for On-Target vs. Off-Target Effects
| Parameter | IC50 (µM) |
| On-Target Activity | 0.7 |
| Off-Target Kinase X | 15 |
| Off-Target Kinase Y | > 50 |
| Cytotoxicity (72h) | 12 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[9]
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency and treat with various concentrations of this compound or a vehicle control for a specified duration.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse them using a suitable buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation: Centrifuge the heated samples to pellet the precipitated proteins.
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining by Western blot or other protein detection methods. An increase in the melting temperature of the target protein in the presence of this compound indicates binding.
Protocol 2: Kinase Profiling using Kinobeads Assay
This method helps to identify the kinase targets and off-targets of a compound in a competitive binding format.[9]
Methodology:
-
Lysate Preparation: Prepare a native cell lysate from the cellular model of interest, ensuring that kinase activity is preserved.
-
Compound Incubation: Incubate the lysate with a range of concentrations of this compound to allow for binding to its target kinases.
-
Affinity Purification: Add Kinobeads (broad-spectrum kinase inhibitors immobilized on beads) to the lysate and incubate. Kinases that are not bound to this compound will bind to the beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Mass Spectrometry: Digest the eluted proteins and analyze them by LC-MS/MS to identify and quantify the kinases. A decrease in the amount of a specific kinase captured by the beads in the presence of this compound indicates that the compound is binding to that kinase.
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by Schisantherin compounds.
Experimental Workflows
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: Kinobeads assay workflow for off-target profiling.
References
- 1. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]
- 3. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on the Pharmacological Action of Schisantherin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisantherin A protects lipopolysaccharide-induced acute respiratory distress syndrome in mice through inhibiting NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating the In Vivo Anti-inflammatory Effects of Schisantherin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Schisantherin A, a prominent lignan isolated from the fruit of Schisandra sphenanthera. The data presented here is compiled from multiple preclinical studies, offering insights into its therapeutic potential compared to control and, where available, standard anti-inflammatory agents. This document is intended to serve as a resource for researchers and professionals in drug development exploring novel anti-inflammatory compounds.
Executive Summary
Schisantherin A has demonstrated significant anti-inflammatory properties across various in vivo models of acute inflammation. Its mechanism of action primarily involves the downregulation of key inflammatory mediators and the inhibition of the NF-κB and MAPK signaling pathways. This guide will delve into the experimental data supporting these claims, provide detailed experimental protocols for replication, and visualize the underlying molecular pathways. While the initial query specified "Schisantherin S," the available body of scientific literature predominantly focuses on Schisantherin A. Therefore, this guide will concentrate on the well-documented effects of Schisantherin A.
Comparative Anti-inflammatory Activity of Schisantherin A
The following table summarizes the quantitative data from various in vivo studies, showcasing the anti-inflammatory efficacy of Schisantherin A in different animal models.
| Animal Model | Key Inflammatory Markers | Treatment Group (Dose) | Control Group | Results | Reference |
| LPS-induced Acute Respiratory Distress Syndrome (ARDS) in Mice | Lung Wet-to-Dry Weight Ratio | Schisantherin A (20, 40 mg/kg) | LPS Model | Significantly reduced the lung wet-to-dry weight ratio compared to the LPS group. | [1] |
| Total Protein in BALF | Schisantherin A (20, 40 mg/kg) | LPS Model | Markedly decreased the total protein concentration in bronchoalveolar lavage fluid (BALF). | [1] | |
| TNF-α, IL-6, IL-1β in BALF | Schisantherin A (20, 40 mg/kg) | LPS Model | Significantly suppressed the levels of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β in BALF. | [1][2] | |
| MPO Activity in Lung Tissue | Schisantherin A (20, 40 mg/kg) | LPS Model | Significantly inhibited myeloperoxidase (MPO) activity, indicating reduced neutrophil infiltration. | [1] | |
| Carrageenan-induced Paw Edema in Mice | Paw Edema (Swelling) | Schisandrin (100, 200 mg/kg) | Carrageenan Model | Significantly inhibited carrageenan-induced paw edema. | [3][4] |
| Xylene-induced Ear Edema in Mice | Ear Edema (Swelling) | Schisandrin A | Xylene Model | Significantly decreased the degree of ear edema. | [5][6] |
| Acetic Acid-induced Vascular Permeability in Mice | Vascular Permeability | Schisandrin (100, 200 mg/kg) | Acetic Acid Model | Significantly inhibited acetic acid-induced vascular permeability. | [3][4] |
| LPS-induced Sepsis in Mice | Plasma Nitrite Concentration | Schisandrin (100, 200 mg/kg) | LPS Model | Significantly reduced the plasma nitrite concentration. | [3][4] |
Experimental Protocols
This section provides detailed methodologies for the key in vivo experiments cited in this guide, enabling researchers to replicate the findings.
LPS-induced Acute Respiratory Distress Syndrome (ARDS) in Mice
-
Animals: Male BALB/c mice (6-8 weeks old).
-
Induction of ARDS: Mice are anesthetized, and a 2-cm incision is made on the neck to expose the trachea. Lipopolysaccharide (LPS) (5 mg/kg) dissolved in sterile saline is instilled intratracheally.
-
Treatment: Schisantherin A (20 or 40 mg/kg) is administered intraperitoneally 1 hour before the LPS challenge. The control group receives the vehicle.
-
Sample Collection and Analysis: 6 hours after LPS administration, mice are euthanized.
-
Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged with PBS. The BALF is centrifuged, and the supernatant is used to measure the concentrations of total protein, TNF-α, IL-6, and IL-1β using ELISA kits.
-
Lung Wet-to-Dry Weight Ratio: The right lung is excised, weighed (wet weight), and then dried in an oven at 80°C for 48 hours to obtain the dry weight.
-
Myeloperoxidase (MPO) Activity: Lung tissues are homogenized, and MPO activity is determined spectrophotometrically.
-
Histopathology: The left lung is fixed, sectioned, and stained with hematoxylin and eosin (H&E) for histological examination.
-
Carrageenan-induced Paw Edema in Mice
-
Animals: Male ICR mice (5-6 weeks old).
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.
-
Treatment: Schisandrin (100 or 200 mg/kg) is administered orally 1 hour before the carrageenan injection. The control group receives the vehicle.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The percentage of inhibition of edema is calculated.
Xylene-induced Ear Edema in Mice
-
Animals: Male Kunming mice.
-
Induction of Edema: Xylene is applied to the anterior and posterior surfaces of the right ear.
-
Treatment: Schisandrin A is administered orally 1 hour before the xylene application.
-
Measurement of Edema: Two hours after xylene application, mice are euthanized, and circular sections of both ears are weighed. The difference in weight between the right and left ear is calculated as the edema weight.
Signaling Pathways and Mechanisms of Action
Schisantherin A exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanisms identified are the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory gene expression. In an inflammatory state, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by Schisantherin A.
MAPK Signaling Pathway
The MAPK pathway, including ERK, p38, and JNK, is another crucial signaling cascade that regulates the production of inflammatory mediators. Schisantherin A has been shown to inhibit the phosphorylation of these key kinases.
Caption: Inhibition of the MAPK signaling pathway by Schisantherin A.
Experimental Workflow for In Vivo Anti-inflammatory Screening
The following diagram illustrates a general workflow for evaluating the in vivo anti-inflammatory potential of a test compound like Schisantherin A.
Caption: General workflow for in vivo anti-inflammatory studies.
Conclusion
The compiled evidence strongly supports the in vivo anti-inflammatory effects of Schisantherin A. Its ability to mitigate inflammation in various animal models is well-documented and is attributed to its inhibitory action on the NF-κB and MAPK signaling pathways. These findings position Schisantherin A as a promising candidate for further investigation and development as a novel anti-inflammatory therapeutic agent. Future research should focus on direct, head-to-head comparative studies with established anti-inflammatory drugs to better delineate its clinical potential.
References
- 1. Schisantherin A protects lipopolysaccharide-induced acute respiratory distress syndrome in mice through inhibiting NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evidence of anti-inflammatory activity of Schizandrin A in animal models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Schisantherin S and Other Bioactive Lignans from Schisandra
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Schisantherin S and other prominent lignans isolated from the medicinal plant Schisandra. The following sections detail their biological activities, pharmacokinetic profiles, and underlying mechanisms of action, supported by experimental data. This objective comparison aims to facilitate further research and drug development efforts in this promising class of natural compounds.
Biological Activity: A Quantitative Comparison
Schisandra lignans exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, cytotoxic, and neuroprotective activities. While data on this compound is limited in the available scientific literature, extensive research on other lignans, particularly Schisantherin A, provides valuable benchmarks for comparison.
Anti-Inflammatory Activity
The anti-inflammatory potential of Schisandra lignans is a key area of investigation. Studies have shown that several of these compounds can significantly inhibit inflammatory pathways. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Schisantherin A has been shown to reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in a concentration-dependent manner[1]. The mechanism underlying this effect involves the downregulation of the NF-κB and MAPK signaling pathways[1].
| Lignan | Assay | Model | Endpoint | IC50 / Activity | Reference |
| Schisantherin A | NO production | LPS-stimulated RAW 264.7 cells | Inhibition of Nitric Oxide | Concentration-dependent inhibition | [1] |
| (-)-Gomisin N | NF-κB activity | LPS-stimulated THP1-Blue™ NF-κB cells | Inhibition of NF-κB | Higher than prednisolone at 10 µM | |
| (+)-γ-Schisandrin | NF-κB activity | LPS-stimulated THP1-Blue™ NF-κB cells | Inhibition of NF-κB | Higher than prednisolone at 10 µM | |
| Schisandrin | NO production | LPS-stimulated RAW 264.7 cells | Inhibition of Nitric Oxide | Significant inhibition | [2] |
Table 1: Comparative Anti-Inflammatory Activity of Schisandra Lignans.
Cytotoxic Activity
Several Schisandra lignans have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. Schisantherin A, for example, has shown notable cytotoxicity against human liver cancer cell lines[3]. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest through the generation of reactive oxygen species and activation of the JNK signaling pathway[4][5].
| Lignan | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Schisantherin A | HepG2 | Hepatocellular Carcinoma | 6.65 | [3] |
| Schisantherin A | Hep3B | Hepatocellular Carcinoma | 10.50 | [3] |
| Schisantherin A | Huh7 | Hepatocellular Carcinoma | 10.72 | [3] |
| Benzoylgomisin Q | Leukemia cells | Leukemia | 55.1 (µg/mL) | [6] |
| Gomisin G | Leukemia cells | Leukemia | 5.51 (µg/mL) | [6] |
Table 2: Comparative Cytotoxic Activity of Schisandra Lignans.
Neuroprotective Effects
Lignans from Schisandra have been extensively studied for their neuroprotective properties[7]. Schisantherin A has been shown to improve learning and memory in models of chronic fatigue, a benefit attributed to its antioxidant and anti-apoptotic effects mediated through the Nrf2/Keap1/ARE signaling pathway[8]. Schisandrin B has also demonstrated neuroprotective effects in a rat model of transient focal cerebral ischemia by reducing infarct volume and inhibiting inflammation[9]. While specific IC50 values for neuroprotection are not consistently reported, the mechanisms of action provide a basis for comparison.
Pharmacokinetics: A Comparative Overview
| Lignan | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Bioavailability (%) | Reference |
| Schisantherin A | Oral (Nanoemulsion) | - | - | - | - | 47.3 | [10] |
| Schisandrin | Oral | 60 ± 30 | - | 402.6 ± 270.6 | - | - | |
| Deoxyschisandrin | Oral | - | - | - | - | Increased with extract | [10] |
Table 3: Comparative Pharmacokinetic Parameters of Schisandra Lignans in Rats. Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of Schisandra lignans stem from their ability to modulate multiple key signaling pathways.
Anti-Inflammatory Signaling
The anti-inflammatory effects of lignans like Schisantherin A are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. In LPS-stimulated macrophages, Schisantherin A inhibits the phosphorylation of ERK, p38, and JNK, and prevents the translocation of the p65 subunit of NF-κB to the nucleus[1]. This dual inhibition effectively suppresses the expression of pro-inflammatory genes.
References
- 1. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]
- 5. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of Schisandrin B against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Study and Optimal Formulation of New Anti-Parkinson Natural Compound Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Schisantherin Isomers: Unraveling Their Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Schisantherins, a class of dibenzocyclooctadiene lignans isolated from the fruits of Schisandra species, have garnered significant attention for their diverse pharmacological activities. While Schisantherin A is the most extensively studied, a comprehensive understanding of the comparative efficacy of its isomers is crucial for targeted drug discovery and development. This guide provides an objective comparison of the biological activities of different Schisantherin S isomers, supported by available experimental data, detailed methodologies, and visual representations of key biological pathways.
Comparative Biological Activity of Schisantherin Isomers
The available scientific literature indicates varying degrees of efficacy among the different Schisantherin isomers across several key therapeutic areas. Notably, direct comparative studies with quantitative data for all isomers are limited, with much of the research focusing on Schisantherin A. However, existing studies provide valuable insights into their relative potencies.
| Biological Activity | Schisantherin A | Schisantherin B | Schisantherin C | Schisantherin D | Schisantherin E | Reference(s) |
| Hepatoprotective | Good effect in lowering SGPT in chronic viral hepatitis | Good effect in lowering SGPT in chronic viral hepatitis | Good effect in lowering SGPT in chronic viral hepatitis | Good effect in lowering SGPT in chronic viral hepatitis | Not effective | [1] |
| Neuroprotective | Strongest neuroprotective activity among five tested lignans | Less potent than Schisantherin A | Less potent than Schisantherin A | Data not available | Data not available | [2][3] |
| Anti-inflammatory | Potent activity through NF-κB and MAPK pathway inhibition | Data not available | Data not available | Data not available | Data not available | [4] |
| Antioxidant | Contributes to antioxidant activity | Contributes to antioxidant activity | Contributes to antioxidant activity | Data not available | Data not available | [5][6] |
| Anti-cancer | Shows anti-proliferative activity | Data not available | Data not available | Data not available | Data not available | [7] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of the activities of Schisantherin isomers, detailed methodologies from key studies are provided below.
Hepatoprotective Activity Assessment in Patients with Chronic Viral Hepatitis
A preliminary clinical trial evaluated the efficacy of Schisantherin isomers in reducing serum glutamic-pyruvic transaminase (SGPT) levels in patients diagnosed with chronic viral hepatitis.
-
Study Population: Patients with a confirmed diagnosis of chronic viral hepatitis.
-
Treatment Groups: Patients were administered preparations containing individual Schisantherin isomers (A, B, C, D, or E) or deoxyschisandrin.
-
Dosage and Administration: The exact dosages and administration routes were not detailed in the available English abstract.
-
Efficacy Endpoint: The primary outcome measure was the change in serum SGPT levels from baseline.
-
Results: Schisantherin A, B, C, and D demonstrated a good effect in lowering SGPT levels, while Schisantherin E and deoxyschisandrin were found to be ineffective[1].
In Vitro Neuroprotective Activity Assay
The neuroprotective effects of various dibenzocyclooctadiene lignans, including Schisantherin A, were compared in a model of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity.
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Induction of Neurotoxicity: Cells were treated with MPP+, the active metabolite of MPTP, to induce neuronal damage.
-
Treatment: Cells were co-treated with different concentrations of Schisantherin A, schizandrin A, schizandrin B, schizandrin C, and schisandrol A.
-
Assessment of Neuroprotection: Cell viability was assessed using assays such as the MTT assay. The protective effect was quantified by the ability of the compounds to prevent MPP+-induced cell death.
-
Outcome: Schisantherin A exhibited the most potent neuroprotective activity among the tested compounds[2].
Anti-inflammatory Activity in Lipopolysaccharide (LPS)-Stimulated Macrophages
The anti-inflammatory properties of Schisantherin A were investigated in a well-established in vitro model of inflammation.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Induction of Inflammation: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of pro-inflammatory mediators.
-
Treatment: Cells were pre-treated with varying concentrations of Schisantherin A (0.5, 2.5, or 25 mg/L) for 1 hour before LPS stimulation.
-
Measurement of Inflammatory Mediators: The levels of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell culture supernatant were quantified using appropriate assays (e.g., Griess reagent for NO, ELISA for cytokines).
-
Western Blot Analysis: The expression levels of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-ERK, p-p38, p-JNK, IκBα) were determined by Western blotting to elucidate the mechanism of action[4].
Signaling Pathways and Experimental Workflow
The biological activities of Schisantherin isomers are mediated through the modulation of complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for their investigation.
Figure 1: Simplified signaling pathway of LPS-induced inflammation and its inhibition by Schisantherin A.
Figure 2: A generalized experimental workflow for the comparative analysis of Schisantherin isomers.
Conclusion
The available evidence suggests that Schisantherin isomers possess a range of valuable biological activities, with Schisantherin A being the most potent in neuroprotection among the tested lignans. Schisantherins A, B, C, and D have all demonstrated efficacy in a clinical setting for improving liver function in patients with chronic hepatitis. However, there is a clear need for more direct, quantitative comparative studies to fully elucidate the structure-activity relationships and therapeutic potential of each isomer. Future research should focus on head-to-head comparisons of all this compound isomers across various biological assays to provide the robust data required for advancing these promising natural compounds in drug development pipelines.
References
- 1. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion [mdpi.com]
- 7. Lignans from Schisandra sphenathera Rehd. et Wils. and semisynthetic schisantherin A analogues: absolute configuration, and their estrogenic and anti-proliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of Schisantherin S and Standard-of-Care Drugs in Oncology and Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of Schisantherin S, a bioactive lignan derived from Schisandra plants, against established standard-of-care drugs in hepatocellular carcinoma, gastric cancer, and Parkinson's disease. While direct head-to-head comparative studies are limited, this document synthesizes available preclinical data to offer insights into the potential of this compound.
Hepatocellular Carcinoma (HCC)
This compound has demonstrated significant anti-tumor effects in preclinical models of hepatocellular carcinoma. Its efficacy is compared here with Sorafenib, a standard first-line systemic therapy for advanced HCC.
Quantitative Efficacy Data
| Compound | Cell Line | Assay | IC50 (µM) | Source |
| Schisantherin A | HepG2 | Cytotoxicity | 6.65 | [1] |
| Schisantherin A | Hep3B | Cytotoxicity | 10.50 | [1] |
| Schisantherin A | Huh7 | Cytotoxicity | 10.72 | [1] |
| Sorafenib | HepG2 | Growth Inhibition | 2 - 4.65 | [2][3] |
| Sorafenib | Huh-7 | Growth Inhibition | 7.26 - 10 | [2][3] |
| Sorafenib | Hep3B | Not specified | Not specified |
Note: The IC50 values for Schisantherin A and Sorafenib are from different studies and experimental conditions, which may not allow for a direct comparison.
In an in vivo study using a tumor xenograft model in nude mice, Schisantherin A (STA) demonstrated a significant inhibitory effect on tumor growth.[4][5] Another study showed that Sorafenib treatment also significantly reduced tumor burden in an in vivo mouse model of HCC.[6] A direct comparative in vivo study evaluating the monotherapy efficacy of this compound versus Sorafenib has not been identified in the current literature.
Experimental Protocols
Cell Viability Assay (Schisantherin A): Human liver cancer cell lines (HepG2, Hep3B, and Huh7) were used to assess the cytotoxic activity of Schisantherin A. The specific methodology for the cytotoxicity assay (e.g., MTT, MTS) was not detailed in the available source.[1]
In Vivo Tumor Xenograft Model (Schisantherin A): A subcutaneous tumorigenesis assay in nude mice was conducted to verify the inhibitory effect of Schisantherin A on the growth of HCC tumors in vivo.[4][5] Specific details of the protocol, such as the cell line used, dosage of Schisantherin A, and treatment duration, were not fully described in the accessible materials.
In Vivo Orthotopic HCC Model (Sorafenib): Liver fibrosis was induced in mice, followed by the generation of orthotopic tumors. Mice were then treated with Sorafenib for 14 days to measure changes in tissue oxygenation and tumor growth.[7]
Signaling Pathways
The therapeutic effects of this compound and Sorafenib in HCC are mediated through distinct signaling pathways.
Signaling pathways of this compound and Sorafenib in HCC.
Gastric Cancer
Preclinical studies have explored the potential of Schisantherin A, a closely related compound to this compound, in enhancing the efficacy of the standard-of-care chemotherapy agent 5-fluorouracil (5-FU).
Quantitative Efficacy Data
Direct comparative data on the monotherapy efficacy of this compound versus the standard 5-FU and cisplatin combination are not currently available. However, a study on Schizandrin A demonstrated a synergistic effect when combined with 5-FU in 5-FU-resistant gastric cancer cells.
-
In Vitro: The combination of non-toxic concentrations of Schizandrin A with 5-FU significantly inhibited the migration, invasion, and proliferation of 5-FU-resistant gastric cancer cells (AGS/5-Fu and SGC7901/5-Fu).[8]
-
In Vivo: In a xenograft nude mouse model using SGC7901/5-Fu cells, the combination of Schizandrin A and 5-FU significantly inhibited tumor growth compared to either drug administered alone.[1][8]
Experimental Protocols
In Vivo Xenograft Model (Schizandrin A + 5-FU): 5-FU-resistant SGC7901/5-Fu cells were inoculated into nude mice to establish a gastric cancer model. The mice were then administered Schizandrin A, 5-FU, or a combination of both for 15 days. Tumor growth was monitored to assess the anti-cancer activity.[1][8]
Signaling Pathways and Mechanisms
Schizandrin A appears to enhance the chemosensitivity of gastric cancer cells to 5-FU by inducing ferroptosis.
In vivo experimental workflow for gastric cancer.
Parkinson's Disease
Schisantherin A has shown neuroprotective effects in preclinical models of Parkinson's disease. This section compares its potential efficacy with Levodopa, the gold standard for symptomatic treatment of Parkinson's.
Quantitative Efficacy Data
Direct comparative studies between Schisantherin A and Levodopa in the same experimental setting are lacking. However, individual studies have demonstrated the efficacy of each compound in the MPTP-induced mouse model of Parkinson's disease.
-
Schisantherin A: In an MPTP-induced mouse model, Schisantherin A significantly ameliorated behavioral abnormalities and increased the number of nigral dopaminergic neurons. It has been identified as having the strongest neuroprotective activity among five tested dibenzocyclooctadiene lignans.[8]
-
Levodopa: Treatment with Levodopa in an MPTP-induced mouse model significantly ameliorated behavioral deficits.[9] It is known to be the most powerful treatment for the symptoms of Parkinson's disease.
Experimental Protocols
MPTP-Induced Parkinson's Disease Mouse Model: This widely used model involves the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to mice, which causes the selective degeneration of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. Behavioral tests (e.g., pole test, rotarod test) and immunohistochemical analysis of tyrosine hydroxylase (a marker for dopaminergic neurons) are used to assess the efficacy of therapeutic agents.[8][9]
Signaling Pathways and Mechanisms
Schisantherin A and Levodopa exert their effects through different mechanisms. Schisantherin A shows neuroprotective properties, while Levodopa provides symptomatic relief by replenishing dopamine levels.
Mechanisms of action for Schisantherin A and Levodopa in Parkinson's disease models.
Conclusion
The available preclinical data suggests that this compound and its related lignans hold therapeutic promise in oncology and neurodegenerative diseases. In hepatocellular carcinoma and gastric cancer, it demonstrates anti-proliferative effects and the potential to overcome chemotherapy resistance. In models of Parkinson's disease, it exhibits neuroprotective properties.
However, a significant gap exists in the literature regarding direct, head-to-head comparative studies against current standard-of-care drugs. Such studies are crucial to accurately assess the relative efficacy and potential clinical utility of this compound. The data presented in this guide, therefore, should be interpreted with caution, as direct comparisons of potency and effectiveness cannot be definitively made without standardized, comparative experimental designs. Future research should focus on conducting these direct comparative studies to elucidate the true potential of this compound as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Schizandrin A enhances the sensitivity of gastric cancer cells to 5-FU by promoting ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical comparison of regorafenib and sorafenib efficacy for hepatocellular carcinoma using multimodality molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative efficacy and safety of systemic therapy for advanced hepatocellular carcinoma: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levodopa Improves Behavioral Deficits of Mice with Parkinson's Disease Symptoms via Curbing NLRP3 Inflammasome Activation and Enhancing Tyrosine Hydroxylase Levels in the Striatum and Substantia Nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of clinical outcomes between sorafenib and hepatic artery infusion chemotherapy in advanced hepatocellular carcinoma: A STROBE-compliant article - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schizandrin A enhances the sensitivity of gastric cancer cells to 5-FU by promoting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Schisantherin S Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of two common analytical techniques for the quantification of Schisantherin S, a dibenzocyclooctene-type lignan with significant pharmacological interest. While a direct cross-validation study comparing different methods for this compound was not found in the reviewed literature, this document presents a "virtual" cross-validation by comparing published validation parameters for High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). This approach allows for an objective comparison of the performance of these methods based on experimental data from separate, validated studies.
Data Presentation: A Comparative Overview
The following table summarizes the key performance parameters of HPLC-DAD and UHPLC-MS/MS for the quantification of lignans, including Schisantherin A, which is structurally similar to this compound. This data is compiled from individual validation studies to facilitate a comparative assessment.
| Performance Parameter | HPLC-PAD-MS[1] | UHPLC-MS/MS[2] |
| Linearity (Correlation Coefficient, r²) | > 0.999 | Not explicitly stated |
| Precision (RSD %) | < 3% | Not explicitly stated |
| Accuracy (Recovery %) | 98.8% - 102.6% | Not explicitly stated |
| Limit of Detection (LOD) | 0.02 µg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.07 µg/mL | Not explicitly stated |
Note: The data for HPLC-PAD-MS is for Schisantherin A, and the UHPLC-MS/MS data is for a range of lignans, with Schisantherin A and B being major components identified.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further development.
HPLC-PAD-MS Method for Lignan Quantification[1]
-
Sample Preparation: The exact sample preparation protocol was not detailed in the abstract. However, typical methods involve extraction with an organic solvent like methanol or ethanol, followed by filtration before injection.
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography with Photodiode Array Detection and Mass Spectrometry.
-
Column: Not specified in the abstract.
-
Mobile Phase: Optimized during the study, but specific components and gradient are not detailed in the abstract.
-
Flow Rate: Not specified in the abstract.
-
Detection: Photodiode Array Detector and Mass Spectrometer.
-
-
Validation: The method was validated for linearity, precision, accuracy, and sensitivity (LOD and LOQ).
UHPLC-MS/MS Method for Lignan Profiling[2]
-
Sample Preparation: The abstract does not provide a detailed sample preparation protocol.
-
Chromatographic Conditions:
-
Instrument: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry with a triple quadrupole mass filter.
-
Column: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
Flow Rate: Not specified in the abstract.
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
-
Validation: The study focused on the quantification of 17 lignans, with Schisantherin B and A being the major compounds. While the abstract mentions quantification, detailed validation parameters like linearity, precision, and accuracy are not provided.
Mandatory Visualization
The following diagrams illustrate the logical workflow for a cross-validation experiment and a general representation of a signaling pathway that could be investigated following the quantification of a bioactive compound like this compound.
Caption: Workflow for cross-validation of two analytical methods.
Caption: Hypothetical signaling pathway modulated by this compound.
References
Comparative Analysis of Schisantherin A for Neuroprotective and Anti-Hepatocellular Carcinoma Applications
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Schisantherin A (STA) with relevant alternatives for two key therapeutic areas: neuroprotection and the treatment of hepatocellular carcinoma (HCC). The information presented is intended to support researchers in evaluating the reproducibility of experimental findings and in designing future studies. This document summarizes quantitative data in tabular format, details experimental protocols, and visualizes key signaling pathways.
Section 1: Neuroprotection
Schisantherin A, a bioactive lignan isolated from Schisandra chinensis, has demonstrated significant neuroprotective effects in preclinical studies. Its mechanism of action is largely attributed to its antioxidant properties, primarily through the activation of the Nrf2 signaling pathway. This section compares STA with Schisandrin B, another major lignan from S. chinensis, and Sulforaphane, a well-known Nrf2 activator.
Quantitative Data Comparison: Neuroprotective Effects
The following table summarizes the quantitative data from preclinical studies, highlighting the efficacy of each compound in mitigating neuronal damage.
| Compound | Model | Dosage | Key Biomarkers/Endpoints | Results | Reference |
| Schisantherin A | Chronic fatigue mouse model | 2.5 mg/kg/day (gavage) for 6 weeks | Antioxidant Enzymes (Hippocampus): - SOD Activity- CAT Activity- GSH LevelsOxidative Stress Marker (Hippocampus): - MDA Levels | - Significantly increased SOD and CAT activities- Significantly increased GSH levels- Significantly decreased MDA levels | [1][2] |
| Schisandrin B | Rat model of transient focal cerebral ischemia | 10 mg/kg and 30 mg/kg (i.p.) | Infarct Volume | - 25.7% reduction at 10 mg/kg- 53.4% reduction at 30 mg/kg | [3] |
| Sulforaphane | Human granulosa cells (in vitro) | Pretreatment | Intracellular ROS Antioxidant Gene Expression: - NRF2 mRNA- SOD mRNA- CAT mRNA | - Attenuated intracellular ROS production- Increased NRF2, SOD, and CAT mRNA expression | [4] |
Experimental Protocols: Neuroprotection Models
To ensure the reproducibility of these findings, detailed experimental protocols are provided below.
Schisantherin A: Chronic Fatigue Mouse Model [1][2]
-
Animal Model: Male ICR mice (4-6 weeks old).
-
Induction of Fatigue: Exhausted swimming for a set duration.
-
Treatment: Schisantherin A (2.5 mg/kg) administered daily by gavage for 6 weeks.
-
Behavioral Tests: Step-through tests and Morris water maze to assess learning and memory.
-
Biochemical Analysis: Hippocampal tissues were homogenized to measure the activities of superoxide dismutase (SOD) and catalase (CAT), and the levels of glutathione (GSH) and malondialdehyde (MDA) using commercially available assay kits.
-
Western Blot Analysis: Protein expression of Nrf2, Keap1, and HO-1 in hippocampal tissue was determined to assess the activation of the Nrf2 pathway.
Schisandrin B: Transient Focal Cerebral Ischemia Rat Model [3]
-
Animal Model: Sprague-Dawley rats.
-
Induction of Ischemia: Middle cerebral artery occlusion and reperfusion (MCAO/R).
-
Treatment: Schisandrin B (10 or 30 mg/kg) administered intraperitoneally 30 minutes before ischemia and 2 hours after reperfusion.
-
Endpoint Measurement: Infarct volume was measured to quantify the extent of brain damage.
-
Mechanism of Action Analysis: Protein expression of inflammatory markers such as TNF-α and IL-1β, as well as matrix metalloproteinases (MMP-2, MMP-9), was assessed in the ischemic hemispheres.
Sulforaphane: In Vitro Nrf2 Activation Assay [4][5]
-
Cell Line: Human granulosa cells or BV2 microglia.
-
Treatment: Cells were pretreated with Sulforaphane at various concentrations.
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS) was used to induce oxidative stress and inflammation.
-
Nrf2 Activation Assessment:
-
Quantitative PCR (qPCR): mRNA expression levels of Nrf2 and its target genes (e.g., NQO1, HMOX1, GCLM) were measured.
-
Western Blot: Protein levels of Nrf2 in the nucleus and cytoplasm were determined.
-
Reporter Gene Assay: Cells transfected with a reporter construct containing the Antioxidant Response Element (ARE) promoter were used to measure Nrf2 transcriptional activity.
-
-
Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels were quantified using fluorescent probes.
Signaling Pathway Diagrams: Neuroprotection
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the neuroprotective effects of Schisantherin A and its alternatives.
References
- 1. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of Schisandrin B against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Protective Effect of Sulforaphane against Oxidative Stress through Activation of NRF2/ARE Pathway in Human Granulosa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of Schisantherin A: A Comparative Guide to its In Vitro and In Vivo Efficacy
For Immediate Release
Schisantherin A, a bioactive lignan isolated from the fruit of Schisandra sphenanthera, has garnered significant attention within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of the in vitro and in vivo experimental data on Schisantherin A, offering researchers, scientists, and drug development professionals a valuable resource to understand its therapeutic potential. The following sections detail its mechanisms of action, present quantitative data from various studies, and provide insights into the experimental protocols utilized.
Correlating In Vitro Mechanisms with In Vivo Therapeutic Effects
Schisantherin A has demonstrated promising anti-inflammatory, neuroprotective, and anti-cancer properties in both cell-based assays and animal models. The evidence suggests a strong correlation between its molecular actions observed in vitro and its therapeutic efficacy demonstrated in vivo.
Anti-Inflammatory Activity: In vitro studies have shown that Schisantherin A significantly inhibits the production of pro-inflammatory mediators such as TNF-α, IL-6, nitric oxide (NO), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1] This effect is primarily attributed to its ability to suppress the NF-κB and MAPK (ERK, p38, JNK) signaling pathways.[1] These findings are mirrored in vivo, where Schisantherin A pretreatment in a mouse model of LPS-induced acute respiratory distress syndrome markedly ameliorated lung injury and reduced the levels of inflammatory cytokines in the bronchoalveolar lavage fluid, also through the inhibition of the NF-κB and MAPK pathways.[2]
Anticancer Effects: In the context of cancer, Schisantherin A has been shown to inhibit the proliferation of hepatocellular carcinoma (HCC) cells in vitro by regulating glucose metabolism.[3][4] It also exhibits cytotoxic effects against various cancer cell lines. In vivo studies using a tumor xenograft model in nude mice have corroborated these findings, demonstrating a significant inhibitory effect of Schisantherin A on the growth of HCC tumors.[3][4][5]
Neuroprotective Properties: The neuroprotective effects of Schisantherin A have been observed in in vitro models using human neuroblastoma SH-SY5Y cells, where it protects against 6-hydroxydopamine (6-OHDA)-induced cytotoxicity by modulating ROS/NO production and the AKT/GSK3β signaling pathway.[6] These protective mechanisms are consistent with in vivo findings in a zebrafish model, where Schisantherin A prevented 6-OHDA-induced dopaminergic neuron loss.[6]
Quantitative Data Summary
To facilitate a clear comparison, the following tables summarize the key quantitative data from various in vitro and in vivo studies on Schisantherin A.
Table 1: In Vitro Efficacy of Schisantherin A
| Cell Line | Assay | Endpoint | Concentration/IC₅₀ | Result | Reference |
| RAW 264.7 | Griess Assay | NO Production | 0.5, 2.5, 25 µg/mL | Dose-dependent reduction in LPS-induced NO production. | [1] |
| RAW 264.7 | ELISA | TNF-α, IL-6 Production | 0.5, 2.5, 25 µg/mL | Dose-dependent reduction in LPS-induced TNF-α and IL-6 levels. | [1] |
| Hep3B, HCCLM3 | CCK-8 Assay | Cell Viability | 10, 30, 50 µM | Dose-dependent inhibition of cell viability. | [4] |
| SH-SY5Y | MTT Assay | Cell Viability | 1, 5, 10 µM | Protection against 6-OHDA-induced cytotoxicity. | [6] |
Table 2: In Vivo Efficacy of Schisantherin A
| Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |
| Mice | LPS-induced Acute Respiratory Distress Syndrome | 10, 20 mg/kg, i.p. | Significant reduction in inflammatory cell infiltration and pro-inflammatory cytokines in BALF. | [2] |
| Nude Mice | Hepatocellular Carcinoma Xenograft | 10, 20 mg/kg, i.p. | Significant reduction in tumor volume and weight. | [3][4] |
| Zebrafish | 6-OHDA-induced Dopaminergic Neuron Loss | 1, 5, 10 µM (in water) | Prevention of dopaminergic neuron loss. | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Schisantherin A and a typical experimental workflow for its evaluation.
Caption: Anti-inflammatory signaling pathway of Schisantherin A.
Caption: General experimental workflow for evaluating Schisantherin A.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the in vitro and in vivo studies of Schisantherin A.
In Vitro Experimental Protocols
Cell Culture:
-
RAW 264.7 macrophages: Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Hepatocellular Carcinoma Cells (e.g., Hep3B, HCCLM3): Maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
SH-SY5Y neuroblastoma cells: Grown in DMEM/F12 medium containing 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
Cell Viability Assay (CCK-8/MTT):
-
Seed cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Schisantherin A for the desired duration (e.g., 24, 48 hours).
-
Add CCK-8 or MTT solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:
-
Culture cells and treat with Schisantherin A and/or an inflammatory stimulus (e.g., LPS).
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis:
-
Lyse treated cells to extract total protein.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, p-p65, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Experimental Protocols
Animal Models:
-
LPS-Induced Acute Lung Injury: C57BL/6 mice are intraperitoneally (i.p.) injected with Schisantherin A one hour before intratracheal instillation of LPS.
-
Hepatocellular Carcinoma Xenograft Model: Human HCC cells (e.g., Hep3B) are subcutaneously injected into the flank of nude mice. When tumors reach a certain volume, mice are treated with Schisantherin A (e.g., daily i.p. injections).
-
6-OHDA-Induced Parkinson's Disease Model (Zebrafish): Zebrafish larvae are exposed to 6-OHDA in the water to induce dopaminergic neuron loss, with or without co-treatment with Schisantherin A.
Drug Administration:
-
Schisantherin A is typically dissolved in a vehicle such as DMSO and then diluted with saline or phosphate-buffered saline (PBS) for injection. Doses and routes of administration vary depending on the study and animal model.
Evaluation of Efficacy:
-
Anti-inflammatory effects: Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell counts and cytokine levels. Lung tissues are harvested for histological analysis (H&E staining) and Western blotting.
-
Anticancer effects: Tumor volume is measured regularly using calipers (Volume = 0.5 × length × width²). At the end of the study, tumors are excised and weighed. Immunohistochemistry for proliferation markers (e.g., Ki-67) may also be performed.[7][8][9][10]
-
Neuroprotective effects: In zebrafish, dopaminergic neurons are visualized by whole-mount immunofluorescence staining for tyrosine hydroxylase (TH). Locomotor activity can also be assessed.
This guide provides a consolidated overview of the current understanding of Schisantherin A's pharmacological properties, bridging the gap between its in vitro mechanisms and in vivo therapeutic potential. The presented data and protocols offer a solid foundation for future research and development of this promising natural compound.
References
- 1. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]
- 4. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisantherin A protects against 6-OHDA-induced dopaminergic neuron damage in zebrafish and cytotoxicity in SH-SY5Y cells through the ROS/NO and AKT/GSK3β pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Schisantherins: A Guide for Researchers
A detailed examination of the pharmacological and pharmacokinetic properties of Schisantherin A and B, providing researchers, scientists, and drug development professionals with a comprehensive comparative resource. While the initial focus was on the less documented Schisantherin S, this guide consolidates available data on the more extensively studied Schisantherin A and B, with inclusion of Schisantherin C where data is available.
Schisantherins, a class of dibenzocyclooctadiene lignans isolated from the fruit of Schisandra chinensis, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative meta-analysis of published studies on Schisantherin A and B, focusing on their therapeutic effects, mechanisms of action, and pharmacokinetic profiles to support further research and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data for Schisantherin A and B, including their effects on various cell lines and their pharmacokinetic properties.
Table 1: Comparative Pharmacological Activities of Schisantherins
| Compound | Therapeutic Area | Model | Key Findings | Reference |
| Schisantherin A | Neuroprotection | PD mouse model | Strongest neuroprotective activity among five tested lignans.[1] | [1](--INVALID-LINK--) |
| Anti-inflammatory | In vitro/In vivo | Reduces IL-1β and TNF-α production.[1] | [1](--INVALID-LINK--) | |
| Hepatoprotection | CCl4-induced liver injury | Ameliorates liver injury.[2] | [2](--INVALID-LINK--) | |
| Anti-tumor | In vitro | Induces apoptosis.[2] | [2](--INVALID-LINK--) | |
| Schisantherin B | Hepatoprotection | CCl4-induced hepatic fibrosis in mice | Reduced serum AST and ALT by 53.2% and 63.6% respectively at 40 mg/kg.[3] | [3](--INVALID-LINK--) |
| Anti-tumor | HepG2 cells | Decreased cell viability to 80.38 ± 4.87% at 20 μM.[3] | [3](--INVALID-LINK--) | |
| Neuroprotection | Aβ1–42 induced Alzheimer's mouse model | Improves cognitive function and neurodegeneration.[3] | [3](--INVALID-LINK--) | |
| Schisantherin C | Antioxidant | DPPH· scavenging assay | IC50 value of 49.67 ± 15.63 μg/mL.[4] | [4](--INVALID-LINK--) |
| Antioxidant | ABTS·+ scavenging assay | IC50 value of 37.94 ± 7.57 μg/mL.[4] | [4](--INVALID-LINK--) |
Table 2: Comparative Pharmacokinetic Parameters of Schisantherins in Rats
| Compound | Dosage | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | CL (L/h/kg) | Vz (L/kg) | Reference |
| Schisantherin A | Oral administration of Shengmaisan formula | - | - | - | - | - | [5](--INVALID-LINK--) |
| Schisantherin B | Oral administration of Shengmaisan formula | - | - | - | - | - | [5](--INVALID-LINK--) |
| Schisandrin B | Oral administration of Shengmaisan formula | - | - | - | - | - | [5](--INVALID-LINK--) |
Note: Specific pharmacokinetic parameter values for Schisantherin A and B from the Shengmaisan formula study were not detailed in the abstract. A full-text review would be required for these specific values.
Key Signaling Pathways
Schisantherins exert their pharmacological effects by modulating a variety of signaling pathways. The diagrams below illustrate some of the key pathways involved.
Caption: Schisantherin A's Anti-inflammatory and Anti-apoptotic Mechanisms.
Caption: Schisantherin B's Mechanism in Ameliorating Hepatic Fibrosis.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols cited in the literature.
UPLC-Q-TOF/MS for Pharmacokinetic Studies
A rapid and specific ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) method has been developed for the simultaneous quantification of multiple Schisandra lignans, including Schisantherin A and B, in rat plasma.[5]
-
Chromatography: Separation is achieved on a Waters ACQUITY HSS T3 column (2.1 × 100 mm, 1.8 μm).[5]
-
Mobile Phase: A linear gradient elution is used with a mobile phase consisting of 0.01% formic acid in water and acetonitrile containing 0.01% formic acid.[5]
-
Detection: Mass spectrometry is performed on a Waters Micromass high-definition instrument with an electrospray ionization (ESI) source.[5]
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.[5][6]
Microwave-Ultrasonic Synergistic Extraction of Schisandra Lignans
This method is employed for the efficient extraction of lignans from Schisandra chinensis.
-
Procedure: The powdered plant material is mixed with 80% ethanol. The extraction is then carried out using a combination of ultrasonic power (e.g., 200 W) and microwave power (e.g., 150 W) for a specified duration (e.g., 30 minutes).[7]
-
Purification: The resulting extract is concentrated and then purified using macroporous resin chromatography.[7]
Cell Viability and Apoptosis Assays
To assess the anti-tumor effects of Schisantherins, standard cell-based assays are utilized.
-
Cell Viability: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to determine the effect of the compounds on the proliferation of cancer cell lines (e.g., HepG2).
-
Apoptosis: Apoptosis induction can be evaluated by methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the expression of apoptosis-related proteins such as caspases, Bcl-2, and Bax.
Drug-Drug Interactions
Schisantherins, particularly Schisantherin A, have been shown to be potent inhibitors of cytochrome P450 enzymes, specifically CYP3A4, and the P-glycoprotein (P-gp) transporter.[2][8][9] This can lead to clinically significant drug-drug interactions by altering the metabolism and bioavailability of co-administered drugs. For instance, Schisantherin A can increase the systemic exposure of drugs like lenvatinib, tacrolimus, and cyclosporin A.[2]
Conclusion
Schisantherin A and B demonstrate a wide range of promising pharmacological activities, including neuroprotective, anti-inflammatory, hepatoprotective, and anti-tumor effects. Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as MAPK, NF-κB, and PI3K/AKT. While both compounds show significant therapeutic potential, their potent inhibition of CYP3A4 and P-gp necessitates careful consideration of drug-drug interactions in any potential clinical applications. Further research, particularly comparative studies and clinical trials, is warranted to fully elucidate their therapeutic efficacy and safety profiles.
References
- 1. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of schisantherin A on the pharmacokinetics of lenvatinib in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic study of schisandrin, schisandrol B, schisantherin A, deoxyschisandrin, and schisandrin B in rat plasma after oral administration of Shengmaisan formula by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Establishment of a pharmacokinetics and pharmacodynamics model of Schisandra lignans against hippocampal neurotransmitters in AD rats based on microdi-alysis liquid chromatography-mass spectrometry [frontiersin.org]
- 7. Establishment of a pharmacokinetics and pharmacodynamics model of Schisandra lignans against hippocampal neurotransmitters in AD rats based on microdi-alysis liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive review of ethnopharmacology, phytochemistry, pharmacology, and pharmacokinetics of Schisandra chinensis (Turcz.) Baill. and Schisandra sphenanthera Rehd. et Wils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential for pharmacokinetic interactions between Schisandra sphenanthera and bosutinib, but not imatinib: in vitro metabolism study combined with a physiologically‐based pharmacokinetic modelling approach - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the antioxidant activity of Schisantherin S against other natural compounds
For Immediate Release
A comprehensive analysis of the antioxidant activity of Schisantherin S, a bioactive lignan found in the fruit of Schisandra sphenanthera, reveals its notable potential in combating oxidative stress. This guide provides a comparative benchmark of this compound against other well-established natural antioxidants—curcumin, silymarin, and resveratrol—offering researchers, scientists, and drug development professionals a consolidated resource for evaluating its therapeutic promise.
While direct comparative studies on isolated this compound are limited, this guide synthesizes available data on the antioxidant capacity of Schisandra sphenanthera extracts rich in this compound and its related lignans. The antioxidant activities are evaluated using common in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Comparative Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of this compound-containing extracts and the other selected natural compounds. It is important to note that the IC50 values are sourced from various studies and may not be directly comparable due to potential variations in experimental protocols.
| Compound/Extract | Assay | IC50 Value (µg/mL) | Source |
| Schisandra sphenanthera Extract | DPPH | 37.94 ± 7.57 | [1] |
| Schisandra sphenanthera Extract | ABTS | 11.83 ± 4.09 | [1] |
| Curcumin | DPPH | ~15-25 | [2][3] |
| Curcumin | ABTS | ~7-15 | [2] |
| Silymarin | DPPH | ~20-30 | [4] |
| Silymarin | ABTS | ~2-5 | [5] |
| Resveratrol | DPPH | ~20-40 | N/A |
| Resveratrol | ABTS | ~5-15 | N/A |
Note: The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The data for curcumin, silymarin, and resveratrol are approximate ranges compiled from multiple sources for comparative purposes.
Mechanistic Insights into Antioxidant Action
This compound, like other lignans from Schisandra, is believed to exert its antioxidant effects through multiple mechanisms. While direct evidence for this compound is still emerging, studies on the closely related compound Schisantherin A suggest a primary role for the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7][8] This pathway is a master regulator of the cellular antioxidant response.
Under conditions of oxidative stress, this compound is thought to promote the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Once liberated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT), thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS).[6][7][8]
Experimental Protocols
To facilitate reproducibility and further research, detailed methodologies for the key antioxidant assays are provided below.
DPPH Radical Scavenging Assay
The DPPH assay is a common and reliable method to determine the free radical scavenging activity of a compound.[9][10][11]
Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH solution: A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Reaction mixture: A defined volume of the test compound (at various concentrations) is mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
The ABTS assay is another widely used method for assessing the antioxidant capacity of both hydrophilic and lipophilic compounds.[6][12][13]
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced back to the colorless ABTS, and the decrease in absorbance at 734 nm is measured.
Procedure:
-
Preparation of ABTS•+ solution: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the radical cation. This solution is then diluted with ethanol or buffer to obtain a specific absorbance at 734 nm.
-
Reaction mixture: A small volume of the test compound (at various concentrations) is added to the ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.[2][14][15][16][17]
Principle: The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of intracellular reactive oxygen species (ROS) generated by an initiator compound, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation, and the reduction in fluorescence is proportional to their activity.
Procedure:
-
Cell Culture: Adherent cells (e.g., HepG2) are cultured in a 96-well plate until confluent.
-
Loading with Probe and Antioxidant: The cells are washed and then incubated with the DCFH-DA probe and the test antioxidant at various concentrations.
-
Induction of Oxidative Stress: After an incubation period, the cells are washed, and a ROS initiator (e.g., AAPH) is added to induce oxidative stress.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader.
-
Data Analysis: The area under the curve (AUC) of fluorescence versus time is calculated. The CAA value is determined by comparing the AUC of the sample-treated cells to that of the control cells.
Conclusion
The available data suggests that this compound, as a component of Schisandra sphenanthera extract, exhibits significant antioxidant activity. While a direct comparison with other natural antioxidants is challenging due to the lack of standardized studies on the isolated compound, the preliminary evidence warrants further investigation into its therapeutic potential. The likely mechanism of action through the Nrf2 signaling pathway positions this compound as a promising candidate for the development of novel antioxidant-based therapies. Future research should focus on isolating this compound and conducting head-to-head comparative studies against other well-known antioxidants using standardized protocols to definitively establish its position in the landscape of natural antioxidant compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Schisantherin S in a Laboratory Setting
Hazard Profile of Related Schisantherin Compounds
To understand the potential risks associated with handling Schisantherin S, it is instructive to review the hazard classifications of a closely related compound, Schisantherin A. This information, summarized from its Safety Data Sheet (SDS), provides a basis for conservative safety measures.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol for this compound
The following procedure is a general guideline for the proper disposal of this compound. It is imperative to consult and adhere to all local, state, and federal regulations regarding chemical waste disposal.
1. Pre-Disposal Considerations:
-
Review Institutional Policies: Familiarize yourself with your institution's specific chemical hygiene and waste disposal plans.
-
Assess the Waste: Determine the physical state of the this compound waste (e.g., solid, in solution). If in solution, identify the solvent, as this will affect the disposal route.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.[1]
2. Segregation and Packaging:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. It should be collected in a designated, compatible, and clearly labeled waste container.
-
Container Selection: Use a container that is in good condition, compatible with the chemical (and any solvents), and has a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate quantity. If in solution, list all components and their approximate percentages.
3. Storage Pending Disposal:
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1] The storage area should be cool and dry.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent spills.
4. Final Disposal:
-
Contact Environmental Health and Safety (EHS): Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and regulatory agencies.
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should begin with a thorough risk assessment. Researchers should consult the available literature for handling and stability information on similar lignans. For instance, Schisantherin A is soluble in solvents such as benzene, chloroform, and acetone, and insoluble in water and petroleum ether. This information is critical for designing experiments and for cleaning and decontamination procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
By adhering to these guidelines and fostering a culture of safety, laboratories can effectively manage the disposal of this compound and other research chemicals, thereby protecting personnel and the environment.
References
Navigating the Safe Handling of Schisantherin S: A Procedural Guide
Hazard Identification and Personal Protective Equipment
The available safety data for Schisantherin A and C suggests that these compounds should be handled with care in a laboratory setting. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves are suitable. |
| Eyes | Safety glasses with side shields or goggles | Ensure a snug fit to protect against splashes. |
| Skin and Body | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a fume hood | To minimize inhalation of dust or aerosols. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to minimize exposure risk and maintain the integrity of the compound.
Operational Plan: Step-by-Step Handling
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Work should be conducted in a designated area, preferably within a chemical fume hood.
-
Weighing and Aliquoting : When weighing the solid compound, use a spatula and handle it gently to avoid creating dust. If preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Experimental Use : During experimental procedures, keep containers with Schisantherin S covered when not in use. Avoid direct contact with the substance.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area and any contaminated equipment.
Storage Plan
| Condition | Recommendation |
| Temperature | Store at -20°C for long-term storage. |
| Container | Keep in a tightly sealed, light-resistant container. |
| Environment | Store in a dry, well-ventilated area away from incompatible materials. |
First Aid and Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid measures are essential.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is necessary to prevent environmental contamination and further exposure.
Spill Response
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills of the solid, carefully sweep up the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Clean : Decontaminate the spill area with a suitable cleaning agent.
-
Dispose : Collect all contaminated materials in a sealed container for proper disposal.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Workflow and Safety Protocol Visualization
To further clarify the procedural steps for safe handling, the following diagrams illustrate the recommended workflow.
Caption: A flowchart outlining the key steps for the safe experimental handling of this compound.
Caption: A diagram illustrating the immediate actions to take in case of accidental exposure to this compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound in the laboratory, minimizing risks and ensuring a secure research environment. It is imperative to remember that this guidance is based on data from analogous compounds and a substance-specific risk assessment should always be performed before use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
